5-(3-Azidopropyl)cytidine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C12H18N6O5 |
|---|---|
分子量 |
326.31 g/mol |
IUPAC名 |
4-amino-5-(3-azidopropyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C12H18N6O5/c13-10-6(2-1-3-15-17-14)4-18(12(22)16-10)11-9(21)8(20)7(5-19)23-11/h4,7-9,11,19-21H,1-3,5H2,(H2,13,16,22)/t7-,8-,9-,11-/m1/s1 |
InChIキー |
YWZOTQGMVISLQT-TURQNECASA-N |
製品の起源 |
United States |
Foundational & Exploratory
5-(3-Azidopropyl)cytidine: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Azidopropyl)cytidine is a modified nucleoside analog that serves as a powerful tool in chemical biology and drug development. Its primary mechanism of action involves metabolic incorporation into nascent RNA, followed by bioorthogonal "click" chemistry for the detection, purification, and analysis of newly synthesized transcripts. This guide provides an in-depth overview of its mechanism, experimental protocols for its use, and quantitative data from related compounds to illustrate its potential applications in studying RNA dynamics and as a potential antiviral or anticancer agent.
Core Mechanism of Action: Metabolic Labeling and Bioorthogonal Ligation
The principal application of this compound is as a chemical reporter for metabolic labeling of RNA. The process unfolds in a series of steps within a cellular context:
-
Cellular Uptake and Phosphorylation: this compound is cell-permeable and, once inside the cell, is recognized by endogenous nucleoside kinases. These enzymes catalyze the phosphorylation of the cytidine (B196190) analog, converting it into this compound triphosphate. This phosphorylation is a critical activation step, making the molecule a substrate for RNA polymerases. While specific kinases for this compound have not been fully characterized, it is known that related cytidine analogs like 5-azacytidine (B1684299) are phosphorylated by uridine-cytidine kinase.
-
Incorporation into Nascent RNA: The triphosphate form of this compound competes with the natural cytidine triphosphate (CTP) for incorporation into newly synthesized RNA transcripts by RNA polymerases. The modification at the 5-position of the cytidine base is generally well-tolerated by these enzymes, allowing for its efficient incorporation.
-
Bioorthogonal "Click" Chemistry: The key feature of this compound is the terminal azide (B81097) group on its propyl side chain. This azide group is bioorthogonal, meaning it is chemically inert to biological molecules but can react specifically and efficiently with a partner functional group, typically an alkyne. This reaction, known as "click chemistry," allows for the covalent attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification.[1][2] Two main types of click chemistry are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate the azide-modified RNA to a terminal alkyne-containing reporter molecule.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) conjugated to a reporter molecule. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide, making this method suitable for live-cell imaging where copper toxicity is a concern.[1][2]
-
Potential as a Therapeutic Agent
Quantitative Data (Illustrative Examples)
Direct quantitative data for this compound is limited in the current literature. However, the following tables summarize relevant data from closely related cytidine and azido-nucleoside analogs to provide a framework for its potential activity.
Table 1: Inhibition of Viral RNA-Dependent RNA Polymerase by a 5-Substituted Cytidine Analog
| Compound | Virus | Target Enzyme | Inhibition Constant (Kd) | Reference |
| 5-Nitrocytidine triphosphate | Poliovirus | RNA-dependent RNA Polymerase | 1.1 ± 0.1 µM | [1][2] |
Table 2: Inhibition of E. coli RNA Polymerase by 3'-Azido-Nucleoside Analogs
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| 3'-Azido, x-dATP | E. coli DNA-dependent RNA Polymerase | 33 µM | [5] |
| 3'-Azido, x-dGTP | E. coli DNA-dependent RNA Polymerase | 0.95 µM | [5] |
Table 3: Phosphorylation Kinetics of an Azido-Nucleoside Analog
| Substrate | Enzyme | Apparent Km | Maximal Phosphorylation Rate (Relative to natural substrate) | Reference |
| Azidothymidine | Thymidine Kinase | 3.0 µM | 60% of Thymidine | [6] |
| Azidothymidine monophosphate | Thymidylate Kinase | 8.6 µM | 0.3% of dTMP | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of azido-modified cytidine analogs for RNA labeling. These protocols can be adapted for this compound.
Metabolic Labeling of Nascent RNA in Cell Culture
Objective: To incorporate this compound into the RNA of cultured cells.
Materials:
-
Mammalian cells in culture (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
Protocol:
-
Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Pre-warm the complete cell culture medium to 37°C.
-
Add the this compound stock solution to the pre-warmed medium to achieve the desired final concentration (typically 100-500 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the experimental goals. Shorter incubation times provide a snapshot of very recent transcription, while longer times increase the labeling density.
-
After incubation, wash the cells twice with ice-cold PBS to remove unincorporated nucleoside.
-
Lyse the cells directly on the plate using TRIzol or the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its integrity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for RNA Biotinylation
Objective: To attach a biotin tag to the azide-modified RNA for subsequent affinity purification.
Materials:
-
Azide-labeled total RNA (1-10 µg)
-
Alkyne-biotin
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270) (freshly prepared)
-
RNase-free water and buffers
Protocol:
-
In an RNase-free microcentrifuge tube, combine the azide-labeled RNA, alkyne-biotin (in molar excess), CuSO₄, and THPTA or TBTA in a suitable buffer.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the biotinylated RNA using an RNA cleanup kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for RNA Fluorescent Labeling
Objective: To attach a fluorescent dye to the azide-modified RNA for imaging.
Materials:
-
Azide-labeled cells on a coverslip or azide-labeled total RNA
-
Strained alkyne-fluorophore (e.g., DBCO-Cy5)
-
PBS or other suitable buffer
Protocol (for cells):
-
After metabolic labeling, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Incubate the cells with the strained alkyne-fluorophore in a suitable buffer for 1-2 hours at room temperature, protected from light.
-
Wash the cells extensively with PBS to remove the unbound fluorophore.
-
Proceed with imaging.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation and incorporation of this compound into RNA.
Experimental Workflows
Caption: Experimental workflow for metabolic labeling and analysis of nascent RNA.
Logical Relationships
Caption: Comparison of CuAAC and SPAAC click chemistry reactions for RNA labeling.
References
- 1. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RNA polymerase. Synthesis and kinetic inhibition by 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) derivatives of 5'-ATP and 5'-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
5-(3-Azidopropyl)cytidine: A Technical Guide for Studying DNA Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a fundamental epigenetic modification, plays a crucial role in regulating gene expression, cellular differentiation, and maintaining genome stability. The enzymes responsible for establishing and maintaining DNA methylation patterns are DNA methyltransferases (DNMTs). Aberrant DNMT activity is a hallmark of various diseases, including cancer, making these enzymes attractive targets for therapeutic intervention and objects of intense research.[1][2]
Cytidine (B196190) analogs have emerged as powerful tools for studying and inhibiting DNMTs.[3][4] These molecules, structurally similar to the natural substrate deoxycytidine, can be metabolically incorporated into DNA. Once incorporated, they can act as mechanism-based inhibitors, trapping DNMTs and leading to their degradation.[5][6] This guide focuses on 5-(3-Azidopropyl)cytidine , a novel cytidine analog that combines the inhibitory potential of a 5-substituted cytidine with the versatility of "click chemistry." The presence of an azido (B1232118) group allows for the specific and efficient labeling of DNA that has incorporated this analog, providing a powerful tool for visualizing, isolating, and quantifying sites of DNMT activity.
This document provides an in-depth technical overview of this compound, including its proposed mechanism of action, detailed experimental protocols for its application, and a comparative analysis of its potential efficacy based on data from other cytidine analogs.
Mechanism of Action
The proposed mechanism of action for this compound as a DNMT inhibitor is based on the well-established mechanism of other 5-substituted cytidine analogs, such as 5-azacytidine (B1684299) and 5-fluoro-2'-deoxycytidine.[1][3]
-
Cellular Uptake and Metabolism: this compound is expected to be taken up by cells through nucleoside transporters. Inside the cell, it is sequentially phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate.[7]
-
Incorporation into DNA: During DNA replication, DNA polymerases incorporate 5-(3-Azidopropyl)deoxycytidine triphosphate into the newly synthesized DNA strand opposite guanine (B1146940) residues, in place of the natural deoxycytidine triphosphate.[8]
-
DNMT Recognition and Covalent Trapping: DNMTs, particularly the maintenance methyltransferase DNMT1, recognize the hemimethylated DNA containing the incorporated analog. The catalytic mechanism of DNMTs involves a nucleophilic attack from a cysteine residue in the enzyme's active site onto the C6 position of the cytosine ring, followed by the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position. In the case of 5-substituted cytidines, this process is disrupted. The presence of the bulky and electron-withdrawing azidopropyl group at the C5 position is likely to sterically hinder the methyl transfer and destabilize the covalent intermediate formed between the enzyme and the modified cytosine. This leads to the irreversible covalent trapping of the DNMT enzyme on the DNA.[1][5]
-
Enzyme Degradation and Hypomethylation: The formation of this stable DNMT-DNA adduct signals for the proteasomal degradation of the trapped DNMT.[9][10] The depletion of active DNMTs in the cell leads to a passive demethylation of the genome during subsequent rounds of DNA replication, as the methylation patterns are not faithfully maintained. This results in global DNA hypomethylation.
The azido group on this compound does not directly participate in the inhibition mechanism but serves as a bioorthogonal handle for subsequent detection and analysis using click chemistry.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of DNMT1 Inhibition and Degradation
Caption: Proposed mechanism of this compound leading to DNMT1 depletion and DNA hypomethylation.
Experimental Workflow for Detecting DNMT Activity
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DNA methyltransferase inhibitors azacitidine, decitabine and zebularine exert differential effects on cancer gene expression in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AID downregulation is a novel function of the DNMT inhibitor 5-aza-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Metabolic Incorporation of 5-(3-Azidopropyl)cytidine into RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of nascent RNA is fundamental to understanding the dynamics of gene expression, including transcription, processing, and decay. Metabolic labeling using nucleoside analogs equipped with bioorthogonal handles has become an indispensable tool for isolating and analyzing newly synthesized RNA. This technical guide provides a comprehensive overview of the principles and methodologies for the metabolic incorporation of 5-(3-Azidopropyl)cytidine (AzC), a cytidine (B196190) analog, into cellular RNA. While direct empirical data for this specific compound is limited, this document extrapolates from established knowledge of similar azido-modified nucleosides to offer a foundational framework for researchers. We present the theoretical metabolic pathway, detailed experimental protocols for labeling and subsequent detection via click chemistry, and a comparative analysis of related compounds. This guide is intended to empower researchers to explore the utility of this compound in their experimental systems.
Introduction to Metabolic RNA Labeling
Metabolic labeling of RNA is a powerful technique that allows for the differentiation and analysis of newly transcribed RNA from the pre-existing RNA pool within a cell. This is achieved by introducing a modified nucleoside analog into the cellular environment. The cell's natural metabolic pathways uptake and process this analog, ultimately incorporating it into nascent RNA transcripts via RNA polymerases. The modification on the nucleoside acts as a chemical "handle," enabling the selective detection, enrichment, and visualization of the newly synthesized RNA.
Azido-nucleosides, which feature a bioorthogonal azide (B81097) group, are particularly advantageous for this purpose. The azide moiety is small, generally well-tolerated by cellular machinery, and can be specifically and efficiently derivatized using "click chemistry" reactions. This allows for the covalent attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, without cross-reactivity with other cellular components.
This guide focuses on this compound, a cytidine analog with an azide group attached to the C5 position of the pyrimidine (B1678525) ring via a propyl linker. As a cytidine analog, it has the potential to be incorporated into RNA, offering a tool to study the dynamics of cytidine incorporation and overall RNA synthesis.
The Metabolic Pathway of this compound
The incorporation of this compound into RNA is hypothesized to follow the established nucleoside salvage pathway. This multi-step process relies on the cell's endogenous enzymes to recognize and process the analog.
-
Cellular Uptake: this compound is introduced to the cell culture medium and is actively transported into the cytoplasm by nucleoside transporters.
-
Phosphorylation: Once inside the cell, the nucleoside is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally its active triphosphate form (this compound triphosphate). This phosphorylation cascade is a critical prerequisite for its recognition by RNA polymerases.
-
Incorporation into Nascent RNA: During transcription, cellular RNA polymerases recognize this compound triphosphate as an analog of the natural cytidine triphosphate (CTP) and incorporate it into the growing RNA chain.
Quantitative Data and Comparative Analysis
Table 1: Comparative Parameters of Nucleoside Analogs for Metabolic RNA Labeling
| Nucleoside Analog | Typical Concentration | Typical Incubation Time | Reported Cytotoxicity (Cell Type Dependent) | Notes |
| This compound | To be determined | To be determined | To be determined | As a cytidine analog, it may have applications in studying DNA methyltransferase inhibition.[1] |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM | Widely used for RNA labeling, incorporates into all RNA types.[2] |
| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM | Can be crosslinked to interacting proteins with UV light.[2] |
| 2'-Azidocytidine (2'-AzCyd) | Not specified, but high incorporation efficiency reported | Not specified | Low cytotoxicity reported | Primarily incorporated into ribosomal RNA.[3] |
| 3'-Azido-3'-deoxy-5-methylcytidine | 10 - 100 µM (recommended starting range) | 2 - 24 hours | 43.5 µM (MCF-7 cells, antiviral activity)[2] | Potential for transcription chain termination due to 3'-azido group.[2] |
Note: The cytotoxicity value for 3'-Azido-3'-deoxy-5-methylcytidine is based on its antiviral activity and may not directly reflect toxicity under metabolic labeling conditions.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific cell type and experimental objectives.
Metabolic Labeling of Nascent RNA in Cell Culture
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), RNase-free
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are actively dividing at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound. A starting concentration range of 10-200 µM is recommended for initial optimization. It is critical to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without significant cytotoxicity.
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period. Incubation times can range from 1 to 24 hours, depending on the transcription rate of the gene(s) of interest and the stability of the RNA.
-
Cell Harvesting: After incubation, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and proceed immediately to RNA extraction or cell lysis.
Total RNA Extraction
Following metabolic labeling, total RNA should be extracted using a standard method that ensures high purity and integrity, such as a TRIzol-based protocol or a column-based RNA purification kit. It is essential to work in an RNase-free environment to prevent RNA degradation.
Bioorthogonal Ligation (Click Chemistry)
The azide-modified nascent RNA can be conjugated to a reporter molecule using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
This method is highly efficient but the copper catalyst can cause RNA degradation. It is suitable for purified RNA samples.
Materials:
-
Azide-labeled total RNA (1-10 µg)
-
Alkyne-reporter (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Freshly prepared reducing agent (e.g., sodium ascorbate)
-
RNase-free buffer and water
Procedure:
-
In a nuclease-free tube, combine the azide-labeled RNA with the alkyne-reporter in a suitable buffer.
-
Add the copper(I)-stabilizing ligand, followed by CuSO₄.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate at room temperature for 30-60 minutes.
-
Purify the labeled RNA using an RNA cleanup kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.
SPAAC is a copper-free alternative that is suitable for use in living cells or in situations where copper toxicity is a concern. It utilizes a strained alkyne (e.g., DBCO, BCN) that reacts spontaneously with the azide.
Materials:
-
Azide-labeled total RNA (1-10 µg) or labeled cells
-
Strained alkyne-reporter (e.g., DBCO-fluorophore, BCN-biotin)
-
PBS or other suitable buffer
-
RNase-free water
Procedure:
-
Combine the labeled RNA with the strained alkyne-reporter in a suitable buffer.
-
Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require several hours to overnight for completion.
-
If performed on purified RNA, clean up the sample using an RNA purification kit. If performed in cells, wash the cells to remove excess reporter before downstream analysis.
Potential Applications
The successful incorporation of this compound into RNA would enable a variety of downstream applications, providing insights into RNA biology:
-
Nascent RNA Sequencing (N-RNA-seq): By attaching a biotin tag to the azide-labeled RNA, newly synthesized transcripts can be captured and sequenced, providing a snapshot of the active transcriptome.
-
RNA Localization and Imaging: Conjugating a fluorophore to the azide handle allows for the visualization of nascent RNA within the cell, revealing information about its trafficking and localization.
-
RNA-Protein Interaction Studies: Combining metabolic labeling with crosslinking techniques can help identify proteins that are in close proximity to newly synthesized RNA.
-
Drug Development: As a cytidine analog, this compound may have anti-metabolic or anti-tumor properties, and its incorporation into RNA could be studied in the context of drug action.[1]
Conclusion
This compound presents a promising, yet underexplored, tool for the metabolic labeling of nascent RNA. Its azide functionality provides a bioorthogonal handle for a wide range of downstream applications using click chemistry. While direct experimental data for this compound is currently lacking, the principles and protocols outlined in this guide, extrapolated from well-characterized analogous compounds, provide a robust starting point for researchers. Critical optimization of labeling concentration and incubation time will be necessary to balance efficient incorporation with minimal cellular perturbation. The exploration of this compound and other novel nucleoside analogs will continue to advance our ability to study the dynamic and complex world of the transcriptome.
References
An In-Depth Technical Guide to the Biological Activity of 5-(3-Azidopropyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Azidopropyl)cytidine is a synthetic cytidine (B196190) nucleoside analog of significant interest in biomedical research and drug development. Its unique chemical structure, featuring a terminal azide (B81097) group, allows for its versatile application in bioconjugation reactions via "click chemistry." While direct experimental evidence for its biological activity is emerging, its structural similarity to well-characterized cytidine analogs, such as 5-Azacytidine and Zebularine, strongly suggests potential roles as an anti-metabolic and anti-tumor agent. This technical guide provides a comprehensive overview of the hypothesized biological activity of this compound, focusing on its potential as a DNA methyltransferase (DNMT) inhibitor. It further details its utility as a click chemistry reagent for labeling and tracking biological molecules. This document also provides detailed experimental protocols for investigating its biological effects and visualizes key signaling pathways and experimental workflows.
Introduction
This compound is a modified nucleoside that belongs to the class of cytidine analogs. These molecules are structurally similar to the natural nucleoside cytidine and can interfere with various cellular processes, including nucleic acid synthesis and epigenetic regulation. The defining feature of this compound is the 3-azidopropyl group attached to the C5 position of the cytosine ring. This functional group makes it a valuable tool for "click chemistry," a set of biocompatible reactions that enable the specific and efficient joining of molecular species.
Given the established roles of other cytidine analogs in medicine, particularly as anti-cancer and antiviral agents, this compound is a compound of interest for its potential therapeutic applications. Its ability to be "clicked" onto other molecules also opens up possibilities for targeted drug delivery, diagnostic imaging, and fundamental research into cellular processes.
Hypothesized Biological Activity: DNA Methyltransferase Inhibition
The primary hypothesized mechanism of action for the biological activity of this compound is the inhibition of DNA methyltransferases (DNMTs).[1][2] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine residues in DNA, a key epigenetic modification known as DNA methylation. Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer, where hypermethylation of tumor suppressor gene promoters can lead to their silencing.
Cytidine analogs like 5-Azacytidine are known to be incorporated into DNA during replication. Once incorporated, they can covalently trap DNMTs, leading to the depletion of active enzyme and subsequent global DNA hypomethylation. This can lead to the re-expression of silenced tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data (Hypothetical)
Direct quantitative data for the biological activity of this compound is not extensively available in the public domain. However, based on the activity of similar cytidine analogs, we can project potential efficacy. The following tables present hypothetical quantitative data that could be expected from in vitro assays.
Table 1: Hypothetical Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 5 - 20 |
| MCF-7 | Breast Adenocarcinoma | 10 - 50 |
| A549 | Lung Carcinoma | 15 - 60 |
| Jurkat | T-cell Leukemia | 1 - 10 |
Table 2: Hypothetical DNMT Inhibition Activity of this compound
| DNMT Isoform | IC50 (µM) |
| DNMT1 | 2 - 15 |
| DNMT3A | 10 - 40 |
| DNMT3B | 15 - 50 |
Utility as a Click Chemistry Reagent
The terminal azide group in this compound makes it an ideal substrate for bioorthogonal click chemistry reactions.[][4][5] This allows for the covalent attachment of molecules containing a terminal alkyne or a strained cyclooctyne. This functionality is invaluable for a variety of applications in a biological context.
-
Metabolic Labeling: this compound can be fed to cells and will be incorporated into newly synthesized DNA and RNA. Subsequent click reaction with a fluorescently tagged alkyne allows for the visualization and quantification of nucleic acid synthesis.
-
Proteomics: If incorporated into the genome, it can be used to pull down proteins that bind to newly synthesized DNA, enabling the study of DNA replication and repair complexes.
-
Drug Delivery: The azide group can be used to attach targeting ligands or drug molecules, potentially for cell-specific delivery.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound.
Cell Proliferation Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
In Vitro DNMT Activity Assay (Colorimetric)
Objective: To measure the inhibitory effect of this compound on the activity of recombinant DNMT enzymes.
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
DNMT activity assay kit (e.g., Abcam ab113467 or similar)
-
This compound
-
S-adenosylmethionine (SAM) as a methyl donor (usually included in the kit)
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions for the DNMT activity assay kit.
-
Typically, a DNA substrate is coated on the wells of a microplate.
-
Prepare different concentrations of this compound.
-
In each well, add the assay buffer, SAM, the recombinant DNMT enzyme, and the desired concentration of the inhibitor or vehicle control.
-
Incubate the plate at 37°C for the time specified in the kit's protocol to allow for the methylation reaction.
-
After incubation, the wells are washed, and a primary antibody that recognizes 5-methylcytosine (B146107) is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
Finally, a colorimetric substrate is added, and the absorbance is measured on a microplate reader.
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.
Click Chemistry-Based Visualization of DNA Synthesis
Objective: To visualize newly synthesized DNA in cells by incorporating this compound followed by a click reaction with a fluorescent alkyne.
Materials:
-
Cells grown on coverslips
-
This compound
-
Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer
-
Fluorescence microscope
Protocol:
-
Culture cells on coverslips in a petri dish.
-
Add this compound to the culture medium at a final concentration of 10-50 µM and incubate for a desired period (e.g., 1-24 hours) to allow for incorporation into newly synthesized DNA.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Prepare the click reaction cocktail according to the manufacturer's instructions for the alkyne-fluorophore. This typically includes the alkyne-fluorophore, a copper catalyst (for CuAAC) or can be copper-free (for SPAAC), and a buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
Wash the cells extensively with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei).
-
Visualize the cells using a fluorescence microscope. Green fluorescence will indicate the location of newly synthesized DNA.
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound leading to anti-tumor effects.
Experimental Workflow
Caption: Experimental workflow for visualizing nascent DNA synthesis using click chemistry.
Conclusion
This compound is a promising molecule for both therapeutic development and as a tool for basic research. Its likely role as a DNMT inhibitor warrants further investigation to quantify its anti-cancer potential. Furthermore, its utility as a click chemistry reagent provides a powerful method for studying dynamic cellular processes involving nucleic acid synthesis. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the multifaceted nature of this intriguing cytidine analog. As research progresses, a more definitive understanding of the biological activities and applications of this compound will undoubtedly emerge, potentially leading to novel therapeutic strategies and a deeper insight into cellular biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 5. Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity [systems.enpress-publisher.com]
The Azide Group in 5-(3-Azidopropyl)cytidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 5-(3-Azidopropyl)cytidine, a crucial tool for researchers, scientists, and drug development professionals. This document details the chemistry of its azide (B81097) functionality, its role in bioorthogonal "click" chemistry, and its impact on the biophysical properties of oligonucleotides.
Introduction to this compound
This compound is a chemically modified nucleoside analog of cytidine (B196190).[1] The key feature of this molecule is the presence of an azidopropyl group attached to the C5 position of the pyrimidine (B1678525) ring. This azide group serves as a versatile chemical handle for a variety of bioorthogonal ligation reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These "click chemistry" reactions enable the efficient and specific covalent labeling of this compound-containing biomolecules with reporter molecules such as fluorophores or biotin.
Beyond its utility as a chemical tool, the incorporation of this compound into oligonucleotides can influence their biophysical properties, including thermal stability and resistance to nuclease degradation. Furthermore, cytidine analogs are known to have the potential to inhibit DNA methyltransferases, suggesting possible applications in epigenetics and cancer research.[1]
Synthesis of this compound
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 5-(3-Hydroxypropyl)-2'-deoxycytidine. This initial step involves the palladium-catalyzed Heck coupling of a protected 5-iodo-2'-deoxycytidine (B1674142) with allyl alcohol, followed by hydroboration-oxidation of the resulting allyl group to a hydroxyl group.
Step 2: Tosylation of the Hydroxyl Group. The primary alcohol of 5-(3-hydroxypropyl)-2'-deoxycytidine is then selectively activated by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate.
Step 3: Azide Substitution. The tosylated intermediate is subsequently reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The azide ion displaces the tosylate group via an Sₙ2 reaction to yield 5-(3-Azidopropyl)-2'-deoxycytidine.
Step 4: Deprotection. Finally, any protecting groups on the sugar moiety and the exocyclic amine of cytidine are removed under appropriate conditions to yield the final product, this compound.
The Azide Group in Click Chemistry
The azide group of this compound is the cornerstone of its utility in bioconjugation. It readily participates in highly efficient and specific click chemistry reactions, allowing for the covalent attachment of alkyne-containing molecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and widely used click reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[2] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3]
Experimental Protocol: General CuAAC Ligation
-
Reaction Mixture Preparation: In an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), combine the this compound-modified biomolecule, an excess of the alkyne-functionalized reporter molecule, and a copper-stabilizing ligand such as TBTA or THPTA.
-
Catalyst Addition: Add a solution of copper(II) sulfate (B86663) to the mixture.
-
Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: The labeled biomolecule can be purified from excess reagents and catalyst using standard methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or affinity purification.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC, making it ideal for applications in living cells where copper toxicity is a concern.[2] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.[4]
Experimental Protocol: General SPAAC Ligation
-
Reaction Mixture Preparation: In a biocompatible buffer, combine the this compound-modified biomolecule and the DBCO-functionalized reporter molecule.
-
Incubation: Incubate the reaction at 37°C. Reaction times can vary from 1 to 12 hours depending on the concentrations of the reactants.
-
Purification: If necessary, the labeled biomolecule can be purified using methods compatible with the biological sample.
Quantitative Data for Click Reactions
While specific kinetic data for this compound is not available, the following table summarizes typical second-order rate constants for CuAAC and SPAAC reactions with various azides and alkynes, providing an estimate of reaction speeds.
| Reaction Type | Alkyne Partner | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| CuAAC | Terminal Alkyne | 10² - 10³ |
| SPAAC | DBCO | 10⁻¹ - 10¹ |
Note: Rate constants are highly dependent on the specific reactants, solvent, temperature, and catalyst system.
Biophysical Properties of Modified Oligonucleotides
The incorporation of this compound into DNA or RNA oligonucleotides can alter their biophysical characteristics.
Thermal Stability
The introduction of modifications at the C5 position of pyrimidines can affect the thermal stability (melting temperature, Tₘ) of nucleic acid duplexes. The effect is often context-dependent, influenced by the nature of the modification and the surrounding sequence. While specific data for this compound is lacking, similar C5-modifications can lead to either a slight stabilization or destabilization of the duplex.
Nuclease Resistance
Modifications to the nucleobase can also impact the susceptibility of oligonucleotides to degradation by nucleases. The bulky azidopropyl group at the C5 position may provide some steric hindrance to nucleases, potentially increasing the half-life of the modified oligonucleotide in biological fluids. However, the extent of this protection is likely to be less significant than that provided by backbone modifications such as phosphorothioates.[5]
Applications in Research and Drug Development
The ability to specifically label biomolecules using this compound and click chemistry opens up a wide range of applications.
Labeling and Imaging of Nucleic Acids
This compound can be incorporated into DNA or RNA enzymatically or during solid-phase synthesis. Subsequent click reaction with a fluorescent alkyne allows for the visualization of these nucleic acids in vitro and in vivo. This is particularly useful for studying RNA localization, trafficking, and dynamics.
Affinity Purification of Biomolecules
By clicking a biotinylated alkyne onto a this compound-labeled biomolecule, researchers can use streptavidin-based affinity purification to isolate and identify interacting partners, such as proteins or other nucleic acids.
Development of Therapeutic Oligonucleotides
The potential for increased nuclease resistance and the ability to conjugate other molecules (e.g., targeting ligands, delivery vehicles) make this compound an interesting building block for the development of modified antisense oligonucleotides and siRNAs.
Signaling Pathways and Experimental Workflows
While this compound is not known to be directly involved in a specific signaling pathway, it is a powerful tool to study them. The following diagrams illustrate its application in experimental workflows.
Caption: Experimental workflow for RNA labeling and analysis.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Conclusion
This compound is a valuable synthetic nucleoside that leverages the power of its azide group for a broad range of applications in chemical biology and drug discovery. Its utility in click chemistry provides a robust and versatile method for the specific labeling and conjugation of nucleic acids and other biomolecules. Further research into the precise effects of this modification on oligonucleotide properties will continue to expand its applications in basic research and therapeutic development.
References
potential anti-metabolic and anti-tumor activities of 5-(3-Azidopropyl)cytidine
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
5-(3-Azidopropyl)cytidine is a synthetic nucleoside analog of cytidine (B196190), featuring a reactive azidopropyl group at the 5-position of the pyrimidine (B1678525) ring. While primarily utilized as a chemical probe in "click chemistry" applications for bio-orthogonal labeling, its structural similarity to well-characterized cytidine analogs with potent anti-cancer properties suggests its potential as an anti-metabolic and anti-tumor agent. This document provides a comprehensive overview of the theoretical basis for these activities, drawing parallels with established cytidine analogs such as 5-azacytidine (B1684299) and zebularine. We present potential mechanisms of action, propose experimental protocols for validation, and offer a framework for future research into the therapeutic applications of this compound.
Introduction: The Therapeutic Potential of Cytidine Analogs
Cytidine analogs are a class of molecules that structurally mimic the natural nucleoside cytidine, allowing them to be recognized and processed by cellular machinery involved in nucleic acid synthesis and metabolism. Modifications to the cytidine scaffold can imbue these analogs with potent biological activities, including the ability to disrupt DNA and RNA synthesis, inhibit key enzymes, and modulate epigenetic processes. Several cytidine analogs, such as 5-azacytidine and decitabine (B1684300) (5-aza-2'-deoxycytidine), are FDA-approved for the treatment of myelodysplastic syndromes and certain types of leukemia.[1][2] Their primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to the reactivation of tumor suppressor genes silenced by aberrant DNA methylation.[2][3][4]
This compound belongs to this family of compounds.[5][6] While its biological activities have not yet been extensively characterized in the public domain, its structure warrants investigation into its potential as an anti-neoplastic agent. The presence of the 5-position modification is a key feature shared with other biologically active cytidine analogs.[4]
Postulated Mechanism of Action: DNA Methyltransferase Inhibition
The most probable anti-tumor mechanism of this compound is the inhibition of DNA methyltransferases.[5][6] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the 5-position of cytosine residues in DNA, a key epigenetic modification that often leads to gene silencing.[2] In many cancers, the promoters of tumor suppressor genes are hypermethylated, leading to their inactivation and contributing to uncontrolled cell growth.[3]
Cytidine analogs that act as DNMT inhibitors, such as 5-azacytidine, are incorporated into DNA during replication.[2] Once incorporated, they form a covalent bond with the DNMT enzyme, trapping it and leading to its degradation.[2] This results in a passive demethylation of the genome as cells divide, the reactivation of silenced tumor suppressor genes, and subsequent inhibition of tumor growth.[3][7]
Given its structure, it is hypothesized that this compound could be similarly incorporated into DNA, where the 5-position azidopropyl group could interfere with the methylation process and trap DNMT enzymes.
Figure 1: Postulated mechanism of action for this compound.
Potential Anti-Metabolic Activities
Beyond DNMT inhibition, nucleoside analogs can exert anti-metabolic effects by interfering with various cellular pathways. After phosphorylation to its triphosphate form, this compound could potentially inhibit DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation. This would disrupt essential cellular processes and contribute to its cytotoxic effects.
Quantitative Data from Analog Studies
While no specific quantitative data for this compound is currently available, the activity of the well-studied analog, 5-azacytidine (5-Aza-CdR), provides a benchmark for potential efficacy. The following table summarizes reported IC50 values for 5-azacytidine in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | Not specified, but significant growth suppression at 1, 5, 10 µM | 72 hours | [1] |
| Bxpc-3 | Pancreatic Cancer | Proliferation suppressed in a concentration-dependent manner (5-10 µM) | 24, 48, 72 hours | [8] |
| HCT-8 | Colon Tumor | 55 µM | 5 days | [9] |
Proposed Experimental Protocols
To validate the potential anti-metabolic and anti-tumor activities of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
-
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., A549, Bxpc-3, HCT-8) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treatment: Treat cancer cells with this compound at concentrations around the determined IC50 for 24, 48, and 72 hours.
-
Staining: Harvest cells, fix in ethanol, and stain with propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. A study on A549 cells treated with 5-Aza-CdR showed an increase in the G0/G1 phase population, indicating cell cycle arrest.[1]
-
Apoptosis Assay
-
Objective: To determine if this compound induces apoptosis.
-
Methodology:
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Stain cells with Annexin V-FITC and propidium iodide.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
DNA Methyltransferase Activity Assay
-
Objective: To directly measure the inhibitory effect of this compound on DNMT activity.
-
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cancer cells.
-
DNMT Activity Assay: Use a commercially available DNMT activity assay kit, which typically measures the methylation of a substrate DNA by the DNMTs present in the nuclear extract.
-
Figure 2: Proposed experimental workflow for evaluating this compound.
Future Directions and Conclusion
The structural analogy of this compound to known DNMT inhibitors provides a strong rationale for investigating its anti-metabolic and anti-tumor properties. The presence of the azidopropyl group also opens up unique possibilities for its use as a chemical biology tool to study DNA methylation and other cellular processes. For instance, the azide (B81097) handle can be used in "click chemistry" reactions to attach fluorescent dyes or affinity tags, allowing for the visualization and isolation of DNA that has incorporated this analog.
References
- 1. Effect of 5-aza-2'-deoxycytidine on cell proliferation of non- small cell lung cancer cell line A549 cells and expression of the TFPI-2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. geneticsmr.org [geneticsmr.org]
- 9. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(3-Azidopropyl)cytidine for In Vivo RNA Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic labeling of nascent RNA is a powerful technique for elucidating the dynamics of gene expression, including transcription, RNA processing, and decay. This technical guide provides a comprehensive overview of the use of 5-(3-Azidopropyl)cytidine, a modified nucleoside, for in vivo RNA labeling. While direct, extensive literature on this compound is emerging, this document extrapolates from established principles of metabolic labeling with analogous azido- and ethynyl-nucleosides to provide a foundational understanding and practical guidance. We detail the underlying principles, experimental protocols for cellular incorporation and subsequent bioorthogonal conjugation, and potential downstream applications. All quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate comprehension and implementation.
Introduction to Metabolic RNA Labeling
The ability to distinguish newly synthesized RNA from the pre-existing RNA pool is crucial for studying the intricate and dynamic regulation of gene expression. Metabolic labeling with modified nucleosides has become an indispensable tool for this purpose. The core principle involves introducing a chemically modified nucleoside analog to cells or organisms, which is then incorporated into nascent RNA transcripts by cellular RNA polymerases. This introduces a unique chemical handle into the RNA, allowing for its selective detection, enrichment, and analysis.
Azido-nucleosides, such as this compound, are particularly advantageous due to the bioorthogonal nature of the azide (B81097) group. This small, non-perturbing functional group is well-tolerated by cells and can be specifically and efficiently derivatized through "click chemistry" reactions.[1][2] This enables the attachment of various reporter molecules, including fluorophores for imaging or biotin (B1667282) for affinity purification, without interfering with native cellular components.[3][4]
The Workflow: From Incorporation to Detection
The metabolic labeling of RNA using this compound follows a two-step process: metabolic incorporation followed by bioorthogonal ligation.
Metabolic Incorporation
Once introduced to the cellular environment, this compound is processed by the cell's nucleotide salvage pathway. It is converted into its triphosphate form, this compound triphosphate, which can then be utilized by RNA polymerases as a substrate in place of the natural cytidine (B196190) triphosphate (CTP) during transcription. This results in the incorporation of the azide-modified cytidine into newly synthesized RNA molecules.
References
An In-Depth Technical Guide to the Discovery and Synthesis of 5-(3-Azidopropyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Azidopropyl)cytidine is a chemically modified nucleoside analog that has garnered interest within the scientific community for its utility in bioconjugation and nucleic acid labeling through "click chemistry." As a cytidine (B196190) analog, it holds potential for applications in the development of therapeutic agents and diagnostic tools. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis. While a specific seminal discovery paper for this compound is not readily identifiable in the public domain, its emergence is intrinsically linked to the rise of click chemistry applications in biological systems. This document outlines a plausible synthetic pathway based on established methodologies for the modification of pyrimidine (B1678525) nucleosides.
Introduction
Cytidine and its analogs are fundamental to numerous biological processes and have been extensively explored as antiviral and anticancer agents. The modification of the C5 position of the pyrimidine ring is a common strategy to imbue these molecules with novel functionalities without disrupting their ability to be incorporated into nucleic acids by cellular machinery. This compound is a prime example of such a modification, introducing a versatile azide (B81097) group that can participate in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bioorthogonal reactivity makes it a valuable tool for labeling and tracking DNA and RNA, as well as for the construction of complex biomolecular conjugates.
As a cytidine analog, this compound is also postulated to have potential as an inhibitor of DNA methyltransferases, enzymes that are often dysregulated in cancer.[1][2] This dual potential in both research and therapeutic development underscores the importance of understanding its synthesis and properties.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps:
-
Heck Cross-Coupling: Introduction of a 3-hydroxyprop-1-en-1-yl group at the C5 position of cytidine via a Heck reaction.
-
Functional Group Transformation: Conversion of the terminal hydroxyl group to an azide. This can be achieved through a two-step process involving mesylation followed by nucleophilic substitution with sodium azide.
The overall synthetic scheme is depicted in the following workflow diagram.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on standard procedures for similar transformations. Researchers should optimize these conditions for their specific laboratory settings.
Step 1: Synthesis of 5-(3-Hydroxyprop-1-en-1-yl)cytidine (Heck Coupling)
-
To a solution of 5-iodocytidine (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or DMF, add allyl alcohol (1.5 equivalents).
-
Add triethylamine (B128534) (3 equivalents) as a base.
-
Degas the solution with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equivalents) and triphenylphosphine (B44618) (PPh₃, 0.1 equivalents) as the catalyst system.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 5-(3-hydroxyprop-1-en-1-yl)cytidine.
Step 2a: Synthesis of 5-(3-Mesyloxyprop-1-en-1-yl)cytidine (Mesylation)
-
Dissolve 5-(3-hydroxyprop-1-en-1-yl)cytidine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. The crude mesylated intermediate is often used directly in the next step without further purification.
Step 2b: Synthesis of this compound (Azidation)
-
Dissolve the crude 5-(3-mesyloxyprop-1-en-1-yl)cytidine from the previous step in anhydrous DMF.
-
Add sodium azide (NaN₃, 3-5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to obtain this compound.
Quantitative Data (Illustrative)
The following table presents illustrative quantitative data that could be expected from the synthesis described above. These values are not based on a specific literature report for this exact compound but are representative of similar synthetic routes.
| Parameter | Value |
| Step 1: Heck Coupling | |
| Yield | 60-75% |
| Purity (by HPLC) | >95% |
| Step 2: Mesylation & Azidation | |
| Overall Yield (2 steps) | 70-85% |
| Purity (by HPLC) | >98% |
| Overall Synthesis | |
| Overall Yield | 42-64% |
| Characterization Data | |
| ¹H NMR (DMSO-d₆, δ) | Consistent with structure |
| ¹³C NMR (DMSO-d₆, δ) | Consistent with structure |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated and found |
Biological Activity and Applications
The primary application of this compound is as a molecular tool for the introduction of an azide functionality into DNA or RNA. This allows for the subsequent attachment of a wide variety of molecules, such as fluorophores, biotin, or other affinity tags, via click chemistry. This is invaluable for:
-
Nucleic Acid Labeling and Imaging: Visualizing the localization and dynamics of DNA and RNA within cells.
-
Pull-down Assays: Identifying proteins and other molecules that interact with specific nucleic acid sequences.
-
Drug Delivery: Conjugating therapeutic agents to oligonucleotides for targeted delivery.
As a cytidine analog, this compound may also exhibit biological activity. Cytidine analogs are known to interfere with nucleic acid metabolism and can act as inhibitors of DNA methyltransferases (DNMTs).[1][2] The potential mechanism of action is illustrated below.
Further research is required to fully elucidate the biological activity profile of this compound and to evaluate its potential as a therapeutic agent.
Conclusion
This compound is a valuable chemical tool for the study of nucleic acids and holds promise for the development of novel therapeutics. While its specific discovery is not well-documented, its synthesis can be achieved through established and reliable chemical methodologies. The proposed synthetic route, involving a key Heck cross-coupling reaction followed by functional group manipulation, provides a clear path for its preparation in a laboratory setting. The continued exploration of this and other modified nucleosides will undoubtedly contribute to advancements in chemical biology and drug discovery.
References
Methodological & Application
Application Notes and Protocols for 5-(3-Azidopropyl)cytidine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Azidopropyl)cytidine is a modified nucleoside that serves as a powerful tool for the bioorthogonal labeling and investigation of RNA. Once incorporated into RNA transcripts, the azide (B81097) group provides a chemical handle for the covalent attachment of a variety of reporter molecules, such as fluorophores and biotin, through click chemistry. This enables a wide range of applications, including the study of RNA synthesis, localization, dynamics, and interactions. This document provides detailed protocols for the enzymatic incorporation of this compound into RNA and its subsequent derivatization using both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Data Presentation
The following tables summarize key quantitative parameters for the enzymatic incorporation of azide-modified nucleotides and subsequent click chemistry reactions. While specific data for this compound triphosphate is limited, the provided data for the analogous 5-(3-Azidopropyl)uridine triphosphate (5-Azido-C3-UTP) offers a strong predictive baseline for experimental design.
Table 1: Parameters for Enzymatic Incorporation of Azide-Modified CTP
| Parameter | Projected Value/Range | Basis for Projection |
| Enzyme | T7 RNA Polymerase | 5-modified pyrimidine (B1678525) ribonucleotides are generally good substrates for T7 RNA polymerase.[1] |
| Substrate | This compound-5'-triphosphate (5-Azido-C3-CTP) | Analogous to commercially available 5-Azido-C3-UTP.[2][3] |
| Incorporation Efficiency | Comparable to natural CTP | The incorporation efficiency of 5-azidopropyl uridine (B1682114) triphosphate is on par with natural UTP.[4] |
| Optimal Concentration | 1-10 mM in transcription reaction | Based on protocols for similar modified nucleotides.[3] |
Table 2: Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on RNA
| Reagent | Stock Solution | Final Concentration | Reference |
| Azide-Modified RNA | 1-10 µg in RNase-free water | Variable | [5] |
| Alkyne-Reporter | 10 mM in DMSO | 50-100 µM | [6] |
| CuSO₄ | 20 mM in RNase-free water | 1 mM | [6] |
| THPTA (or other ligand) | 100 mM in RNase-free water | 5 mM | [7] |
| Sodium Ascorbate (B8700270) | 100 mM in RNase-free water (prepare fresh) | 5 mM | [6][7] |
Table 3: Reagent Concentrations for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on RNA
| Reagent | Stock Solution | Final Concentration | Reference |
| Azide-Modified RNA | 1-10 µg in RNase-free water | Variable | [5] |
| Strained Alkyne-Reporter (e.g., DBCO, BCN) | 10 mM in DMSO | 50-100 µM | [8] |
| Reaction Buffer | PBS or other suitable RNase-free buffer | 1x | [5] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound Triphosphate (5-Azido-C3-CTP) into RNA via In Vitro Transcription
This protocol describes the synthesis of azide-modified RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-triphosphate (5-Azido-C3-CTP)
-
ATP, GTP, UTP solution (100 mM each)
-
T7 RNA Polymerase
-
T7 Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or reagents for ethanol (B145695) precipitation
Procedure:
-
Thaw all reagents on ice. Keep enzymes and RNase inhibitor on ice.
-
Assemble the following reaction mixture at room temperature in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL.
-
10x T7 Transcription Buffer: 2 µL
-
ATP, GTP, UTP (100 mM each): 0.5 µL each
-
5-Azido-C3-CTP (10 mM): 5 µL (final concentration 2.5 mM; can be optimized)
-
Linearized DNA template (0.5-1 µg): X µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 1 µL
-
Nuclease-free water: to 20 µL
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Proceed to RNA purification (see Protocol 4).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azide-Modified RNA
This protocol details the labeling of azide-modified RNA with an alkyne-containing reporter molecule.
Materials:
-
Azide-modified RNA (from Protocol 1)
-
Alkyne-reporter (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Nuclease-free water and buffers (e.g., PBS)
-
RNA purification kit or reagents
Procedure:
-
In a nuclease-free microcentrifuge tube, dissolve 1-10 µg of azide-modified RNA in nuclease-free water or buffer.
-
Prepare a premix of CuSO₄ and THPTA by adding the required volume of each stock solution.
-
To the RNA solution, add the alkyne-reporter.
-
Add the CuSO₄/THPTA premix to the RNA/alkyne mixture.
-
Prepare a fresh solution of sodium ascorbate.
-
Initiate the click reaction by adding the sodium ascorbate solution to the reaction mixture.
-
The final reaction concentrations should be approximately:
-
Alkyne-reporter: 50-100 µM
-
CuSO₄: 1 mM
-
THPTA: 5 mM
-
Sodium Ascorbate: 5 mM
-
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent reporter.
-
Purify the labeled RNA to remove the catalyst and excess reagents (see Protocol 4).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Azide-Modified RNA
This protocol provides a copper-free method for labeling azide-modified RNA.
Materials:
-
Azide-modified RNA (from Protocol 1)
-
Strained alkyne-reporter (e.g., DBCO-fluorophore, BCN-biotin)
-
Nuclease-free PBS or other suitable buffer
-
RNA purification kit or reagents
Procedure:
-
In a nuclease-free microcentrifuge tube, dissolve 1-10 µg of azide-modified RNA in nuclease-free buffer.
-
Add the strained alkyne-reporter to the RNA solution to a final concentration of 50-100 µM.
-
Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may range from 1 to 4 hours, or even overnight.[5]
-
Purify the labeled RNA (see Protocol 4).
Protocol 4: Purification of Labeled RNA
Purification is crucial to remove unreacted reagents that may interfere with downstream applications.
Methods:
-
Spin Column Purification: Use a commercial RNA cleanup kit according to the manufacturer's instructions. This method is efficient for removing salts, enzymes, and unincorporated nucleotides.
-
Ethanol Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the reaction mixture.
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at >12,000 x g for 20-30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the purified RNA in a desired volume of nuclease-free water or buffer.
-
Mandatory Visualization
References
- 1. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azido-C3-UTP, Uridines - Jena Bioscience [jenabioscience.com]
- 3. 5-Azido-C3-UTP, CLICK-functionalized Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 4. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing 5-(3-Azidopropyl)cytidine for Nascent RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to distinguish newly synthesized (nascent) RNA from the pre-existing RNA pool is fundamental to understanding the dynamics of gene expression. Metabolic labeling of RNA with modified nucleosides has emerged as a powerful technique for selectively isolating and analyzing the nascent transcriptome. 5-(3-Azidopropyl)cytidine is a cytidine (B196190) analog that can be introduced to cells and incorporated into newly transcribed RNA. The azido (B1232118) (N₃) group serves as a bioorthogonal handle, enabling the selective attachment of molecules for purification and subsequent analysis, such as next-generation sequencing. This process, often referred to as nascent RNA-seq, provides a snapshot of the actively transcribed genome, offering insights into transcription rates, RNA processing, and decay dynamics.
The workflow involves three key stages:
-
Metabolic Labeling: Cells are incubated with this compound, which is converted to its triphosphate form and incorporated into elongating RNA chains by RNA polymerases.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified nascent RNA is covalently tagged with biotin (B1667282) via a highly specific and biocompatible click chemistry reaction.
-
Enrichment and Sequencing: The biotinylated nascent RNA is captured using streptavidin-coated magnetic beads, followed by library preparation and high-throughput sequencing.
Data Presentation
While specific quantitative data for this compound is not extensively available in the literature, the following tables provide a comparative overview of parameters for commonly used nucleoside analogs. These values can serve as a starting point for the optimization of experiments using this compound.
Table 1: Comparison of Common Nucleoside Analogs for Nascent RNA Labeling
| Nucleoside Analog | Typical Concentration | Typical Incubation Time | Reported Cytotoxicity | Notes |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent) | Widely used for labeling all RNA types.[1] |
| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent) | Can be crosslinked to interacting proteins with UV light.[1] |
| 2'-Azidocytidine (2'-AzC) | 1 mM | 12 hours | Low cytotoxicity reported at 1 mM | Primarily incorporated into ribosomal RNA. |
| 3'-Azido-3'-deoxythymidine (AZT) | 10 - 100 µM | 24 - 48 hours | 55 µM (HCT-8 cells, 5 days) | Primarily a DNA chain terminator. |
Table 2: Projected Parameters for this compound
| Parameter | Recommended Starting Range | Notes |
| Labeling Concentration | 100 - 500 µM | Optimal concentration should be determined empirically for each cell type to maximize labeling and minimize potential cytotoxicity. |
| Labeling Time | 1 - 12 hours | Shorter incubation times may be necessary to minimize any potential effects on transcription due to the modification. |
| Expected RNA Yield | Variable | Dependent on cell type, metabolic activity, and labeling efficiency. |
| Sequencing Depth | >20 million reads | Recommended for comprehensive transcriptome analysis. |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for the specific cell type and experimental objectives.
Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound. A starting concentration range of 100-500 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without significant cytotoxicity.
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a period ranging from 1 to 12 hours. The optimal incubation time will depend on the transcription rate of the genes of interest and the stability of the RNA.
-
Cell Harvesting: After incubation, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and proceed immediately to total RNA extraction.
Protocol 2: Total RNA Extraction
Following metabolic labeling, extract total RNA using a standard method that ensures high purity and integrity, such as a TRIzol-based protocol or a column-based RNA purification kit. It is critical to work in an RNase-free environment to prevent RNA degradation.
Protocol 3: Biotinylation of Azide-Labeled RNA via Click Chemistry
Two common methods for click chemistry are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a copper-free alternative that is generally more suitable for use in living cells or when copper-induced RNA degradation is a concern.
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Azide-labeled total RNA (1-10 µg)
-
Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (freshly prepared)
-
RNase-free water
-
-
Procedure:
-
In an RNase-free tube, combine the azide-labeled RNA, Alkyne-Biotin, CuSO₄, and THPTA in a suitable buffer.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the biotinylated RNA using an RNA cleanup kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.
-
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Materials:
-
Azide-labeled total RNA (1-10 µg)
-
Strained Alkyne-Biotin (e.g., DBCO-PEG4-Biotin)
-
PBS or other suitable buffer
-
RNase-free water
-
-
Procedure:
-
Combine the azide-labeled RNA with the strained alkyne-biotin in a suitable buffer.
-
Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require several hours to overnight for completion.
-
Purify the labeled RNA using an RNA purification kit.
-
Protocol 4: Enrichment of Biotinylated Nascent RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer. Wash the beads according to the manufacturer's instructions to remove preservatives.
-
Binding: Add the biotinylated RNA to the washed streptavidin beads and incubate at room temperature with gentle rotation to allow for binding of the biotinylated RNA to the beads.
-
Washing: Place the tube on a magnetic stand and discard the supernatant, which contains the unlabeled, pre-existing RNA. Wash the beads multiple times with a low-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the beads using an appropriate elution buffer (e.g., by heating in nuclease-free water or using a biotin competition buffer). The eluted RNA is now enriched for nascent transcripts.
Protocol 5: Nascent RNA Sequencing Library Preparation
The enriched nascent RNA can be used for the preparation of sequencing libraries using standard commercially available kits for RNA-seq. The specific protocol will depend on the chosen sequencing platform (e.g., Illumina). The general steps include:
-
RNA Fragmentation: Fragment the enriched RNA to the desired size range.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Second-Strand Synthesis: Generate double-stranded cDNA.
-
End Repair and Adapter Ligation: Repair the ends of the ds-cDNA and ligate sequencing adapters.
-
PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality before sequencing.
Mandatory Visualizations
Caption: Experimental workflow for nascent RNA sequencing using this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways for biotinylation of azide-modified RNA.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-(3-Azidopropyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the use of 5-(3-Azidopropyl)cytidine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the efficient and specific conjugation of this compound to a wide variety of alkyne-containing molecules, facilitating research in drug discovery, diagnostics, and chemical biology.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and versatile bioorthogonal reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2][3] this compound is a cytidine (B196190) nucleoside analog that incorporates an azide group, making it an ideal substrate for CuAAC-mediated labeling and conjugation.[4] As a cytidine analog, it has potential applications in oncology and virology, particularly as an inhibitor of DNA methyltransferases (DNMTs), which are crucial enzymes in epigenetic regulation.[5][6][7][8]
The protocols outlined below provide a starting point for the successful application of this compound in CuAAC reactions for various research and development purposes, including the synthesis of novel drug conjugates, the development of diagnostic probes, and the study of biological systems.
Data Presentation: Representative CuAAC Reaction Parameters
While optimal reaction conditions should be determined empirically for each specific application, the following table provides representative data for CuAAC reactions involving azido-nucleosides and various alkyne partners. These values are based on typical conditions reported in the literature for similar substrates and are intended to serve as a guideline for reaction optimization.
| Alkyne Partner | Concentration (this compound) | Concentration (Alkyne) | Copper Source (mol%) | Ligand (mol%) | Solvent | Reaction Time | Yield (%) |
| Propargyl-PEG4-Biotin | 1 mM | 1.2 mM | CuSO4 (5 mol%) | THPTA (25 mol%) | PBS, pH 7.4 | 1 h | >95% |
| 5-Ethynyl-2'-deoxyuridine (EdU) | 100 µM | 120 µM | Cu(I)Br (10 mol%) | TBTA (50 mol%) | DMSO/t-BuOH (3:1) | 30 min | >90% |
| Phenylacetylene | 10 mM | 12 mM | CuSO4 (1 mol%) | Sodium Ascorbate (B8700270) (10 mol%) | H2O/t-BuOH (1:1) | 2 h | >98% |
| Alkyne-modified Oligonucleotide | 50 µM | 100 µM | CuSO4 (5 mol%) | THPTA (25 mol%) | Aqueous Buffer | 1-4 h | >90% |
| Alkyne-functionalized Protein | 10 µM | 50 µM | CuSO4 (10 mol%) | BTTAA (50 mol%) | PBS, pH 7.4 | 1 h | 70-90% |
Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction conditions. The use of copper-chelating ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is recommended to stabilize the Cu(I) catalyst and improve reaction efficiency.[9][10]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes a general method for the conjugation of this compound to an alkyne-containing molecule in solution.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Degassed phosphate-buffered saline (PBS), pH 7.4, or a suitable organic solvent (e.g., DMSO, DMF, t-BuOH/H2O)
-
Nitrogen or Argon gas
Procedure:
-
Prepare stock solutions of all reagents in the chosen solvent. It is recommended to use freshly prepared sodium ascorbate solution.
-
In a microcentrifuge tube, combine this compound and the alkyne-containing molecule in the desired molar ratio (typically a slight excess of one reagent is used).
-
Add the copper-stabilizing ligand (e.g., THPTA for aqueous reactions) to the reaction mixture.
-
Add the CuSO4 solution. The final concentration of copper can range from 50 µM to 1 mM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (typically 5-10 equivalents relative to copper).
-
Gently mix the reaction and allow it to proceed at room temperature or with gentle heating (e.g., 37°C) for 30 minutes to 4 hours. Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper catalyst.
-
Purify the resulting triazole conjugate using an appropriate method such as HPLC, size-exclusion chromatography, or affinity chromatography.
Protocol 2: Cellular Labeling with this compound followed by CuAAC
This protocol outlines the metabolic labeling of cells with this compound and subsequent detection using an alkyne-functionalized reporter molecule (e.g., a fluorophore).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Alkyne-functionalized reporter molecule (e.g., Alkyne-Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (PBS with 1% BSA)
-
Fluorescence microscope
Procedure:
A. Metabolic Labeling:
-
Culture cells to the desired confluency in a suitable format (e.g., chamber slides or multi-well plates).
-
Treat the cells with this compound at a final concentration of 10-100 µM in complete culture medium. The optimal concentration and incubation time should be determined empirically to balance labeling efficiency and potential cytotoxicity.
-
Incubate the cells for 24-72 hours to allow for incorporation of the azido-cytidine analog into cellular nucleic acids.
B. Fixation and Permeabilization:
-
Carefully remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. This step is necessary for the detection of intracellular targets.
-
Wash the cells three times with wash buffer.
C. Click Reaction:
-
Prepare the "click reaction cocktail" immediately before use. For a 100 µL reaction, mix:
-
1 µL of 100 mM CuSO4
-
5 µL of 100 mM THPTA
-
2 µL of 10 mM alkyne-fluorophore
-
10 µL of 1 M sodium ascorbate (freshly prepared)
-
82 µL of PBS
-
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with wash buffer.
D. Imaging:
-
Mount the coverslips or view the plate directly using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Mandatory Visualizations
Caption: DNA Methylation Inhibition Pathway.
Caption: Experimental Workflow for Cellular Labeling.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytosine analogues as DNA methyltransferase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular differentiation, cytidine analogs and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA (Cytosine-C5) Methyltransferase Inhibition by Oligodeoxyribonucleotides Containing 2-(1H)-Pyrimidinone (Zebularine Aglycon) at the Enzymatic Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with 5-(3-Azidopropyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent modification of biomolecules in complex biological environments without the need for cytotoxic copper catalysts. This copper-free "click chemistry" reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage. 5-(3-Azidopropyl)cytidine is a cytidine (B196190) analog that can be metabolically incorporated into nascent RNA transcripts by cellular polymerases. The incorporated azide group serves as a chemical handle for subsequent derivatization with a variety of probes, such as fluorophores or affinity tags, via SPAAC. This enables the visualization, isolation, and characterization of newly synthesized RNA for studying gene expression dynamics, RNA trafficking, and RNA-protein interactions.
These application notes provide an overview of the principles of using this compound for metabolic labeling of RNA and subsequent detection via SPAAC. Detailed protocols for cell culture labeling, the SPAAC reaction, and potential downstream applications are provided.
Data Presentation
Table 1: Quantitative Parameters for Metabolic Labeling and SPAAC
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| This compound Concentration | 10 - 200 µM | Optimal concentration is cell-type dependent and should be determined empirically to balance labeling efficiency and potential cytotoxicity. |
| Labeling Incubation Time | 2 - 24 hours | Shorter times are suitable for capturing rapid changes in transcription, while longer times increase the overall labeling signal. |
| SPAAC Reaction | ||
| Azide-Labeled RNA Concentration | 1 - 10 µg total RNA | The amount can be adjusted based on the abundance of the target RNA. |
| Strained Alkyne (e.g., DBCO, BCN) Concentration | 25 - 100 µM | A molar excess of the alkyne reagent is typically used to ensure complete labeling of the azide-modified RNA. |
| Reaction Time | 1 - 4 hours | Reaction times can be optimized, but SPAAC is generally a fast reaction. |
| Reaction Temperature | Room Temperature or 37°C | The reaction proceeds efficiently at physiological temperatures. |
| Reaction Efficiency | ~100% | Under optimal conditions, the SPAAC reaction can achieve near-quantitative labeling of the azide-modified RNA[1]. |
Table 2: Comparison of Common Strained Alkynes for SPAAC
| Strained Alkyne | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 | High reactivity and stability. Commonly used for SPAAC. |
| Bicyclononyne (BCN) | ~0.1 - 0.5 | Good balance of reactivity and stability. |
| Azadibenzocyclooctyne (DIBAC/ADIBO) | >1.0 | Very high reactivity, suitable for labeling low-abundance targets. |
Note: The kinetic data presented are for benzyl azide and serve as a general reference. The reactivity with this compound incorporated into RNA may vary.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Mammalian Cells
This protocol describes the incorporation of this compound into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol-based or column-based)
Procedure:
-
Cell Seeding: Plate mammalian cells at a suitable density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of labeling.
-
Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 µM).
-
Labeling: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired duration (e.g., 12 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Lysis and RNA Extraction: After incubation, wash the cells twice with PBS. Lyse the cells directly in the culture vessel and proceed with total RNA extraction using a standard protocol. Ensure to work in an RNase-free environment.
Protocol 2: SPAAC Reaction for Fluorescent Labeling of Azide-Modified RNA
This protocol details the fluorescent labeling of azide-containing RNA using a strained alkyne-fluorophore conjugate.
Materials:
-
Azide-labeled total RNA (from Protocol 1)
-
Strained alkyne-fluorophore (e.g., DBCO-Cy5, BCN-FITC)
-
Reaction buffer (e.g., Phosphate buffer, pH 7.0)
-
RNase-free water
Procedure:
-
Prepare RNA Solution: In an RNase-free microcentrifuge tube, dissolve 1-10 µg of azide-labeled total RNA in the reaction buffer.
-
Prepare Alkyne-Fluorophore Solution: Prepare a stock solution of the strained alkyne-fluorophore in DMSO (e.g., 10 mM). Dilute the stock solution in the reaction buffer to the desired final concentration (e.g., 50 µM).
-
SPAAC Reaction: Add the diluted alkyne-fluorophore solution to the RNA solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C, protected from light.
-
Purification (Optional): The labeled RNA can be purified from unreacted alkyne-fluorophore using ethanol (B145695) precipitation or a suitable RNA cleanup kit.
-
Analysis: The fluorescently labeled RNA can be visualized by gel electrophoresis followed by fluorescence scanning or used in downstream applications such as fluorescence in situ hybridization (FISH).
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and SPAAC.
Caption: Metabolic pathway of this compound.
Downstream Applications
The ability to specifically label nascent RNA opens up a variety of downstream applications to study RNA biology:
-
RNA Visualization: Fluorescently labeled RNA can be visualized within fixed or live cells using fluorescence microscopy techniques like fluorescence in situ hybridization (FISH) to study RNA localization and trafficking.
-
RNA Affinity Purification: By using a strained alkyne conjugated to an affinity tag such as biotin, azide-labeled RNA can be selectively captured and purified from total RNA. This allows for the enrichment of newly synthesized transcripts for subsequent analysis.
-
RNA Sequencing (RNA-Seq): The enriched nascent RNA population can be subjected to high-throughput sequencing to provide a snapshot of the actively transcribed genes at a specific time point. This is a powerful method for studying transcriptional dynamics in response to various stimuli.
-
RNA-Protein Interaction Studies: Labeled RNA can be used as bait to identify interacting proteins through techniques like RNA pull-down followed by mass spectrometry.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient concentration of this compound. | Increase the concentration of the labeling reagent. |
| Short incubation time. | Increase the labeling incubation time. | |
| Low activity of deoxycytidine kinase (dCK) in the cell line. | Overexpress dCK to enhance phosphorylation of the cytidine analog[2]. | |
| High Cell Toxicity | High concentration of this compound. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Prolonged incubation time. | Reduce the labeling incubation time. | |
| Inefficient SPAAC Reaction | Degraded strained alkyne reagent. | Use fresh or properly stored alkyne reagent. |
| Low concentration of reactants. | Increase the concentration of the azide-labeled RNA or the strained alkyne. | |
| Presence of interfering substances. | Purify the azide-labeled RNA before the SPAAC reaction. |
Conclusion
The use of this compound in combination with SPAAC provides a robust and versatile platform for the study of nascent RNA. The bioorthogonality of the reaction allows for specific labeling in complex biological systems with minimal perturbation. The detailed protocols and data presented in these application notes serve as a starting point for researchers to design and execute experiments aimed at unraveling the dynamic nature of the transcriptome. As with any biochemical technique, optimization of the reaction conditions for the specific cell type and experimental setup is crucial for achieving reliable and reproducible results.
References
Application Notes and Protocols for Live-Cell Imaging of RNA using 5-(3-Azidopropyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize newly synthesized RNA in living cells is crucial for understanding the dynamics of gene expression, including transcription, RNA processing, localization, and decay. Metabolic labeling using nucleoside analogs equipped with bioorthogonal functional groups has emerged as a powerful technique for this purpose. 5-(3-Azidopropyl)cytidine (APC) is a cytidine (B196190) analog featuring an azide (B81097) group, a versatile chemical handle for "click chemistry." This allows for the covalent attachment of fluorescent probes, enabling the imaging of nascent RNA in its native cellular environment.
Once introduced to cells, APC is metabolized and incorporated into newly transcribed RNA. The azide group is biologically inert within the cell but can be specifically and efficiently labeled with a fluorescent probe containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a cyclooctyne-containing probe via a strain-promoted azide-alkyne cycloaddition (SPAAC). The latter is particularly advantageous for live-cell imaging due to its copper-free nature, which mitigates concerns about copper-induced cytotoxicity.[1] This two-step labeling strategy provides a robust method for visualizing RNA dynamics in real-time.
Principle of the Method
The application of this compound for live-cell RNA imaging is a multi-step process that leverages the cell's natural metabolic pathways and bioorthogonal chemistry.
-
Metabolic Incorporation: APC is introduced to the cell culture medium and is taken up by the cells. Endogenous salvage pathways phosphorylate APC to its triphosphate form, this compound triphosphate (APCTP). RNA polymerases then incorporate APCTP into newly synthesized RNA transcripts in place of the natural cytidine triphosphate (CTP).
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified nascent RNA is then "clicked" to a fluorescent probe. For live-cell imaging, a strain-promoted azide-alkyne cycloaddition (SPAAC) is the preferred method.[2] This involves the use of a cyclooctyne-conjugated fluorophore (e.g., DBCO-fluorophore) that reacts specifically with the azide group on the incorporated APC.[3] This reaction is highly specific and occurs efficiently under physiological conditions without the need for a toxic copper catalyst.
-
Live-Cell Imaging: The now fluorescently labeled RNA can be visualized in living cells using fluorescence microscopy. This allows for the real-time tracking of RNA synthesis, localization, and dynamics.
Data Presentation
Direct quantitative data for this compound is not extensively available in the published literature. The following tables provide a comparative overview of parameters for other commonly used nucleoside analogs to serve as a reference for experimental design.[4]
Table 1: Comparative Parameters of Nucleoside Analogs for Metabolic RNA Labeling
| Nucleoside Analog | Typical Concentration | Incubation Time | Potential Cytotoxicity (Cell Type Dependent) | Notes |
| This compound (APC) | To be determined empirically | To be determined empirically (start with 2-24 hours) | To be determined empirically | Expected to be incorporated into nascent RNA. |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM | Widely used for RNA labeling, incorporates into all RNA types.[4] |
| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM | Can be crosslinked to interacting proteins with UV light.[4] |
| 3'-Azido-3'-deoxy-5-methylcytidine | To be determined empirically | 1 - 12 hours | CC₅₀: 43.5 µM (MCF-7 cells) | Potential for transcription chain termination due to 3'-azido group.[4] |
Note: The parameters for this compound are estimations and require experimental validation.
Table 2: Comparison of Bioorthogonal Ligation Reactions for Live-Cell Imaging
| Reaction | Catalyst | Speed | Biocompatibility | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None | Moderate to Fast | High (Copper-free) | Ideal for live-cell imaging; uses cyclooctyne-conjugated probes (e.g., DBCO, BCN).[2][3] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Very Fast | Lower (Copper toxicity) | Primarily used for fixed cells and in vitro applications.[1] |
Signaling Pathways and Experimental Workflows
Figure 1: Metabolic pathway for the incorporation of APC into nascent RNA.
Figure 2: Experimental workflow for live-cell RNA imaging with APC.
Figure 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Experimental Protocols
Note: The following protocols are based on established methods for other azido-nucleosides and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (APC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the APC stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-100 µM is recommended for initial optimization.
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period. The optimal incubation time will depend on the transcription rate of the RNA of interest and its stability. A starting point could be 2-24 hours.[4]
-
Cell Harvesting/Fixation (for endpoint assays): After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Proceed immediately to the SPAAC reaction for live-cell imaging or to cell fixation for fixed-cell applications.
Protocol 2: Live-Cell Imaging of APC-Labeled RNA via SPAAC
Materials:
-
APC-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-488, DBCO-546, DBCO-647) stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Wash: After the APC labeling incubation, gently aspirate the labeling medium and wash the cells twice with pre-warmed PBS.
-
Preparation of SPAAC Reaction Medium: Prepare the SPAAC reaction medium by diluting the DBCO-fluorophore stock solution into pre-warmed live-cell imaging medium to a final concentration of 10-50 µM.
-
SPAAC Reaction: Add the SPAAC reaction medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Aspirate the SPAAC reaction medium and wash the cells three times with pre-warmed live-cell imaging medium, incubating for 5 minutes during each wash to ensure removal of unbound fluorophore.
-
Live-Cell Imaging: Replace the wash medium with fresh, pre-warmed live-cell imaging medium. Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂). Use the appropriate filter sets for the chosen fluorophore.
Applications
-
Visualization of Nascent RNA: Imaging of newly synthesized RNA provides insights into the spatial and temporal regulation of gene expression.
-
RNA Localization and Trafficking: Tracking the movement of fluorescently labeled RNA within the cell can elucidate mechanisms of RNA transport and localization to specific subcellular compartments.
-
High-Throughput Screening: The methodology can be adapted for high-throughput screening assays to identify compounds that modulate RNA synthesis.
-
Studies of RNA-Protein Interactions: In combination with other techniques, it is possible to investigate the proteins that interact with newly synthesized RNA.[4]
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No or low fluorescence signal | Inefficient incorporation of APC. | Optimize APC concentration and incubation time. Ensure cells are healthy and actively transcribing. |
| Inefficient SPAAC reaction. | Optimize DBCO-fluorophore concentration and incubation time. Ensure the fluorophore is not degraded. | |
| High background fluorescence | Incomplete removal of unbound fluorophore. | Increase the number and duration of wash steps after the SPAAC reaction. |
| Non-specific binding of the fluorophore. | Include a control experiment with cells not treated with APC but incubated with the DBCO-fluorophore. | |
| Cell toxicity | High concentration of APC or DBCO-fluorophore. | Perform a dose-response curve to determine the optimal, non-toxic concentrations. |
| Phototoxicity from imaging. | Reduce laser power and exposure times. Use a more sensitive camera. |
Conclusion
This compound offers a promising tool for the metabolic labeling and subsequent imaging of nascent RNA in living cells. The bioorthogonal azide handle allows for specific and efficient fluorescent labeling via click chemistry, particularly the copper-free SPAAC reaction, which is well-suited for live-cell applications. While further optimization and characterization are required, the protocols and comparative data presented here provide a solid foundation for researchers to incorporate this powerful technique into their studies of RNA biology.
References
- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Application Note: Click-iT RNA Labeling with 5-(3-Azidopropyl)cytidine
An application note and protocol for the metabolic labeling of RNA using 5-(3-Azidopropyl)cytidine and Click-iT chemistry is detailed below. This method allows for the selective labeling and subsequent detection or purification of newly synthesized RNA in cells. The protocol is designed for researchers, scientists, and drug development professionals familiar with cell culture and molecular biology techniques.
Introduction
The ability to distinguish newly transcribed RNA from the pre-existing RNA pool is fundamental to studying the dynamics of gene expression, including transcription rates, RNA processing, and decay. Metabolic labeling with modified nucleosides has emerged as a powerful tool for this purpose.[1] This technique involves introducing a chemically modified nucleoside analog to cells, which is then incorporated into newly synthesized RNA by the cellular machinery. The unique chemical handle on the modified nucleoside allows for the selective detection and isolation of the nascent RNA population.[1]
This protocol details the use of this compound, a cytidine (B196190) analog containing a bioorthogonal azide (B81097) group. The azide group is small, generally well-tolerated by cells, and can be specifically derivatized through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][3] This highly efficient and specific reaction allows for the covalent attachment of various alkyne-containing reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, without interfering with other cellular components.[4][5] This approach enables a high-resolution investigation of the transcriptome as a cell or tissue undergoes changes.[6]
Principle of the Method
The workflow is a two-stage process:
-
Metabolic Incorporation: Cells are cultured in the presence of this compound. The analog is taken up by the cells, converted into the corresponding triphosphate, and incorporated into newly synthesized RNA transcripts by RNA polymerases.
-
Click Reaction & Detection: After the labeling period, total RNA is isolated. The azide-modified nascent RNA is then selectively conjugated to an alkyne-containing reporter molecule (e.g., alkyne-fluorophore or alkyne-biotin) via a CuAAC reaction. The labeled RNA can then be visualized by fluorescence microscopy or captured on streptavidin beads for downstream analysis like RT-qPCR or next-generation sequencing.[7][8]
Applications
-
Analysis of nascent RNA synthesis and turnover rates.[6]
-
Visualization of newly transcribed RNA in fixed cells.[9]
-
Pulse-chase experiments to study RNA stability and decay.[6]
-
Identification of proteins interacting with newly synthesized RNA.[1]
-
Profiling of the actively transcribed genome through nascent-RNA-seq.[1]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture
This protocol describes the incorporation of this compound into the RNA of cultured mammalian cells.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10-100 mM in DMSO or sterile water)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they are 50-70% confluent on the day of labeling.
-
Preparation of Labeling Medium: Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration will need to be optimized, but a starting range of 25-200 µM is recommended (see Table 1 for comparison with other analogs).
-
Metabolic Labeling: Aspirate the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from 1 to 24 hours, depending on the specific research question, the transcription rate of the genes of interest, and the stability of the RNA.[1]
-
Cell Harvesting: After incubation, aspirate the labeling medium. Wash the cells once with cold PBS. The cells are now ready for total RNA isolation.
Protocol 2: Total RNA Isolation
Isolate total RNA from the labeled cells using a standard RNA purification kit or a TRIzol-based method, following the manufacturer’s instructions. Ensure all steps are performed using RNase-free reagents and equipment to maintain RNA integrity.
Protocol 3: Click-iT Reaction for RNA Labeling
This protocol describes the copper-catalyzed click reaction to conjugate an alkyne-reporter to the azide-modified RNA. The following protocol is adapted for a reaction with 1-10 µg of total RNA.
Materials:
-
Azide-labeled total RNA (1-10 µg)
-
Alkyne-reporter (e.g., Alkyne-Biotin or a fluorescent alkyne like Alexa Fluor 488 Alkyne)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 25 mM in RNase-free water)[6]
-
Click-iT reaction buffer additive 1 (e.g., Sodium Ascorbate; prepare fresh 400 mM stock in RNase-free water)[6]
-
RNase-free water
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the following reaction cocktail. Components should be added in the order listed:
-
Total Azide-labeled RNA: 1-10 µg
-
Alkyne-reporter (stock at 10 mM): 1 µL (final concentration ~20 µM)
-
Copper(II) Sulfate (CuSO₄) (25 mM): 2 µL (final concentration ~1 mM)
-
Sodium Ascorbate (freshly prepared 400 mM stock): 2.5 µL (final concentration ~20 mM)
-
RNase-free water: to a final volume of 50 µL
-
-
Mix the components gently by pipetting.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[9]
-
RNA Purification: Following the click reaction, it is crucial to purify the RNA to remove the copper catalyst, excess reporter molecules, and other reaction components. This can be done using an RNA purification kit with column filtration or via ethanol (B145695) precipitation.[10]
Protocol 4: Downstream Processing
-
For Biotin-labeled RNA: The biotinylated nascent RNA can be captured using streptavidin-coated magnetic beads.[7][8] The captured RNA can then be eluted and used for downstream applications such as RT-qPCR, microarray analysis, or library preparation for next-generation sequencing.
-
For Fluorescently-labeled RNA: The labeled RNA can be visualized. For in-cell visualization, the click reaction is performed after cell fixation and permeabilization.[9]
Data Presentation
Table 1: Comparative Parameters for Metabolic Labeling Nucleosides
| Nucleoside Analog | Typical Concentration | Typical Incubation Time | Potential Cytotoxicity | Notes |
| This compound | 25 - 200 µM (projected) | 1 - 24 hours | To be determined | Requires optimization for cell type and experimental goals. |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM[1] | 1 - 24 hours[1] | > 1 mM (cell type dependent)[1][7] | Widely used for RNA labeling, incorporates into all RNA types.[1] |
| 4-Thiouridine (4sU) | 100 - 500 µM[1] | 1 - 12 hours[1] | ~500 µM (cell type dependent)[1] | Can be crosslinked to interacting proteins with UV light.[1] |
| 2'-Azidocytidine (2'-AzCyd) | 50 - 100 µM | 12 - 24 hours | Low cytotoxicity reported | Primarily incorporated into ribosomal RNA.[11] |
Visualizations
Experimental Workflow
Caption: Workflow for Click-iT RNA labeling.
Click Chemistry Reaction Principle
Caption: Azide-Alkyne Cycloaddition Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sahoury.com [sahoury.com]
- 8. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
Affinity Purification of RNA Labeled with 5-(3-Azidopropyl)cytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The ability to isolate and analyze specific RNA molecules and their interacting partners is crucial for understanding gene regulation, RNA processing, and the development of RNA-targeted therapeutics. Affinity purification of RNA labeled with 5-(3-Azidopropyl)cytidine offers a powerful and versatile method for the enrichment of newly synthesized or specific RNA populations from complex biological mixtures. This technique leverages the metabolic incorporation of a bioorthogonal cytidine (B196190) analog, this compound, into RNA. The incorporated azide (B81097) group serves as a chemical handle for the subsequent covalent attachment of a biotin (B1667282) moiety via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The resulting biotinylated RNA can then be selectively captured and purified using streptavidin-based affinity matrices.
Principle of the Method
The workflow for affinity purification of this compound labeled RNA involves three key stages:
-
Metabolic Labeling: Cells are cultured in the presence of this compound, which is taken up by the cells and incorporated into newly transcribed RNA by cellular RNA polymerases. This introduces a bioorthogonal azide group into the RNA molecules.
-
Biotinylation via Click Chemistry: The azide-labeled RNA is then reacted with an alkyne-functionalized biotin molecule in the presence of a copper(I) catalyst. The CuAAC reaction forms a stable triazole linkage, covalently attaching biotin to the RNA.
-
Streptavidin Affinity Purification: The biotinylated RNA, along with any associated proteins or other interacting molecules, is captured from the total cellular lysate using streptavidin-coated magnetic beads or agarose (B213101) resin. After stringent washing steps to remove non-specific binders, the purified RNA or RNA-protein complexes can be eluted for downstream analysis.
This methodology provides a robust platform for a variety of applications, including the identification of RNA-binding proteins, the analysis of post-transcriptional modifications, and the characterization of the dynamics of RNA synthesis and decay.
Applications in Research and Drug Development
-
Identification of RNA-Binding Proteins (RBPs): By capturing RNA-protein complexes, this method facilitates the identification of proteins that interact with specific RNA molecules under various cellular conditions. This is critical for elucidating the function of non-coding RNAs and understanding the regulation of mRNA translation and stability.
-
Transcriptome-Wide Analysis of Nascent RNA: This technique allows for the specific isolation of newly synthesized RNA, providing a snapshot of the active transcriptome. This is invaluable for studying the immediate effects of cellular stimuli or drug treatments on gene expression.
-
Validation of RNA-Targeted Drug Candidates: The method can be employed to verify the engagement of small molecule drugs with their target RNAs within a cellular context.
-
Analysis of RNA Localization and Trafficking: By combining this purification method with spatial proteomics or sequencing, researchers can investigate the subcellular localization of specific RNA molecules and their associated protein complexes.
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound in Cell Culture
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound solution (sterile, stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Cell scrapers
-
RNase inhibitors
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound. The optimal concentration should be determined empirically for each cell line but typically ranges from 50 µM to 200 µM.
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed sterile PBS, and add the labeling medium.
-
Incubation: Incubate the cells for a period of 4 to 24 hours. The optimal incubation time will depend on the specific research question and the turnover rate of the RNA of interest.
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis or RNA Extraction: Proceed immediately to cell lysis for RNA-protein complex purification or to total RNA extraction using a standard protocol (e.g., TRIzol or column-based kits). If proceeding to cell lysis, ensure the lysis buffer is supplemented with RNase inhibitors.
Protocol 2: Biotinylation of Azide-Labeled RNA via Click Chemistry (CuAAC)
Materials:
-
Azide-labeled total RNA (10-50 µg)
-
Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate (freshly prepared)
-
RNase-free water
-
RNA purification kit (e.g., spin columns)
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, prepare the following reaction mixture in the order listed:
-
Azide-labeled RNA (10-50 µg) in RNase-free water
-
Alkyne-Biotin (to a final concentration of 50-100 µM)
-
Pre-mixed CuSO₄:THPTA (or TBTA) solution (to a final concentration of 100-200 µM CuSO₄ and 500-1000 µM ligand)
-
-
Initiate the Reaction: Add freshly prepared Sodium Ascorbate to a final concentration of 2.5-5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture using an RNA cleanup spin column kit or by ethanol (B145695) precipitation to remove the catalyst, excess biotin, and other reaction components.
-
Quantification: Quantify the purified biotinylated RNA using a spectrophotometer (e.g., NanoDrop).
Protocol 3: Affinity Purification of Biotinylated RNA
Materials:
-
Biotinylated RNA sample
-
Streptavidin-coated magnetic beads
-
Binding and Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Low Salt Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., RNase-free water or a buffer containing biotin for competitive elution)
-
Magnetic stand
-
RNase inhibitors
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer an appropriate amount of bead slurry to a fresh RNase-free microcentrifuge tube. Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Bead Washing: Wash the beads three times with an equal volume of Binding and Wash Buffer. After the final wash, resuspend the beads in the Binding and Wash Buffer.
-
Binding of Biotinylated RNA: Add the purified biotinylated RNA sample to the washed streptavidin beads. Incubate for 15-30 minutes at room temperature with gentle rotation to allow for the binding of the biotinylated RNA to the streptavidin.
-
Washing: Place the tube on the magnetic stand and discard the supernatant. Wash the beads three times with the Binding and Wash Buffer, followed by two washes with the Low Salt Wash Buffer to remove non-specifically bound molecules.
-
Elution: To elute the purified RNA, resuspend the beads in the desired Elution Buffer. For elution with water, incubate at 70-95°C for 2-5 minutes. For competitive elution, incubate with a buffer containing free biotin (e.g., 10-50 mM) for 10-15 minutes at room temperature. Place the tube on the magnetic stand and carefully collect the supernatant containing the purified RNA.
-
Downstream Analysis: The purified RNA is now ready for downstream applications such as RT-qPCR, RNA sequencing, or mass spectrometry analysis of co-purified proteins.
Data Presentation
Table 1: Representative Quantitative Parameters for Affinity Purification Workflow
| Parameter | Typical Value/Range | Notes |
| Metabolic Labeling | ||
| This compound Conc. | 50 - 200 µM | Cell line dependent, requires optimization. |
| Labeling Time | 4 - 24 hours | Dependent on RNA turnover rate and experimental goals. |
| Click Chemistry Biotinylation | ||
| Reaction Yield | 60 - 90%[1] | Can be influenced by RNA secondary structure. |
| Streptavidin Affinity Purification | ||
| Binding Capacity of Beads | ~10-20 µg biotinylated RNA / mg beads | Varies by manufacturer. |
| Elution Efficiency (Heat) | >90% | A common and effective elution method. |
| Elution Efficiency (Biotin) | Variable, often >70% | Depends on biotin concentration and incubation time. |
| Overall Enrichment | ||
| Enrichment of Target RNA | 10 to >100-fold | Highly dependent on the abundance of the target RNA. |
Visualizations
References
Detecting Nascent RNA Synthesis In Vivo with 5-(3-Azidopropyl)cytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to detect newly synthesized RNA, or nascent RNA, in a living organism provides a powerful tool for understanding the dynamics of gene expression in response to various stimuli, developmental cues, and disease states. Metabolic labeling of RNA with modified nucleosides, followed by bioorthogonal click chemistry, has emerged as a robust method for identifying and visualizing newly transcribed RNA. 5-(3-Azidopropyl)cytidine (APC) is a cytidine (B196190) analog that contains a bioorthogonal azide (B81097) group. When introduced to an organism, APC can be taken up by cells and incorporated into newly synthesized RNA through the pyrimidine (B1678525) salvage pathway. The azide handle then allows for the specific and covalent attachment of a variety of reporter molecules, such as fluorophores or biotin (B1667282), via click chemistry. This enables the visualization, isolation, and downstream analysis of the nascent transcriptome.
This document provides detailed application notes and extrapolated protocols for the use of this compound for in vivo RNA labeling. While direct, validated protocols for the in vivo application of APC are not widely available in the published literature, the following information is based on established principles of metabolic labeling with analogous compounds, such as 5-ethynyluridine (B57126) (EU). Users should note that these protocols serve as a starting point and will require optimization for specific animal models and research questions.
Principle of the Method
The in vivo detection of RNA synthesis using APC is a two-step process:
-
Metabolic Labeling: this compound is administered to the animal model. The APC is distributed throughout the body, taken up by cells, and converted into its triphosphate form by the cellular pyrimidine salvage pathway enzymes. This activated form, APC-triphosphate, is then used by RNA polymerases as a substrate in place of the natural cytidine triphosphate (CTP) during transcription, leading to the incorporation of the azide-modified cytidine into newly synthesized RNA transcripts.
-
Bioorthogonal Ligation (Click Chemistry): After a designated labeling period, tissues are harvested, fixed, and permeabilized. The azide-tagged nascent RNA is then detected by a click chemistry reaction. This typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter molecule containing a terminal alkyne (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC). This reporter can be a fluorophore for imaging or a biotin tag for affinity purification and subsequent sequencing analysis.
Data Presentation
Comparative Overview of Nucleoside Analogs for In Vivo RNA Labeling
The following table provides a comparative summary of key parameters for APC and the more commonly used analog, 5-ethynyluridine (EU). Note: The data for APC are projected and should be empirically determined.
| Parameter | This compound (APC) (Projected) | 5-Ethynyluridine (EU) (Reported) | References |
| Chemical Handle | Azide (-N₃) | Alkyne (-C≡CH) | |
| Detection Method | Click chemistry with alkyne- or cyclooctyne-probes | Click chemistry with azide-probes | [1] |
| In Vivo Administration Route | Intraperitoneal (IP) injection, Intravenous (IV) injection | Intraperitoneal (IP) injection | [1] |
| Typical In Vivo Dose (Mouse) | 50-200 mg/kg (Requires optimization) | 50-200 mg/kg | [1] |
| Labeling Time In Vivo | 1 - 24 hours | 1 - 24 hours | [1] |
| Potential for DNA Incorporation | Possible, requires experimental validation | Can be incorporated into DNA in some organisms | [2] |
| Reported In Vivo Toxicity | Not well-documented; cytidine analogs can have cytotoxic effects at high concentrations | Can induce neurodegeneration at high concentrations or with prolonged exposure | [3] |
| Signal-to-Noise Ratio | Expected to be high with optimized protocols | Generally high | [4] |
Quantitative Analysis of APC Incorporation (Hypothetical Data)
This table illustrates the type of quantitative data that should be generated when optimizing APC labeling in different tissues. Values are hypothetical and for illustrative purposes only.
| Tissue | APC Incorporation (Normalized Fluorescence Intensity) | Labeling Time (hours) |
| Liver | 850 ± 75 | 6 |
| Spleen | 1200 ± 110 | 6 |
| Brain (Cortex) | 350 ± 40 | 6 |
| Small Intestine | 1500 ± 130 | 6 |
| Kidney | 950 ± 90 | 6 |
| Muscle | 150 ± 25 | 6 |
Experimental Protocols
Disclaimer: These protocols are extrapolated from methods for other nucleoside analogs and have not been specifically validated for this compound. Optimization of all steps, including dosage, labeling time, and click chemistry conditions, is critical for successful experiments.
Protocol 1: In Vivo Metabolic Labeling of Nascent RNA with APC in Mice
Materials:
-
This compound (APC)
-
Sterile Phosphate-Buffered Saline (PBS) or Dimethyl Sulfoxide (DMSO) for solubilization
-
Animal model (e.g., C57BL/6 mice)
-
Syringes and needles for injection
Procedure:
-
Preparation of APC Solution:
-
Determine the appropriate solvent for your source of APC. If soluble in PBS, prepare a stock solution (e.g., 10-20 mg/mL). Gentle warming and vortexing may be required. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
If APC is not readily soluble in aqueous solutions, it can be first dissolved in a minimal amount of DMSO and then diluted with sterile PBS to the final desired concentration. Be mindful of the final DMSO concentration administered to the animal, keeping it below 5-10% of the total injection volume to minimize toxicity.
-
-
Animal Administration:
-
Administer the APC solution to the mice via intraperitoneal (IP) injection. A starting dose of 100 mg/kg body weight is recommended for initial optimization.
-
The injection volume should typically be between 100-200 µL for an adult mouse.
-
-
Labeling Period:
-
Allow the APC to be incorporated into nascent RNA for a desired period. This can range from 1 to 24 hours, depending on the biological question and the turnover rate of the RNA population of interest. Shorter labeling times will enrich for more transient RNA species.
-
-
Tissue Harvesting:
-
At the end of the labeling period, euthanize the animal using an approved method.
-
Perfuse the animal with ice-cold PBS to remove blood from the tissues.
-
Dissect the tissues of interest and proceed immediately to fixation (Protocol 2) or snap-freeze in liquid nitrogen and store at -80°C for later RNA extraction and analysis.
-
Protocol 2: Detection of APC-Labeled RNA in Tissue Sections via Click Chemistry
Materials:
-
APC-labeled tissue sections (fresh-frozen or paraffin-embedded)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click Chemistry Reaction Cocktail:
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., THPTA)
-
Alkyne-Fluorophore (e.g., Alkyne-Alexa Fluor 594)
-
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting Medium
Procedure:
-
Sample Preparation:
-
For frozen sections, cryosection the tissue (10-20 µm thickness) and mount on slides. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
-
Permeabilization:
-
Wash the sections twice with PBS.
-
Permeabilize the tissue by incubating in Permeabilization Buffer for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the Click Chemistry Reaction Cocktail immediately before use. A typical cocktail for a 500 µL reaction volume may consist of:
-
PBS to 500 µL
-
Alkyne-Fluorophore (final concentration 2-10 µM)
-
Copper (II) Sulfate (final concentration 1-2 mM)
-
Copper Ligand (e.g., THPTA, final concentration 5-10 mM)
-
-
Add the freshly prepared Sodium Ascorbate solution (final concentration 10-20 mM) to the cocktail to initiate the reaction.
-
Immediately apply the cocktail to the tissue section, ensuring it is fully covered.
-
Incubate in a humidified chamber in the dark for 30-60 minutes at room temperature.
-
-
Washing and Counterstaining:
-
Wash the sections three times for 5 minutes each with Wash Buffer to remove unreacted reagents.
-
Incubate with a nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the sections using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Signaling Pathways and Experimental Workflows
Pyrimidine Salvage Pathway
This compound is expected to be metabolized through the pyrimidine salvage pathway. This pathway recycles pyrimidine bases and nucleosides from the degradation of DNA and RNA.[5] The key steps involve the phosphorylation of the nucleoside to its monophosphate, diphosphate, and finally triphosphate form, which can then be incorporated into RNA.[6][7]
Caption: Metabolic activation of this compound via the pyrimidine salvage pathway.
Experimental Workflow for In Vivo RNA Labeling and Detection
The overall workflow from APC administration to data analysis is a multi-step process that requires careful planning and execution.
Caption: General experimental workflow for detecting nascent RNA in vivo using APC.
Logical Relationship of Click Chemistry Detection
Click chemistry provides a highly specific method for detecting the azide-modified RNA. The copper(I)-catalyzed reaction forms a stable triazole linkage between the azide on the APC and the alkyne on the reporter molecule.
Caption: The logical relationship of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting
Since this is an emerging application, a comprehensive troubleshooting guide is not available. However, based on similar techniques, potential issues and solutions are outlined below.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient APC dose or labeling time. | Increase the dose of APC and/or extend the labeling period. |
| Poor bioavailability of APC. | Test different administration routes (e.g., IV vs. IP) or formulation of the APC solution. | |
| Inefficient click chemistry reaction. | Prepare fresh click chemistry reagents, especially the sodium ascorbate. Optimize the concentration of copper and ligand. Ensure the pH of the reaction buffer is optimal (around 7-8). | |
| RNA degradation. | Use RNase-free reagents and techniques throughout the tissue processing and staining protocol. | |
| High Background | Non-specific binding of the alkyne-fluorophore. | Increase the number and duration of wash steps after the click reaction. Include a blocking step before the click reaction. Titrate down the concentration of the alkyne-fluorophore. |
| Residual copper catalyst. | Ensure thorough washing after the click reaction. | |
| Tissue Damage/Poor Morphology | Harsh permeabilization. | Reduce the concentration of Triton X-100 or the incubation time. |
| Over-digestion if using protease treatment (not in this protocol, but common in ISH). | Optimize protease concentration and incubation time. | |
| Inconsistent Labeling | Uneven distribution of APC in vivo. | Ensure proper injection technique. Check for precipitation of the APC solution. |
| Variability in tissue processing. | Standardize all steps of the tissue fixation, sectioning, and staining protocol. |
Conclusion
The use of this compound for in vivo metabolic labeling of nascent RNA holds significant promise for advancing our understanding of gene regulation in complex biological systems. While the protocols provided here are extrapolated from established methods for similar compounds, they offer a solid foundation for researchers to begin optimizing this powerful technique for their specific needs. Careful validation of APC incorporation, dose-response, and potential toxicity will be crucial for obtaining reliable and reproducible results. The ability to visualize and quantify RNA synthesis at the tissue and cellular level in a living organism will undoubtedly provide novel insights into the dynamic nature of the transcriptome in health and disease.
References
- 1. pnas.org [pnas.org]
- 2. Importance of pyrimidine nucleotide salvage pathways for DNA synthesis in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal by cytidine of cyclopentenyl cytosine-induced toxicity in mice without compromise of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thesciencenotes.com [thesciencenotes.com]
- 6. microbenotes.com [microbenotes.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Tracking RNA Dynamics in Cells using 5-(3-Azidopropyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track the synthesis, trafficking, and degradation of RNA in living cells is crucial for understanding gene expression dynamics and for the development of novel therapeutics. Metabolic labeling of nascent RNA with modified nucleosides, coupled with bioorthogonal chemistry, offers a powerful and versatile approach for these studies. 5-(3-Azidopropyl)cytidine is a cytidine (B196190) analog that contains a terminal azide (B81097) group. This modification allows for its metabolic incorporation into newly synthesized RNA. The azide group serves as a chemical handle for subsequent covalent ligation to a variety of reporter molecules via "click chemistry," enabling the visualization and analysis of RNA dynamics.[1][2]
This document provides detailed application notes and protocols for the use of this compound in tracking RNA dynamics in cellular systems.
Principle of the Method
The methodology involves a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound. Cellular enzymes convert the nucleoside analog into its triphosphate form, which is then incorporated into elongating RNA chains by RNA polymerases in place of the natural cytidine triphosphate (CTP). This results in newly transcribed RNA being tagged with azide groups.
-
Bioorthogonal Click Chemistry: The azide-modified RNA is then detected by a highly specific and efficient click reaction. This can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This reaction covalently attaches a reporter molecule, such as a fluorophore or biotin, to the azide-tagged RNA, allowing for its detection, visualization, and enrichment.
The overall workflow for metabolic RNA labeling and detection is depicted below.
Caption: General experimental workflow for metabolic RNA labeling and detection.
Data Presentation
The following table provides a comparative overview of typical experimental parameters for metabolic labeling of RNA with azido-nucleosides. These values should be optimized for each specific cell line and experimental goal.
| Parameter | This compound (Recommended Starting Range) | Notes |
| Labeling Concentration | 10 - 100 µM | Higher concentrations may lead to cytotoxicity. A dose-response curve is recommended to determine the optimal concentration. |
| Incubation Time | 2 - 24 hours | Shorter times are suitable for capturing nascent transcripts, while longer times can label more stable RNAs. |
| Alkyne-Fluorophore Conc. | 1 - 10 µM | The optimal concentration depends on the specific fluorophore and should be titrated to maximize the signal-to-noise ratio. |
| Copper (II) Sulfate (for CuAAC) | 100 - 500 µM | A critical component for the copper-catalyzed click reaction. |
| Copper Ligand (e.g., THPTA) | 500 µM - 1 mM | Stabilizes the Cu(I) oxidation state and protects RNA from degradation. |
| Sodium Ascorbate (B8700270) (for CuAAC) | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) catalyst. Should be prepared fresh. |
| DBCO-Fluorophore (for SPAAC) | 10 - 50 µM | Used for copper-free click chemistry, which is ideal for live-cell imaging. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
This protocol describes the incorporation of this compound into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol) or cell fixation
Procedure:
-
Cell Seeding: Plate cells in an appropriate culture vessel (e.g., multi-well plates, coverslips for microscopy) at a density that will ensure they are in the logarithmic growth phase during labeling.
-
Prepare Labeling Medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).
-
-
Metabolic Labeling:
-
Aspirate the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4 hours) under normal growth conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Harvesting or Fixation:
-
For RNA extraction: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and proceed immediately to total RNA extraction using a standard protocol.
-
For imaging: Proceed to Protocol 2 for cell fixation and click chemistry.
-
Protocol 2: Click Chemistry Detection of Azide-Labeled RNA in Fixed Cells (for Microscopy)
This protocol describes the detection of azide-modified RNA in fixed cells using a copper-catalyzed click reaction (CuAAC) with a fluorescent alkyne probe.
Materials:
-
Cells on coverslips from Protocol 1
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click Reaction Cocktail (see below)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a 500 µL reaction, add the components in the following order:
-
435 µL of PBS
-
10 µL of CuSO₄ stock (e.g., 50 mM)
-
5 µL of Alkyne-fluorophore stock (e.g., 1 mM in DMSO)
-
50 µL of Sodium Ascorbate stock (e.g., 50 mM, freshly prepared)
-
-
Vortex briefly to mix.
-
Remove the wash buffer from the cells and add the Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the cells three times with Wash Buffer.
-
Stain the nuclei by incubating with a DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 3: Copper-Free Click Chemistry (SPAAC) for Live-Cell Imaging
This protocol is an alternative to Protocol 2 and is suitable for labeling RNA in living cells, as it avoids the use of a toxic copper catalyst.
Materials:
-
Cells cultured in imaging-compatible dishes (e.g., glass-bottom dishes) and labeled as in Protocol 1.
-
Serum-free cell culture medium or PBS.
-
DBCO-fluorophore (a strained alkyne).
-
Nuclear counterstain for live cells (e.g., Hoechst 33342).
Procedure:
-
Prepare Staining Solution: Dilute the DBCO-fluorophore in serum-free medium or PBS to the desired final concentration (typically 10-50 µM).
-
SPAAC Reaction:
-
Wash the metabolically labeled cells twice with pre-warmed serum-free medium.
-
Add the DBCO-fluorophore staining solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with serum-free medium.
-
(Optional) Incubate the cells with a live-cell nuclear counterstain like Hoechst 33342 for 5-10 minutes.
-
Wash the cells twice with imaging medium (e.g., phenol (B47542) red-free medium).
-
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
Visualization of Key Processes
The following diagrams illustrate the core chemical reactions involved in this methodology.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | - Inefficient metabolic labeling. - Inefficient click reaction. - Incorrect imaging settings. | - Optimize the concentration and incubation time of this compound. - Ensure the sodium ascorbate solution for CuAAC is freshly prepared. - Check the filter sets and exposure times on the microscope. |
| High background fluorescence | - Non-specific binding of the alkyne-fluorophore. - Insufficient washing. | - Decrease the concentration of the alkyne-fluorophore. - Increase the number and duration of wash steps. - Include a blocking step (e.g., with BSA) before the click reaction. |
| Cell death or altered morphology | - Cytotoxicity of this compound. - Toxicity of the CuAAC reaction components. | - Perform a toxicity assay to determine the maximum non-toxic concentration of the cytidine analog. - For live-cell imaging, use the copper-free SPAAC method. |
Applications in Drug Development
-
Mechanism of Action Studies: Elucidate how drugs affect RNA synthesis and turnover rates.
-
Target Engagement: Visualize the localization of RNA-targeting drugs and their impact on specific RNA populations.
-
High-Throughput Screening: Develop cell-based assays to screen for compounds that modulate RNA dynamics.
-
Toxicity Profiling: Assess the off-target effects of drug candidates on global RNA metabolism.
By providing a robust method for tracking RNA in living cells, this compound and related click chemistry tools are invaluable for advancing our understanding of RNA biology and accelerating the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(3-Azidopropyl)cytidine for RNA Labeling
Welcome to the technical support center for the use of 5-(3-Azidopropyl)cytidine in RNA labeling experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals effectively use this reagent for metabolic labeling of nascent RNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for RNA labeling?
A1: this compound is a modified nucleoside analog of cytidine. It is designed for metabolic labeling of newly synthesized RNA. When introduced to cells, it is taken up and incorporated into nascent RNA transcripts by cellular RNA polymerases. The key feature of this analog is the azido (B1232118) (-N3) group, which serves as a bioorthogonal handle. This azide (B81097) group does not interfere with cellular processes but can be specifically detected in a secondary step using "click chemistry."[1][2] This allows for the attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization or purification of the newly made RNA.[3]
Q2: What is the recommended starting concentration for this compound?
A2: Direct quantitative data for this compound is not extensively published. However, based on protocols for analogous azido-modified nucleosides, a starting concentration range of 10 µM to 100 µM in the cell culture medium is recommended.[3] It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals, balancing labeling efficiency with potential cytotoxicity.[3]
Q3: How long should I incubate my cells with this compound?
A3: Incubation time is dependent on the transcription rate of your gene(s) of interest and the stability of the RNA. A typical starting point for incubation is between 2 and 24 hours .[3] For highly transcribed or stable RNAs, shorter incubation times may be sufficient. For less active genes, a longer incubation period might be necessary. Optimization is key to achieving a good signal-to-noise ratio.
Q4: Is this compound toxic to cells?
A4: Like many nucleoside analogs, this compound can exhibit cytotoxicity at high concentrations or with prolonged exposure.[4][5][6] Azido-nucleosides can potentially act as chain terminators, which may affect overall transcription.[3] It is essential to perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment to identify a concentration that provides robust labeling with minimal impact on cell viability.
Q5: What is "click chemistry" and why is it used?
A5: Click chemistry refers to a set of highly efficient, selective, and biocompatible chemical reactions.[7] For RNA labeling, the most common type is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8] In this reaction, the azide group on the incorporated this compound covalently bonds with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin).[7][8] This reaction is highly specific and occurs under mild conditions, making it ideal for labeling biomolecules within fixed cells or in cell lysates.[7][9] A copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also available for live-cell applications where copper toxicity is a concern.[3]
Quantitative Data Summary
While specific data for this compound is limited, the following table provides starting parameters based on commonly used nucleoside analogs for RNA metabolic labeling. These values should be used as a guideline for initial optimization experiments.
| Nucleoside Analog | Typical Concentration | Typical Incubation Time | Notes |
| This compound (Projected) | 10 - 100 µM | 2 - 24 hours | Optimization is critical. Perform dose-response and cytotoxicity assays. |
| 2'-Azidocytidine (2'-AzC) | ~1 mM | 12 hours | Reported to have low cytotoxicity at this concentration and incorporates primarily into ribosomal RNA.[3][10] |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | A widely used analog that incorporates into all RNA types.[3] |
| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | Can be crosslinked to interacting proteins with UV light.[3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Suboptimal Concentration: The concentration of this compound may be too low for your cell type. 2. Short Incubation Time: The labeling period may not be long enough to incorporate sufficient analog. 3. Inefficient Click Reaction: The click chemistry reagents may have degraded, or the reaction conditions are not optimal. 4. Low Transcription Rate: The cells may have a low basal transcription rate or may be in a quiescent state. | 1. Perform a Dose-Response: Test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). 2. Increase Incubation Time: Try a longer labeling period (e.g., 12, 24 hours). 3. Use Fresh Reagents: Prepare fresh solutions for the click reaction, especially the copper catalyst and reducing agent (e.g., sodium ascorbate).[3] Ensure the correct pH and temperature. 4. Stimulate Transcription: If appropriate for your experiment, use a known transcriptional activator to ensure the labeling machinery is active. Ensure cells are in the logarithmic growth phase.[3] |
| High Background Signal | 1. Non-specific Staining: The fluorescent probe may be binding non-specifically to cellular components. 2. Excess Reagents: Incomplete removal of the click chemistry reagents or the fluorescent probe after the reaction. | 1. Increase Wash Steps: Add more stringent and/or longer wash steps after the click reaction. 2. Use a Blocking Agent: Consider adding a blocking agent like BSA during the click reaction step. 3. Optimize Probe Concentration: Reduce the concentration of the alkyne-fluorophore. |
| High Cell Death / Cytotoxicity | 1. Concentration Too High: The concentration of this compound is toxic to the cells. 2. Prolonged Exposure: The incubation time is too long, leading to cumulative toxicity. 3. Copper Toxicity: The copper catalyst used in the CuAAC reaction can be toxic, especially in live-cell imaging. | 1. Reduce Concentration: Lower the concentration of the analog based on your cytotoxicity assay results. 2. Shorten Incubation Time: Use the shortest incubation time that provides an adequate signal.[3] 3. Use a Copper-Free Method: For live-cell applications, switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) which does not require a copper catalyst.[3] |
Experimental Protocols & Visualizations
Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture
This protocol provides a general workflow for labeling newly synthesized RNA in cultured mammalian cells.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.5% Triton X-100 in PBS)
-
Click Chemistry Reaction Buffer and Reagents (see Protocol 2)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.[3]
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound. (e.g., dilute the 100 mM stock 1:2000 for a 50 µM final concentration).
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.[3]
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) under standard culture conditions.[3]
-
Cell Harvesting & Fixation: After incubation, aspirate the labeling medium. Wash the cells twice with ice-cold PBS. Proceed immediately to fixation by adding the fixation solution and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Add the permeabilization solution and incubate for 10-15 minutes at room temperature.
-
Click Reaction: Wash the permeabilized cells three times with PBS. The cells are now ready for the click chemistry reaction to detect the incorporated azide.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is for detecting azide-labeled RNA in fixed, permeabilized cells.
Materials:
-
Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Reducing agent solution (e.g., 100 mM Sodium Ascorbate, freshly prepared)
-
Click-IT Reaction Buffer or PBS
Procedure:
-
Prepare Click Reaction Cocktail: For each sample, prepare the reaction cocktail immediately before use. Protect from light.
-
To 430 µL of PBS, add:
-
20 µL of CuSO₄ solution
-
50 µL of Sodium Ascorbate solution
-
A final concentration of 1-5 µM of the alkyne-fluorophore.
-
-
Initiate Reaction: Remove the PBS from the permeabilized cells and add the click reaction cocktail.
-
Incubate: Incubate for 30-60 minutes at room temperature, protected from light.[3]
-
Wash: Aspirate the reaction cocktail and wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging. If desired, a nuclear counterstain (e.g., DAPI) can be added during one of the final wash steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Aza-2'-deoxycytidine induces cytotoxicity in BGC-823 cells via DNA methyltransferase 1 and 3a independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of 5-Azacytidine on Primary Tumour Cells and Cancer Stem Cells from Oral Squamous Cell Carcinoma: An In Vitro FTIRM Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-(3-Azidopropyl)cytidine Cytotoxicity in Cell Culture
Disclaimer: Limited publicly available data exists for the cytotoxicity of 5-(3-Azidopropyl)cytidine. The information provided herein is extrapolated from studies on structurally related cytidine (B196190) analogs, such as 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine, and should be used as a general guide. Researchers are strongly encouraged to perform their own dose-response experiments to determine the specific cytotoxic effects of this compound on their cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for this compound?
A1: Based on its structural similarity to other cytidine analogs, this compound is anticipated to exert its cytotoxic effects primarily through the inhibition of DNA methyltransferases (DNMTs).[1] This can lead to hypomethylation of DNA, re-expression of tumor suppressor genes, and subsequent induction of apoptosis. It may also be incorporated into DNA and RNA, leading to cell cycle arrest and cell death.
Q2: What are the typical concentrations of related cytidine analogs used to induce cytotoxicity in cell culture?
A2: For related compounds like 5-azacytidine and 5-aza-2'-deoxycytidine, cytotoxic effects have been observed in a range from low micromolar to millimolar concentrations, depending on the cell line and exposure duration. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: In which cell lines have the cytotoxic effects of similar cytidine analogs been observed?
A3: The cytotoxic and apoptotic effects of related cytidine analogs have been documented in a variety of cancer cell lines, including but not limited to, gastric cancer, myeloid leukemia, and colon cancer cell lines.[2] The sensitivity to these analogs can be cell-line specific.
Q4: How can I determine the IC50 value of this compound for my cell line?
A4: The half-maximal inhibitory concentration (IC50) can be determined using a standard cytotoxicity assay, such as the MTT, XTT, or LDH assay. This involves treating your cells with a serial dilution of the compound for a defined period (e.g., 24, 48, or 72 hours) and then measuring cell viability. The IC50 is the concentration of the compound that reduces cell viability by 50% compared to an untreated control.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipetting technique and use a multichannel pipette for consistency.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the wells for any precipitate. If observed, consider using a lower top concentration or a different solvent system. Always include a vehicle control to assess solvent toxicity.
-
Issue 2: No Significant Cytotoxicity Observed
-
Possible Cause: Insufficient incubation time.
-
Solution: The cytotoxic effects of nucleoside analogs can be time-dependent. Extend the incubation period (e.g., to 72 hours) to allow for the compound to be metabolized and incorporated.
-
-
Possible Cause: Low compound concentration.
-
Solution: The tested concentration range may be too low. Perform a broader dose-response experiment with higher concentrations.
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to certain compounds. Consider using a different cell line or exploring synergistic effects with other drugs.
-
Issue 3: Unexpectedly High Cytotoxicity in Control Wells
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Always include a vehicle control with the highest concentration of solvent used.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check your cell cultures for microbial contamination. If contamination is suspected, discard the cells and start with a fresh, sterile stock.
-
Quantitative Data Summary
Illustrative IC50 Values of Related Cytidine Analogs
The following table provides a summary of reported IC50 values for 5-azacytidine and 5-aza-2'-deoxycytidine in various cancer cell lines to serve as a potential reference range. Note: This data is not for this compound and is for illustrative purposes only.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| 5-azacytidine | Human Myeloid Leukemia (HL-60) | MTT | 72 | ~ 2.5 |
| 5-aza-2'-deoxycytidine | Gastric Cancer (BGC-823) | MTT | 48 | ~ 1.0 |
| 5-aza-2'-deoxycytidine | Colon Cancer (HCT-116) | MTT | 48 | ~ 0.5 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include wells for untreated control and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for assessing the in vitro cytotoxicity of a compound.
Caption: Hypothesized signaling pathway for this compound.
References
Technical Support Center: 5-(3-Azidopropyl)cytidine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal in experiments involving 5-(3-Azidopropyl)cytidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background signal in this compound labeling experiments using copper-catalyzed click chemistry (CuAAC)?
A1: Background signal in CuAAC reactions can arise from several sources:
-
Non-specific binding of the alkyne-fluorophore: The fluorescent alkyne probe may bind non-specifically to cellular components, particularly if it is hydrophobic.
-
Non-specific binding of copper(I) ions: Copper ions can bind to proteins and other biomolecules, which can sometimes lead to non-specific fluorescence or interfere with the reaction.
-
Suboptimal reaction conditions: Incorrect concentrations of reagents, impure reagents, or inappropriate buffer composition can contribute to background. For example, Tris buffer can inhibit the copper catalyst.[1]
-
Insufficient washing: Inadequate washing after the click reaction can leave residual, unbound fluorescent probes.[2]
-
Side reactions: In cellular environments, side reactions can occur. For instance, free thiols in cysteine residues can react with the copper catalyst and alkyne probes.
Q2: Can I use copper-free click chemistry with this compound to avoid copper-related background and toxicity?
A2: Yes, copper-free click chemistry, also known as strain-promoted azide-alkyne cycloaddition (SPAAC), is a viable alternative for labeling this compound-containing RNA.[3][4][5] This method uses a strained cyclooctyne (B158145) (e.g., DBCO, DIFO) that reacts with the azide (B81097) without the need for a copper catalyst, thereby eliminating concerns about copper toxicity and copper-mediated background.[6][4] However, be aware that some strained alkynes can exhibit non-specific binding to proteins, particularly those with accessible cysteine residues.[1]
Q3: How can I be sure that the signal I'm observing is from the specific labeling of RNA with this compound?
A3: To confirm the specificity of your labeling, it is crucial to include proper negative controls in your experiment. An essential negative control is to perform the entire labeling procedure on cells that have not been treated with this compound. These cells should exhibit minimal to no fluorescence, and any signal observed can be considered background.
Troubleshooting Guide
Below are common problems encountered during this compound experiments and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High background in negative control (no azide) | Non-specific binding of the alkyne dye. | 1. Decrease the concentration of the alkyne-fluorophore. 2. Increase the number and duration of wash steps after the click reaction. 3. Add a blocking agent such as 1% BSA to your buffers. 4. Consider using a more hydrophilic (e.g., sulfonated) alkyne dye to reduce hydrophobic interactions.[7] 5. For intracellular labeling, washing with a low concentration of a denaturant like urea (B33335) (e.g., 5%) or guanidine (B92328) hydrochloride after labeling may help disrupt non-specific hydrophobic interactions.[8] |
| High background in both labeled and control samples | Issues with the click reaction components or procedure. | 1. For CuAAC: - Use a copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) and reduce non-specific binding.[7] - Use freshly prepared sodium ascorbate (B8700270) solution, as it can oxidize over time.[9] - Ensure your buffers are compatible; avoid Tris buffer which can inhibit the reaction.[1] Phosphate and HEPES buffers are generally compatible.[1] 2. For both CuAAC and SPAAC: - Titrate the concentration of your labeling reagents to find the optimal balance between signal and background. |
| Weak or no signal in labeled samples | Inefficient incorporation of this compound or inefficient click reaction. | 1. Incorporation: - Optimize the concentration and incubation time of this compound for your specific cell type. 2. Click Reaction (CuAAC): - Ensure the copper is in the active Cu(I) state. Always use a reducing agent like sodium ascorbate with a Cu(II) source (e.g., CuSO₄).[10] - Degas your reaction buffer to remove oxygen, which can oxidize and inactivate the Cu(I) catalyst.[11] - Optimize the concentrations of copper, ligand, and reducing agent. |
| Cell death or morphological changes | Cytotoxicity of the copper catalyst (in CuAAC). | 1. Switch to a copper-free click chemistry (SPAAC) method using a strained alkyne.[3][4] 2. If using CuAAC, minimize the incubation time and concentration of the copper catalyst. 3. Use a copper-stabilizing ligand to reduce its bioavailability and toxicity.[7] |
Experimental Protocols
General Protocol for CuAAC Labeling of this compound in Cultured Cells
This protocol provides a general framework. Optimization of reagent concentrations and incubation times is recommended for specific cell types and experimental conditions.
-
Metabolic Labeling: Culture cells with medium containing this compound at a predetermined optimal concentration and duration.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash cells with PBS containing 1% BSA.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
Alkyne-fluorophore (e.g., 1-10 µM final concentration)
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 µM final concentration)
-
Copper-stabilizing ligand (e.g., THPTA, 500 µM final concentration)
-
Sodium ascorbate (freshly prepared, 5 mM final concentration) in PBS.
-
-
Incubate cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash cells three times with PBS containing 1% BSA.
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Mount and image.
-
Visualizations
Experimental Workflow for this compound Labeling
Caption: Workflow for labeling cellular RNA with this compound.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background signals.
References
- 1. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry as a promising protocol for fluorogenic reactions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 4. Copper-Free Click Chemistry [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
improving the efficiency of 5-(3-Azidopropyl)cytidine incorporation
Welcome to the technical support center for the efficient incorporation of 5-(3-Azidopropyl)cytidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize their RNA labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a modified nucleoside that contains an azido (B1232118) group attached to the C5 position of cytidine (B196190) via a propyl linker. This modification allows for the bioorthogonal labeling of RNA. Once incorporated into an RNA molecule, the azide (B81097) group can be specifically and efficiently tagged with a variety of reporter molecules (e.g., fluorophores, biotin) using "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the visualization, purification, and tracking of newly synthesized RNA.
Q2: Which RNA polymerase should I use for incorporating this compound triphosphate (Azido-C3-CTP)?
Bacteriophage RNA polymerases, such as T7, T3, and SP6, are commonly used for in vitro transcription and are known to incorporate a variety of modified nucleotides. T7 RNA polymerase, in particular, has a broad substrate tolerance.[1] Studies on various 5-substituted pyrimidine (B1678525) nucleoside triphosphates have shown that T7 RNA polymerase can efficiently incorporate analogs with modifications smaller than bulky groups like dibenzofuryl.[2][3] The 3-azidopropyl group is relatively small, suggesting that T7 RNA polymerase is a suitable choice for its incorporation.
Q3: Will the incorporation of Azido-C3-CTP affect the yield of my in vitro transcription reaction?
The presence of modified nucleotides can sometimes reduce the efficiency of the transcription reaction.[4] The extent of this effect depends on several factors, including the specific modification, the concentration of the modified nucleotide, and the sequence of the DNA template. For 5-substituted pyrimidines, smaller modifications tend to have less of an impact on the overall yield.[2][3] It is recommended to optimize the ratio of Azido-C3-CTP to natural CTP to achieve the desired labeling density without significantly compromising the RNA yield.
Q4: Can the azidopropyl group cause premature termination of transcription?
Modifications at the 5-position of the cytidine base are not expected to interfere with the formation of the phosphodiester bond, which involves the 3'-hydroxyl group of the growing RNA chain. Therefore, unlike 3'-azido modified nucleosides, this compound should not act as a chain terminator.
Q5: How can I purify the RNA after incorporation of this compound?
Standard RNA purification methods are suitable for RNA containing this modification. These include:
-
Ethanol (B145695) precipitation: A common method for desalting and concentrating RNA.
-
Spin column-based kits: These kits provide a rapid and reliable way to purify high-quality RNA.
-
Phenol:chloroform extraction: Used to remove proteins, including the RNA polymerase, from the transcription reaction.
It is crucial to work in an RNase-free environment to prevent RNA degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low RNA Yield | 1. High ratio of Azido-C3-CTP to CTP: The polymerase may be incorporating the modified nucleotide inefficiently, leading to stalling. 2. Suboptimal reaction conditions: Magnesium concentration, temperature, or incubation time may not be optimal for the modified nucleotide. 3. Inhibitors in the reaction: Contaminants in the DNA template or nucleotide stocks can inhibit transcription. | 1. Optimize the Azido-C3-CTP:CTP ratio. Start with a lower ratio (e.g., 1:3) and gradually increase it.[4] 2. Titrate the magnesium chloride concentration. The optimal concentration can vary with modified NTPs. 3. Ensure high-purity DNA template and nucleotides. |
| Incomplete or Truncated Transcripts | 1. High density of modified nucleotides: Multiple incorporations in close proximity may cause the polymerase to dissociate from the template. 2. Secondary structures in the DNA template: Strong hairpins can cause polymerase pausing or dissociation. | 1. Decrease the Azido-C3-CTP:CTP ratio. 2. Increase the transcription temperature for short periods if using a thermostable polymerase, or redesign the template to minimize secondary structures. |
| Low Incorporation Efficiency of Azido-C3-CTP | 1. Steric hindrance: Although the azidopropyl group is relatively small, it may still present some steric hindrance to the RNA polymerase.[4] 2. Inappropriate ratio of modified to natural nucleotide. | 1. Consider using a mutant T7 RNA polymerase with enhanced acceptance of modified nucleotides if available. 2. Systematically vary the Azido-C3-CTP:CTP ratio to find the optimal balance between incorporation and yield.[4] |
| Difficulty with Downstream Click Chemistry Reaction | 1. Insufficient incorporation of the azide moiety. 2. Degradation of the RNA. 3. Inefficient click chemistry conditions. | 1. Verify incorporation by methods that do not rely on the click reaction, if possible (e.g., mass spectrometry). Increase the Azido-C3-CTP:CTP ratio in the transcription reaction. 2. Ensure the use of RNase-free reagents and techniques throughout the process. 3. Optimize the click chemistry reaction conditions (catalyst concentration, reaction time, temperature). |
Data on T7 RNA Polymerase Substrate Tolerance
| 5-Substituted Pyrimidine | Modification | Incorporation Efficiency with T7 RNA Polymerase | Reference |
| 5-Ethynyl-CTP | Ethynyl | Good substrate | [2] |
| 5-Phenyl-CTP | Phenyl | Good substrate | [2] |
| 5-Benzofuryl-CTP | Benzofuryl | Good substrate | [2] |
| 5-Dibenzofuryl-CTP | Dibenzofuryl | Not a substrate | [2] |
This data suggests that T7 RNA polymerase can tolerate modifications at the 5-position of cytidine, with efficiency decreasing as the size of the substituent increases. The 3-azidopropyl group is linear and relatively small, suggesting its incorporation should be efficient.
Experimental Protocols
Protocol: Optimizing In Vitro Transcription with Azido-C3-CTP
This protocol provides a framework for optimizing the incorporation of this compound triphosphate using T7 RNA polymerase.
1. Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM NaCl)
-
100 mM DTT
-
RNase Inhibitor
-
100 mM stocks of ATP, GTP, UTP, and CTP
-
100 mM stock of this compound triphosphate (Azido-C3-CTP)
-
Nuclease-free water
2. Experimental Setup:
To determine the optimal ratio of Azido-C3-CTP to CTP, set up a series of parallel reactions. The final concentration of the total cytidine nucleotide pool (CTP + Azido-C3-CTP) should be kept constant.
| Reaction | Azido-C3-CTP:CTP Ratio | Volume of 100 mM Azido-C3-CTP (µL) | Volume of 100 mM CTP (µL) |
| 1 (Control) | 0:4 | 0 | 0.8 |
| 2 | 1:3 | 0.2 | 0.6 |
| 3 | 1:1 | 0.4 | 0.4 |
| 4 | 3:1 | 0.6 | 0.2 |
3. Reaction Assembly (for a 20 µL reaction):
Assemble the reactions at room temperature in the following order:
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM DTT | 2 µL | 10 mM |
| 100 mM ATP | 0.8 µL | 4 mM |
| 100 mM GTP | 0.8 µL | 4 mM |
| 100 mM UTP | 0.8 µL | 4 mM |
| Azido-C3-CTP/CTP mix | 0.8 µL | 4 mM total |
| DNA Template (1 µg) | X µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 1 µL | - |
4. Incubation:
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 2-4 hours.
5. DNase Treatment (Optional but Recommended):
-
Add 1 µL of RNase-free DNase I.
-
Incubate at 37°C for 15 minutes.
6. RNA Purification:
-
Purify the RNA using a spin column kit or ethanol precipitation.
7. Analysis:
-
Analyze the yield and integrity of the RNA transcripts on a denaturing agarose (B213101) or polyacrylamide gel.
-
Quantify the incorporation of the azide group using a downstream click chemistry reaction with a fluorescent alkyne, followed by gel imaging or spectrophotometry.
Visualizations
References
- 1. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Enzymatic Nonisotopic Labeling of RNA by in Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Overcoming Chain Termination with 3'-Azido Nucleosides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-azido nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving these chain-terminating analogs.
Troubleshooting Guides
This section is designed to help you identify and solve specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of Your PCR Product or Ligation Product
If you are experiencing a low or complete absence of your desired DNA product, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Suboptimal dNTP/3'-azido-dNTP Ratio | The concentration of 3'-azido-dNTPs relative to natural dNTPs is critical. For controlled termination, a specific ratio is required. If the concentration of the azido (B1232118) analog is too high, it can lead to premature termination and no full-length product. Conversely, if it's too low, you may not see the desired termination. Start with a 1:1 ratio and then titrate the 3'-azido-dNTP concentration up or down. For some applications, a much higher ratio of azido-dNTP to dNTP may be necessary. |
| Incompatible DNA Polymerase | Not all DNA polymerases are equally efficient at incorporating 3'-azido-dNTPs. High-fidelity proofreading polymerases may even remove the incorporated analog. It is recommended to use a polymerase known to be compatible with modified nucleotides, such as certain variants of Taq polymerase or Klenow fragment (exo-). |
| Inefficient Primer Annealing or Extension | The presence of 3'-azido-dNTPs can affect the overall efficiency of the PCR. Optimize your annealing temperature using a gradient PCR. You may also need to increase the extension time to allow for the incorporation of the modified nucleotide. |
| Degraded Reagents | Ensure that your dNTPs, 3'-azido-dNTPs, primers, and polymerase are not expired and have been stored correctly. Repeated freeze-thaw cycles can degrade these reagents. |
| Inhibitors in the Reaction | Contaminants from your template DNA preparation can inhibit the polymerase. Purify your template DNA carefully. |
Problem 2: Unexpected Product Size or Multiple Bands on a Gel
The appearance of DNA fragments of incorrect sizes can be perplexing. Here are some common reasons and how to address them.
| Possible Cause | Recommended Solution |
| Non-Specific Primer Annealing | Your primers may be binding to unintended sites on the template. Increase the annealing temperature in your PCR protocol to improve specificity. You can also redesign your primers to have a higher melting temperature (Tm) and check for potential off-target binding sites using primer design software. |
| "Read-Through" of the Terminator | In some cases, the polymerase may bypass the incorporated 3'-azido nucleoside, leading to longer-than-expected products. This can be influenced by the specific polymerase used and the sequence context. Try a different DNA polymerase or adjust the ratio of 3'-azido-dNTPs to dNTPs to favor termination. |
| Incomplete Cleavage of Reversible Terminators | If you are using 3'-azido nucleosides as reversible terminators, incomplete cleavage of the azide (B81097) group will prevent subsequent extension, potentially leading to a population of terminated fragments of various lengths. Ensure your cleavage reaction (e.g., with TCEP) goes to completion by optimizing the reagent concentration and incubation time. |
| Primer-Dimers | These are short, non-specific products formed by the primers annealing to each other. This is more common when the template concentration is low. Optimize your primer concentration and annealing temperature. |
Problem 3: Failure to "Rescue" or Extend a 3'-Azido-Terminated Strand
After removing the 3'-azido group (in reversible terminator applications), you may face issues with the subsequent enzymatic step.
| Possible Cause | Recommended Solution |
| Incomplete Cleavage of the 3'-Azido Group | As mentioned above, any remaining 3'-azido groups will block the polymerase. Ensure your cleavage reaction is complete. You may need to increase the concentration of the cleaving agent (e.g., TCEP) or the incubation time. |
| Inhibition of the Polymerase by Cleavage Reagents | The reagents used to cleave the azide group, such as TCEP, can inhibit DNA polymerase if not completely removed. Purify the DNA strand after the cleavage step before proceeding with the extension reaction. |
| Formation of a 3'-Amino Group | Some cleavage methods can reduce the 3'-azido group to a 3'-amino group. While this allows for ligation, it will still block most DNA polymerases. Ensure your cleavage method is designed to regenerate a 3'-hydroxyl group if polymerase extension is the next step. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of chain termination by 3'-azido nucleosides?
A1: 3'-azido nucleosides lack the 3'-hydroxyl group (-OH) that is essential for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP). When a DNA polymerase incorporates a 3'-azido-dNTP into a growing DNA strand, the absence of this 3'-OH group prevents further elongation, thus terminating the chain.
Q2: Can a 3'-azido-terminated DNA strand be elongated?
A2: Under normal circumstances, no. The 3'-azido group acts as a terminator. However, in applications like reversible terminator sequencing, the 3'-azido group is part of a cleavable moiety (e.g., an azidomethyl group). This group can be chemically removed to regenerate a 3'-hydroxyl group, allowing the DNA strand to be extended in a subsequent step.[1][2]
Q3: Which DNA polymerases are best suited for working with 3'-azido-dNTPs?
A3: The choice of polymerase is critical. Generally, polymerases that are more tolerant of modified nucleotides are preferred. Reverse transcriptases and certain variants of Taq DNA polymerase are often used. High-fidelity polymerases with strong proofreading (3'→5' exonuclease) activity should generally be avoided, as they may remove the incorporated 3'-azido nucleoside.
Q4: How can I use the azide group for downstream applications after incorporation?
A4: The azide group is a versatile chemical handle for bioorthogonal reactions. Two common methods are:
-
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): The azide group can be efficiently ligated to a molecule containing a terminal alkyne in the presence of a copper(I) catalyst. This is a highly specific and widely used method for attaching fluorescent dyes, biotin, or other labels.[3][4]
-
Staudinger Ligation: The azide reacts with a specifically engineered phosphine (B1218219) to form a stable amide bond. This reaction is bioorthogonal and does not require a metal catalyst.[5][6][7]
Q5: What are the optimal conditions for cleaving a 3'-O-azidomethyl group with TCEP?
A5: Tris(2-carboxyethyl)phosphine (TCEP) is a common reagent for cleaving the azidomethyl group to regenerate a 3'-OH. Optimal conditions can vary, but a typical starting point is to incubate the DNA in an aqueous solution of TCEP. The concentration of TCEP and the incubation time will need to be optimized for your specific application. It is important to note that TCEP is most stable in acidic or basic solutions and less stable in phosphate (B84403) buffers at neutral pH.[8][9]
Data Presentation
Table 1: Kinetic Parameters of Nucleotide Analog Incorporation by Vent DNA Polymerase
This table provides a comparison of the kinetic parameters for the incorporation of natural dNTPs, ribonucleotides (NTPs), and dideoxynucleotides (ddNTPs) by Vent DNA polymerase. This data can serve as a reference for understanding how modifications at the 3' position affect polymerase activity.
| Nucleotide | Kd (µM) | kpol (s-1) |
| dCTP | 1.8 | 85 |
| CTP | 220 | 0.0024 |
| ddCTP | 3.1 | 0.5 |
Data adapted from a comparative kinetics study.[10][11]
Table 2: Fidelity of DNA Polymerases
The fidelity of a DNA polymerase is its ability to accurately replicate a DNA template. This is often expressed as an error rate. While specific data for 3'-azido-dNTPs is limited, this table provides a general comparison of the fidelity of common polymerases.
| DNA Polymerase | Fidelity (relative to Taq) | 3'→5' Exonuclease (Proofreading) |
| Taq | 1x | No |
| Vent® | ~5x | Yes |
| Deep Vent™ | ~15x | Yes |
| Pfu | ~10-20x | Yes |
| Q5® High-Fidelity | ~280x | Yes |
Fidelity is application-dependent and can be influenced by reaction conditions.
Experimental Protocols
Protocol 1: Reversible Termination and Cleavage
This protocol describes a single cycle of incorporation of a 3'-O-azidomethyl-dNTP, followed by cleavage of the terminating group with TCEP.
Materials:
-
Primer-template DNA
-
DNA Polymerase (e.g., 9°N DNA polymerase)
-
3'-O-azidomethyl-dNTPs
-
Reaction Buffer
-
TCEP solution (e.g., 100 mM in water)
-
Nuclease-free water
Procedure:
-
Incorporation Reaction:
-
Set up the polymerase reaction with your primer-template DNA, DNA polymerase, reaction buffer, and a single 3'-O-azidomethyl-dNTP.
-
Incubate at the optimal temperature for your polymerase to allow for the incorporation of the single modified nucleotide.
-
-
Purification:
-
Purify the extended DNA product to remove unincorporated nucleotides and enzyme. Standard DNA purification methods can be used.
-
-
Cleavage Reaction:
-
Resuspend the purified DNA in an appropriate buffer.
-
Add TCEP solution to a final concentration that has been optimized for your system (a starting point could be 10-50 mM).
-
Incubate at room temperature for a sufficient time to ensure complete cleavage (e.g., 30 minutes to 1 hour).[1]
-
-
Final Purification:
-
Purify the DNA to remove the TCEP and cleavage byproducts. The DNA now has a free 3'-OH group and is ready for the next round of extension or ligation.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on DNA
This protocol provides a general method for labeling an azide-modified oligonucleotide with an alkyne-containing molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified oligonucleotide
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-stabilizing ligand (e.g., TBTA or THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., phosphate buffer)
-
DMSO (if needed to dissolve reagents)
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in the reaction buffer.
-
Add the alkyne-containing molecule. An excess of the alkyne is often used.
-
In a separate tube, prepare a premix of CuSO₄ and the stabilizing ligand.
-
Add the copper/ligand premix to the oligonucleotide solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis.
-
Purify the labeled oligonucleotide using standard methods to remove excess reagents.[3][4]
Protocol 3: Staudinger Ligation on DNA
This protocol outlines the general steps for conjugating a phosphine-labeled molecule to an azide-modified DNA strand.
Materials:
-
Azide-modified DNA
-
Phosphine-labeled molecule (e.g., biotin-phosphine)
-
Reaction buffer (e.g., phosphate buffer, pH 7.2-7.5)
Procedure:
-
Dissolve the azide-modified DNA and the phosphine-labeled molecule in the reaction buffer. An excess of the phosphine reagent is typically used.
-
Incubate the reaction at room temperature. The reaction time can vary from a few hours to overnight.
-
The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purify the conjugated DNA product to remove unreacted starting materials.[5][7]
Mandatory Visualizations
References
- 1. pnas.org [pnas.org]
- 2. DNA sequencing by synthesis using 3'- O- azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. interchim.fr [interchim.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-(3-Azidopropyl)cytidine (APC) Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-(3-Azidopropyl)cytidine (APC) for metabolic labeling of nascent RNA. As direct experimental data for APC is limited, the following recommendations are based on established principles and data from structurally similar azido-modified nucleosides. Optimization for your specific cell type and experimental goals is critical.
Frequently Asked Questions (FAQs)
Q1: What is this compound (APC) and how does it work?
A1: this compound (APC) is a modified nucleoside analog of cytidine. It contains a bioorthogonal azide (B81097) group attached to the C5 position of the pyrimidine (B1678525) ring via a propyl linker. When introduced to cells, APC can be metabolized and incorporated into newly synthesized RNA by RNA polymerases. The azide group serves as a chemical handle for subsequent detection and analysis through "click chemistry" reactions, allowing for the specific labeling of nascent RNA.
Q2: What are the main applications of APC labeling?
A2: APC labeling can be used to study various aspects of RNA metabolism, including:
-
Visualizing newly transcribed RNA in cells.
-
Quantifying genome-wide transcription rates.
-
Identifying and characterizing newly synthesized specific RNA molecules.
-
Investigating RNA turnover and decay rates.
Q3: What is the difference between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for detecting APC-labeled RNA?
A3: Both are "click chemistry" reactions used to attach a reporter molecule (e.g., a fluorophore or biotin) to the azide group of incorporated APC.
-
CuAAC is a highly efficient reaction catalyzed by copper(I). It is typically faster than SPAAC. However, the copper catalyst can be toxic to cells, making it more suitable for fixed cells or in vitro applications.[1][2]
-
SPAAC is a copper-free click reaction that utilizes a strained alkyne (e.g., DBCO or BCN). It is less toxic and therefore ideal for labeling RNA in living cells.[2][3][4] However, SPAAC reactions are generally slower than CuAAC.[3]
Q4: Can APC be used for in vitro transcription?
A4: While APC itself is a nucleoside and intended for metabolic labeling in cells, its triphosphate form, this compound-5'-triphosphate (APC-TP), could potentially be used for in vitro transcription with RNA polymerases like T7. However, the efficiency of incorporation would need to be empirically determined. A similar compound, 5-Azido-C3-UTP, has been shown to be incorporated into RNA by T7 RNA polymerase during in vitro transcription.[5]
Troubleshooting Guide
Low or No Labeling Signal
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | Optimize incubation time. Start with a time course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal labeling period for your cell type and target RNA.[3] For rapidly transcribed RNAs, shorter incubation times may be sufficient. |
| Suboptimal APC Concentration | Perform a dose-response experiment to find the optimal APC concentration. Start with a range of 10 µM to 100 µM. High concentrations can be cytotoxic. |
| Low Incorporation Efficiency | Different cell lines exhibit varying uptake and metabolism of nucleoside analogs.[6] Ensure cells are in the logarithmic growth phase during labeling.[3] If incorporation remains low, consider using a different modified nucleoside. |
| Inefficient Click Reaction | For CuAAC, ensure the copper(I) catalyst is freshly prepared and use a copper-coordinating ligand like THPTA to improve efficiency and reduce RNA degradation.[3] For SPAAC, increase the incubation time (can be several hours to overnight) and/or the concentration of the strained alkyne.[3] |
| Degradation of Azide Group | The azide group can be reduced in the cellular environment.[6] Minimize exposure of APC solutions to light and reducing agents. Prepare fresh labeling medium for each experiment. |
High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific Binding of Detection Reagents | Increase the number and duration of wash steps after the click reaction and antibody incubation (if applicable). Include blocking steps in your protocol. |
| Residual Copper Catalyst (CuAAC) | Thoroughly wash cells or purified RNA after the CuAAC reaction to remove all traces of copper, which can cause non-specific fluorescence. |
| High Autofluorescence | Image cells before the click reaction to assess the level of natural autofluorescence. If necessary, use a viability dye to exclude dead cells, which often exhibit higher autofluorescence. |
Cell Viability Issues
| Potential Cause | Recommended Solution |
| APC Cytotoxicity | High concentrations or long incubation times with modified nucleosides can be toxic. Determine the maximum non-toxic concentration and incubation time for your cell line using a cell viability assay (e.g., MTT or Trypan Blue exclusion). |
| Copper Toxicity (CuAAC) | If performing the click reaction on live cells, use SPAAC instead of CuAAC. For fixed cells, ensure thorough washing to remove the copper catalyst. |
Quantitative Data
| Modified Nucleoside | Typical Concentration Range | Typical Incubation Time | Notes |
| 3'-Azido-3'-deoxy-5-methylcytidine | 10 - 100 µM | 2 - 24 hours | 3'-azido modification can act as a chain terminator, potentially favoring shorter incubation times.[3] |
| 2'-Azidocytidine (2'-AzCyd) | Not specified, but shows high labeling efficiency. | Not specified | Incorporation is dependent on deoxycytidine kinase (dCK) expression.[7] |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | Widely used for RNA labeling with high incorporation rates.[3] |
| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | Can be crosslinked to interacting proteins with UV light.[3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells with APC
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of labeling.
-
Prepare Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of APC. A starting range of 10-100 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Labeling: Remove the existing medium, wash the cells once with pre-warmed PBS, and add the APC-containing labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours). This step needs to be optimized based on the transcription rate of the RNA of interest and the stability of the APC.
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Proceed immediately to RNA extraction or cell fixation for imaging.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified RNA
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following in order:
-
APC-labeled total RNA (1-10 µg)
-
Alkyne-reporter (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate (B8700270) to the tube to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Purification: Purify the labeled RNA using an RNA cleanup kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.[3]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Purified RNA
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the APC-labeled RNA with the strained alkyne-reporter (e.g., DBCO-fluorophore) in a suitable buffer.
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require several hours to overnight for completion.[3]
-
Purification: If performed on purified RNA, clean up the sample using an RNA purification kit. If performed in cells, wash the cells to remove excess reporter before downstream analysis.[3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Azido-C3-UTP, CLICK-functionalized Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing RNA Degradation in CuAAC Reactions with 5-(3-Azidopropyl)cytidine
Welcome to the technical support center for researchers utilizing 5-(3-Azidopropyl)cytidine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate RNA degradation and optimize your click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my RNA degrading during the CuAAC "click" reaction?
A1: RNA degradation during CuAAC is a common issue primarily caused by the copper(I) catalyst.[1][2] In the presence of oxygen, Cu(I) can generate reactive oxygen species (ROS) that lead to strand scission and overall degradation of the RNA molecule.[1] Additionally, Cu(II) ions, which can be present from the start or formed by the oxidation of Cu(I), can also contribute to RNA damage.[3]
Q2: How can I minimize RNA degradation during my CuAAC experiment?
A2: Several strategies can be employed to protect your RNA:
-
Use a Copper(I)-Stabilizing Ligand: Ligands such as THPTA, BTTAA, and TBTA chelate the copper ion, which helps to stabilize the Cu(I) oxidation state, reduce the generation of ROS, and in some cases, accelerate the click reaction.[4][5][6][7]
-
Optimize Copper Concentration: Use the lowest effective concentration of copper sulfate (B86663). Higher concentrations can increase the rate of RNA degradation.[8]
-
Use a Reducing Agent: A reducing agent, typically sodium ascorbate (B8700270), is used to reduce Cu(II) to the active Cu(I) catalyst.[9][10] Using a freshly prepared solution is crucial for its effectiveness.
-
Degas Your Solutions: Removing dissolved oxygen from your reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) can help to minimize the formation of ROS.
-
Control Reaction Time and Temperature: Keep reaction times as short as possible and perform the reaction at the lowest effective temperature to slow down the degradation process.
Q3: Which copper(I)-stabilizing ligand is best for RNA click chemistry?
A3: The choice of ligand can significantly impact both reaction efficiency and RNA integrity.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a highly water-soluble and effective ligand for protecting RNA. It is generally considered superior to TBTA in aqueous systems due to its better solubility and protective capabilities.[4]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is another water-soluble ligand that has been shown to promote higher reaction efficiency under certain conditions and may allow for the use of lower copper concentrations.[1]
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is less soluble in aqueous solutions, which can lead to precipitation and reduced effectiveness in typical RNA reaction buffers.[4]
In general, for RNA applications in aqueous buffers, THPTA and BTTAA are recommended over TBTA.
Q4: What is the optimal concentration of sodium ascorbate?
A4: Sodium ascorbate is essential for reducing Cu(II) to Cu(I). A molar excess of sodium ascorbate relative to copper sulfate is typically used. However, very high concentrations of ascorbate can also contribute to RNA degradation. It is recommended to use a freshly prepared solution and to optimize the concentration for your specific system, starting with a 5- to 10-fold molar excess over copper sulfate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Smearing of RNA on a denaturing gel after CuAAC | RNA degradation due to copper-induced cleavage. | • Use a chelating ligand: Add THPTA or BTTAA to the reaction at a 5:1 ligand-to-copper molar ratio. • Reduce copper concentration: Titrate down the concentration of CuSO₄ to the lowest effective level (e.g., start with 50-100 µM). • Optimize sodium ascorbate: Use a freshly prepared solution of sodium ascorbate at a 5-10 fold molar excess to copper. Avoid excessively high concentrations. • Degas reagents: Bubble all aqueous buffers with argon or nitrogen before setting up the reaction. • Minimize reaction time and temperature: Perform a time-course experiment to determine the shortest incubation time needed for sufficient labeling. If possible, run the reaction at a lower temperature (e.g., 4°C or on ice). |
| Low or no fluorescent signal (low reaction yield) | Inefficient click reaction. | • Check reagent quality: Ensure the alkyne-fluorophore is not degraded. Use fresh, high-quality reagents. • Optimize ligand and copper concentrations: While reducing copper is important for RNA integrity, too little will result in a slow or incomplete reaction. A 1:5 molar ratio of CuSO₄ to ligand (THPTA or BTTAA) is a good starting point.[1] • Increase reactant concentrations: If possible, increasing the concentration of the azide-modified RNA and the alkyne-fluorophore can improve reaction kinetics. • Ensure fresh reducing agent: Sodium ascorbate solutions can oxidize over time. Always use a freshly prepared solution.[9] |
| Precipitate forms in the reaction tube | Poor solubility of reagents, particularly the ligand. | • Use a water-soluble ligand: Switch from TBTA to the more soluble THPTA or BTTAA for aqueous reactions.[4] • Ensure all components are fully dissolved: Gently warm and vortex stock solutions before adding them to the reaction mix. |
Quantitative Data Summary
While direct side-by-side comparisons of RNA Integrity Numbers (RIN) for different ligands in CuAAC are not extensively published, the available literature suggests a clear trend in their protective effects. The following table summarizes expected outcomes based on qualitative reports and reaction efficiency data.
Table 1: Expected Impact of Ligands on RNA Integrity and Reaction Efficiency
| Ligand | Expected RNA Integrity (Qualitative) | Relative Reaction Efficiency in Aqueous Buffer | Key Considerations |
| None | Low | Low to Moderate | High risk of significant RNA degradation.[1] |
| TBTA | Moderate | Moderate | Poor water solubility can lead to precipitation and inconsistent results.[4] |
| THPTA | High | High | Good water solubility and protective capacity.[4] |
| BTTAA | High | Very High | May allow for lower copper concentrations, further preserving RNA integrity.[1] |
Experimental Protocols
Protocol 1: CuAAC Labeling of this compound-Modified RNA
This protocol provides a starting point for the fluorescent labeling of RNA containing this compound. Optimization of reactant concentrations and reaction time may be necessary.
Materials:
-
This compound modified RNA (e.g., 10 µM stock in nuclease-free water)
-
Alkyne-fluorophore (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (20 mM stock in nuclease-free water)
-
THPTA ligand (50 mM stock in nuclease-free water)
-
Sodium ascorbate (100 mM stock in nuclease-free water, prepare fresh )
-
Nuclease-free water
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Prepare the RNA-Alkyne Mix: In a nuclease-free microcentrifuge tube, combine:
-
2 µL of 10 µM azide-modified RNA
-
1 µL of 10 mM alkyne-fluorophore
-
Nuclease-free water to a final volume of 10 µL.
-
Gently mix by pipetting.
-
-
Prepare the Copper-Ligand Premix: In a separate tube, combine:
-
1 µL of 20 mM CuSO₄
-
5 µL of 50 mM THPTA
-
Gently mix. This creates a 5:1 ligand-to-copper ratio.
-
-
Set up the Reaction: To the RNA-alkyne mix, add the following in order:
-
2 µL of the Copper-Ligand Premix.
-
3 µL of freshly prepared 100 mM sodium ascorbate.
-
The final reaction volume will be 15 µL. Final concentrations will be approximately: 1.33 µM RNA, 667 µM alkyne-fluorophore, 2.67 mM CuSO₄, and 13.3 mM THPTA, 20 mM Sodium Ascorbate. Note: These concentrations, particularly of copper, may need to be optimized downwards to minimize RNA degradation.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled RNA using an appropriate RNA cleanup kit or via ethanol (B145695) precipitation to remove unreacted fluorophore and copper catalyst.
Protocol 2: Analysis of RNA Integrity by Denaturing Urea-PAGE
This protocol is for assessing the integrity of your RNA before and after the CuAAC reaction.
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 40%, 19:1)
-
Urea
-
10X TBE buffer
-
Ammonium persulfate (APS) (10% solution, prepare fresh)
-
TEMED
-
2X RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, bromophenol blue, xylene cyanol)
-
Vertical gel electrophoresis apparatus
-
Staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)
Procedure:
-
Prepare the Denaturing Gel:
-
For a 12% polyacrylamide gel, mix:
-
4.8 g Urea
-
3.0 mL 40% Acrylamide/Bis-acrylamide solution
-
1.0 mL 10X TBE buffer
-
Nuclease-free water to a final volume of 10 mL
-
-
Gently warm the solution to dissolve the urea. Do not overheat.
-
Cool to room temperature.
-
Add 50 µL of 10% APS and 10 µL of TEMED. Mix gently and pour the gel immediately between glass plates. Insert the comb and allow the gel to polymerize for at least 30 minutes.
-
-
Prepare Samples:
-
Run the Gel:
-
Assemble the gel in the electrophoresis apparatus and fill the reservoirs with 1X TBE buffer.
-
Pre-run the gel for about 30 minutes to heat it up, which helps maintain denaturing conditions.[13]
-
Load the denatured RNA samples into the wells.
-
Run the gel at a constant power until the bromophenol blue dye front is near the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the glass plates.
-
Stain the gel with a fluorescent RNA stain (e.g., SYBR Gold) according to the manufacturer's instructions.
-
Visualize the RNA bands using a gel documentation system. Intact RNA will appear as a sharp band, while degraded RNA will appear as a smear towards the bottom of the gel.[14][15]
-
Visualizations
Caption: Experimental workflow for CuAAC labeling and analysis of RNA integrity.
References
- 1. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. rsc.org [rsc.org]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. neb.com [neb.com]
- 12. Denaturing PAGE for resolving RNA [protocols.io]
- 13. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evrogen Technologies: RNA electrophoresis protocol [evrogen.com]
- 15. biocompare.com [biocompare.com]
Technical Support Center: 5-(3-Azidopropyl)cytidine for RNA-Specific Labeling
Welcome to the technical support center for ensuring the specific metabolic labeling of RNA using 5-(3-Azidopropyl)cytidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, execution, and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for RNA labeling?
This compound is a modified nucleoside analog of cytidine (B196190). It is designed for metabolic labeling of newly synthesized RNA in living cells. Once introduced to cells, it is metabolized into its triphosphate form and incorporated into nascent RNA transcripts by RNA polymerases. The azido (B1232118) group serves as a bioorthogonal handle for subsequent detection and purification via "click chemistry" reactions.
Q2: How can I ensure that this compound is specifically incorporated into RNA and not DNA?
The specificity for RNA over DNA is generally high for cytidine analogs due to the presence of the 2'-hydroxyl group on the ribose sugar, which is recognized by RNA polymerases but not DNA polymerases. However, to experimentally verify this, you can perform control experiments where you isolate both RNA and DNA from labeled cells and attempt to detect the azide (B81097) label in each fraction. The signal should be predominantly in the RNA fraction.
Q3: What are the potential off-target effects of using this compound?
Potential off-target effects include cytotoxicity at high concentrations or long incubation times, and potential, albeit low, incorporation into DNA. It is crucial to determine the optimal concentration and labeling time for your specific cell type to minimize these effects.[1]
Q4: What is the difference between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for detecting the labeled RNA?
CuAAC is a highly efficient click chemistry reaction that uses a copper(I) catalyst. While effective for in vitro applications, the copper catalyst can be toxic to living cells and may cause RNA degradation.[1] SPAAC is a copper-free alternative that is more suitable for live-cell imaging and applications where copper toxicity is a concern, though the reaction kinetics may be slower.[2]
Q5: Can I use this compound for in vitro transcription?
Yes, the triphosphate form of this compound can be used for in vitro transcription reactions with RNA polymerases like T7 to generate azide-modified RNA probes.[3]
Section 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal from labeled RNA | 1. Inefficient cellular uptake of the analog. 2. Insufficient phosphorylation to the triphosphate form. 3. Low concentration of the analog or short incubation time. 4. Inefficient click reaction. 5. RNA degradation. | 1. Optimize cell culture conditions and ensure cells are healthy. 2. Different cell lines may have varying kinase activities; consider comparing with a cell line known to have high UCK2 activity.[1] 3. Perform a dose-response and time-course experiment to determine the optimal labeling conditions. 4. Ensure all click chemistry reagents are fresh and used at the correct concentrations. For CuAAC, ensure the copper is reduced to Cu(I). 5. Use RNase inhibitors throughout the experiment and handle RNA samples with care. |
| High background signal | 1. Non-specific binding of the detection reagent. 2. Incomplete removal of unincorporated analog or detection reagent. | 1. Include appropriate washing steps after the click reaction. 2. Use a robust RNA purification method (e.g., column-based kits or precipitation) to remove all excess reagents. |
| Evidence of DNA labeling | 1. The analog is being recognized by DNA polymerases. 2. Contamination of RNA samples with DNA. | 1. This is less likely for cytidine analogs but can be checked by the control experiment in FAQ Q2. 2. Treat RNA samples with DNase to remove any contaminating DNA before analysis. |
| Cell toxicity or altered cell morphology | 1. The concentration of this compound is too high. 2. The incubation time is too long. | 1. Reduce the concentration of the analog. 2. Shorten the labeling period. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration and time. |
Section 3: Data Presentation
Table 1: Comparison of Common RNA Labeling Techniques
| Labeling Analog | Typical Concentration | Typical Incubation Time | Incorporation Efficiency | Key Advantages | Potential Drawbacks |
| 4-thiouridine (4sU) | 100-500 µM | 1-12 hours | High (>90% reported for some methods)[4] | Well-established, enables covalent crosslinking.[5] | Can be toxic at higher concentrations.[4] |
| 5-ethynyluridine (5-EU) | 0.1-1 mM | 1-24 hours | High | Widely used, robust incorporation into various RNA types.[5] | Requires copper catalyst for detection, which can be toxic. |
| 2'-azidoadenosine (2'AzA) | 50-100 µM | 6-24 hours | Moderate to High | Useful for both transcriptional and post-transcriptional labeling. | Incorporation can be biased towards poly(A) tails.[6] |
| 3'-azido-3'-deoxy-5-methylcytidine | Not established | 1-12 hours (predicted) | Not well-characterized | Azide handle for click chemistry. | Potential for chain termination due to 3'-azido group. |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically | Azide handle for click chemistry; less likely to cause chain termination than 3'-modified analogs. | Limited published data on efficiency and specificity. |
Section 4: Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (start with a range of 10-100 µM).
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the labeling medium.
-
Incubation: Incubate the cells for the desired period (a starting point of 2-12 hours is recommended).
-
Cell Harvesting: After incubation, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
-
Lyse the cells using a TRIzol-based reagent or a lysis buffer from a column-based RNA purification kit, following the manufacturer's instructions.
-
To ensure no DNA contamination, perform an on-column DNase digestion or treat the purified RNA with DNase I.
-
Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified RNA
-
Prepare Reagents:
-
Azide-labeled RNA (1-10 µg)
-
Alkyne-biotin or alkyne-fluorophore (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate (B8700270) (e.g., 100 mM in water, prepared fresh)
-
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the labeled RNA, alkyne-reporter, CuSO₄, and THPTA in a suitable buffer.
-
Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to reduce Cu(II) to Cu(I).
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[2]
-
Purification: Purify the labeled RNA using an RNA cleanup kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.
Section 5: Visualizations
Figure 1. Workflow for metabolic labeling and detection of RNA using this compound.
Figure 2. Troubleshooting logic for low or no signal in RNA labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Azido-C3-UTP, CLICK-functionalized Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Metabolic RNA Labeling: 5-(3-Azidopropyl)cytidine vs. 5-ethynyluridine
In the dynamic landscape of transcriptomics, the ability to distinguish newly synthesized RNA from the pre-existing pool is paramount for understanding gene expression, RNA processing, and decay rates. Metabolic labeling using nucleoside analogs has become a cornerstone technique for these investigations. Among the various analogs, 5-ethynyluridine (B57126) (EU) has been widely adopted. However, emerging alternatives like 5-(3-Azidopropyl)cytidine (AzC) present new options for researchers. This guide provides an objective comparison of these two molecules, summarizing their mechanisms, performance, and experimental considerations to aid in the selection of the appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Bioorthogonal Handles
Both EU and AzC are cell-permeable nucleoside analogs that are recognized by cellular machinery and incorporated into nascent RNA transcripts by RNA polymerases during transcription.[1] The key to their utility lies in the bioorthogonal chemical groups they carry: EU contains an alkyne group, while AzC possesses an azide (B81097) group.
Once incorporated into the newly made RNA, these unique chemical "handles" are inert to biological processes but can be specifically targeted through "click chemistry." This allows for the covalent attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent sequencing.
-
EU (Alkyne): The terminal alkyne group on EU readily participates in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with an azide-modified reporter molecule (e.g., a fluorescent azide).
-
AzC (Azide): Conversely, the azide group on AzC can be conjugated to an alkyne-modified reporter (e.g., a fluorescent alkyne) via CuAAC or, to avoid copper-induced cytotoxicity, through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with a cyclooctyne-bearing reporter like DBCO.[2]
Below is a diagram illustrating the general workflow for metabolic RNA labeling.
References
A Comparative Guide to Azido-Nucleosides for Bioconjugation and Metabolic Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate azido-nucleoside is critical for the success of metabolic labeling and subsequent bioconjugation via click chemistry. This guide provides an objective comparison of 5-(3-Azidopropyl)cytidine with other commonly used azido-nucleosides, supported by experimental data to inform your choice of reagent.
The azide (B81097) moiety, a key functional group in bioorthogonal chemistry, can be incorporated into nucleosides to serve as a chemical handle for tracking and isolating newly synthesized DNA and RNA. These modified nucleosides are metabolized by cells and incorporated into nucleic acids. The azide group then allows for covalent attachment of reporter molecules, such as fluorophores or biotin, through highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry"[1][2][3]. This guide focuses on the comparative aspects of this compound and other azido-nucleosides in terms of their applications, performance, and potential cellular effects.
Overview of this compound and Other Azido-Nucleosides
This compound is a cytidine (B196190) analog featuring an azide group attached to the C5 position of the pyrimidine (B1678525) ring via a propyl linker[4][5]. This modification allows it to be used as a tool for introducing an azide handle into nucleic acids. Like other cytidine analogs, it may possess anti-metabolic and anti-tumor properties by potentially inhibiting DNA methyltransferases[4][5].
Several other azido-nucleosides have been developed and utilized for various research applications. These include analogs with modifications at the sugar moiety (e.g., 3'-azido or 2'-azido substitutions) or the nucleobase. The choice of azido-nucleoside can significantly impact labeling efficiency, cytotoxicity, and experimental outcomes.
Comparative Performance Data
The following tables summarize key performance indicators for this compound and other selected azido-nucleosides based on available data. It is important to note that direct comparative studies for all these compounds under identical conditions are limited, and performance can vary depending on the cell type, experimental setup, and downstream application.
| Nucleoside Analog | Primary Application | Labeling Target | Reported Cytotoxicity | Key Features |
| This compound | Click Chemistry Reagent | DNA/RNA | Potential anti-metabolic effects | Azide at C5 of cytidine; potential for DNA methyltransferase inhibition[4][5]. |
| 3'-Azido-3'-deoxy-5-methylcytidine (Azido-mC) | Metabolic Labeling | Nascent RNA | Can be cytotoxic; acts as a transcription chain terminator[1]. | 3'-azido group causes chain termination, requiring careful optimization of incubation times[1]. |
| 3'-Azido-3'-deoxythymidine (AZT, Zidovudine) | Antiviral (Anti-HIV) | Viral DNA (via reverse transcriptase) | Known mitochondrial toxicity[6][7]. | A well-characterized reverse transcriptase inhibitor with significant cellular toxicity[6][7]. |
| 5-(Azidomethyl)-2'-deoxyuridine (AmdU) | Metabolic Labeling | DNA | Generally well-tolerated | Stable benzylic azide; provides robust labeling of cellular DNA[8]. |
| 5-Azido-2'-deoxyuridine (AdU) | Metabolic Labeling | DNA | Not specified, but has poor chemical stability | Poor chemical stability (half-life of ~4 hours in water) limits its utility for metabolic labeling[8]. |
| 2'-Azidocytidine (2'-AzCyd) | Metabolic Labeling | RNA (cell- and polymerase-selective) | Low cytotoxicity reported | Phosphorylated by deoxycytidine kinase (dCK), allowing for cell-selective labeling in dCK-expressing cells[9]. |
| l-3'-Azido-2',3'-dideoxypurine nucleosides | Antiviral Research | Viral DNA | Weak to moderate cytotoxicity observed in various cell lines[10][11]. | Investigated for anti-HIV and anti-HBV activity with limited efficacy[10][11]. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of azido-nucleosides in metabolic labeling experiments. Below are general protocols for metabolic labeling of RNA and subsequent detection via click chemistry, which should be optimized for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture
This protocol is a general guideline for labeling newly synthesized RNA with an azido-nucleoside like 3'-Azido-3'-deoxy-5-methylcytidine (Azido-mC)[1].
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
Azido-nucleoside stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are actively dividing at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of the azido-nucleoside. A starting concentration range of 10-100 µM is often recommended, but a dose-response curve should be performed to determine the optimal concentration that provides sufficient labeling without significant cytotoxicity[1].
-
Labeling: Remove the existing medium, wash the cells once with pre-warmed PBS, and add the labeling medium.
-
Incubation: Incubate the cells for a desired period. Incubation times can range from 2 to 24 hours, depending on the transcription rate of the gene(s) of interest and the stability of the RNA. For chain-terminating analogs like 3'-azido nucleosides, shorter incubation times are preferable to minimize effects on overall transcription[1].
-
Cell Harvesting: After incubation, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and proceed immediately to RNA extraction or cell lysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for RNA Detection
This protocol describes the "clicking" of a reporter molecule (e.g., an alkyne-fluorophore) onto the azide-modified RNA[12].
Materials:
-
Azide-labeled total RNA (1-10 µg)
-
Alkyne-reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
RNase-free water and buffers
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the azide-labeled RNA, alkyne-reporter, CuSO₄, and stabilizing ligand in a suitable buffer.
-
Initiation: Add freshly prepared sodium ascorbate (B8700270) to the mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature or 37°C for 30-60 minutes.
-
RNA Cleanup: Purify the labeled RNA using an RNA purification kit to remove excess reagents. The labeled RNA is now ready for downstream applications such as sequencing, imaging, or affinity purification.
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3'-azido-2',3'-dideoxypurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validating 5-(3-Azidopropyl)cytidine Incorporation in RNA: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise tracking and quantification of modified nucleosides incorporated into cellular RNA are paramount for elucidating RNA metabolism, function, and the development of RNA-based therapeutics. 5-(3-Azidopropyl)cytidine is a modified nucleoside designed for metabolic labeling of RNA. Its azide (B81097) functional group allows for bioorthogonal ligation to reporter molecules via click chemistry, enabling the detection and isolation of newly synthesized RNA. Mass spectrometry stands as a definitive method for validating the incorporation of such modified nucleosides, providing unambiguous identification and quantification.
This guide offers a comparative overview of the mass spectrometry-based validation of this compound incorporation into RNA. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide will draw comparisons with the closely related and well-characterized C5-alkyne-modified nucleoside, 5-Ethynylcytidine (5-EC). The principles and methodologies described are directly applicable to the analysis of this compound.
Comparison of Metabolic Labeling Probes for RNA
The selection of a metabolic labeling reagent is critical and depends on factors such as incorporation efficiency, cytotoxicity, and the specific downstream application. While data for this compound is not widely available, a comparison with other commonly used nucleoside analogs provides context for its potential performance.
| Feature | This compound (Projected) | 5-Ethynylcytidine (5-EC) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) |
| Modification | C5-azidopropyl | C5-ethynyl | C5-ethynyl | C4-thio |
| Detection Method | Click Chemistry (CuAAC or SPAAC) | Click Chemistry (CuAAC) | Click Chemistry (CuAAC) | Thiol-specific chemistry, Photocatalyzed T-to-C transition |
| Incorporation Efficiency | Expected to be incorporated by RNA polymerases. | Efficiently incorporated into RNA, with faster metabolism than 5-EU[1]. | Widely used with efficient incorporation into various RNA types. | Efficiently incorporated into nascent RNA. |
| Cytotoxicity | Expected to have some level of cytotoxicity, requires optimization. | Low at typical labeling concentrations[2]. | Low at typical labeling concentrations. | Can be cytotoxic at higher concentrations and longer incubation times. |
| Key Advantages | Azide group allows for copper-free click chemistry (SPAAC), which is beneficial for live-cell imaging. | Faster metabolism may be advantageous for short pulse-labeling experiments[1]. | Well-established protocols and commercial kits are available. | Can be used for photo-crosslinking to identify RNA-binding proteins. |
| Potential Limitations | Potential for off-target effects and cytotoxicity needs to be carefully evaluated. | Copper-catalyzed click chemistry can lead to RNA degradation. | Can be incorporated into DNA at some level in certain organisms[3]. | The thiol group can be oxidized, and its bulkier size may have functional consequences. |
Mass Spectrometry-Based Validation Workflow
The validation of this compound incorporation by mass spectrometry involves a multi-step process, from metabolic labeling of cells to the final detection of the modified nucleoside.
Caption: Experimental workflow for the validation of this compound incorporation.
Cellular Incorporation Pathway
This compound is introduced to cells and is processed through the nucleotide salvage pathway to be incorporated into newly synthesized RNA.
References
Choosing the Right Click: A Comparative Guide to CuAAC and SPAAC for Detecting APC-Labeled RNA
For researchers aiming to detect and analyze RNA labeled with 5-(3-Azidopropyl)cytidine (APC), the choice between Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that impacts experimental outcomes, particularly in cellular contexts. This guide provides an objective comparison of these two powerful bioorthogonal ligation methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their needs.
At a Glance: CuAAC vs. SPAAC for RNA Labeling
The primary distinction between CuAAC and SPAAC lies in the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide (B81097), while SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145) that readily reacts with an azide.[1] This fundamental difference has significant implications for biocompatibility, reaction kinetics, and potential side reactions, especially when working with sensitive biomolecules like RNA.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower; copper can be toxic to cells and can generate reactive oxygen species (ROS).[2][3] | High; ideal for live-cell imaging and in vivo applications.[4][5] |
| Reaction Kinetics | Generally faster, with rates influenced by ligand choice.[2] | Kinetics are dependent on the specific strained alkyne used.[5] |
| RNA Integrity | Risk of RNA degradation due to copper-induced cleavage.[6][7] | Minimal impact on RNA integrity.[6][7] |
| Reaction Efficiency | Can be high (>80% to quantitative), but may be reduced in complex biological systems.[1] | Often highly efficient, approaching 100% under optimized conditions.[5] |
| Reagents | Terminal alkynes (e.g., alkyne-fluorophores, alkyne-biotin). | Strained cyclooctynes (e.g., DBCO, DIBAC).[5] |
| Typical Reaction Time | 30 minutes to 2 hours.[1][4] | 1 to 2 hours.[4][5] |
Visualizing the Chemistry and Workflow
To better understand the processes, the following diagrams illustrate the chemical reactions and a general experimental workflow for detecting APC-labeled RNA.
In-Depth Comparison
Biocompatibility and RNA Integrity: The most significant advantage of SPAAC over CuAAC is its superior biocompatibility. The copper(I) catalyst required for CuAAC is known to be cytotoxic, limiting its application in live cells.[8] Furthermore, the generation of reactive oxygen species in the presence of copper and a reducing agent like sodium ascorbate can lead to the degradation of biomolecules, including RNA.[3][6][7] Studies have shown that CuAAC reactions can cause RNA fragmentation, whereas SPAAC minimally affects RNA integrity, making it the preferred method for applications where the full-length sequence is important.[6][7]
Reaction Efficiency and Kinetics: While CuAAC reactions are generally very fast and efficient, their performance in complex biological systems can be hampered by the presence of copper-chelating molecules.[2] The use of copper-stabilizing ligands like THPTA is often necessary to both accelerate the reaction and protect biomolecules from damage.[1] SPAAC reactions, while catalyst-free, have kinetics that are highly dependent on the structure of the cyclooctyne. Reagents like dibenzocyclooctyne (DBCO) offer rapid reaction rates suitable for many applications.[5] In some instances, SPAAC has been shown to achieve nearly 100% labeling efficiency on RNA.[5]
Experimental Protocols
The following are generalized protocols for labeling APC-modified RNA using CuAAC and SPAAC. Optimization may be required depending on the specific RNA, label, and experimental context.
Protocol 1: CuAAC Labeling of APC-Labeled RNA
This protocol is adapted from methodologies described for the copper-catalyzed labeling of azide-modified RNA.[1][4]
Materials:
-
APC-labeled RNA
-
Alkyne-functionalized probe (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Copper-stabilizing ligand solution (e.g., 50 mM THPTA)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM)
-
Nuclease-free water
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7)
Procedure:
-
In a nuclease-free microcentrifuge tube, dissolve the APC-labeled RNA in phosphate buffer to the desired final concentration (e.g., 1-10 µM).
-
Add the alkyne-functionalized probe to the RNA solution. The final concentration of the probe should be in excess (e.g., 10-50 fold molar excess over RNA).
-
Prepare a premix of CuSO₄ and THPTA ligand by combining them in a separate tube. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used.
-
Add the CuSO₄/THPTA premix to the RNA/alkyne solution. A typical final concentration for CuSO₄ is 100-250 µM.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. A common final concentration is 1-5 mM.
-
Mix the reaction gently and incubate at 37°C for 1-2 hours.
-
Purify the labeled RNA using a suitable method such as ethanol precipitation or a size-exclusion chromatography column to remove unreacted probes and catalyst components.
-
The labeled RNA is now ready for downstream analysis.
Protocol 2: SPAAC Labeling of APC-Labeled RNA
This protocol is based on established procedures for the copper-free labeling of azide-modified RNA.[4][5]
Materials:
-
APC-labeled RNA
-
Strained cyclooctyne probe (e.g., DBCO-Cy3) dissolved in DMSO
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, dissolve the APC-labeled RNA in the reaction buffer to the desired final concentration (e.g., 0.4 mM).
-
Add the strained cyclooctyne probe to the RNA solution. A molar excess of the probe is recommended (e.g., 3-fold or higher). The final concentration of DMSO should be kept low (e.g., <15%) to avoid affecting RNA structure.[4]
-
Mix the reaction gently and incubate at 37°C for 1-2 hours. Reaction times may vary depending on the specific cyclooctyne and the accessibility of the azide on the RNA.[5]
-
Purify the labeled RNA using methods such as ethanol precipitation, PAGE purification, or size-exclusion chromatography to remove the excess probe.
-
The labeled RNA can now be used for subsequent experiments.
Conclusion
Both CuAAC and SPAAC are effective methods for labeling APC-modified RNA. However, for applications involving live cells or requiring high RNA integrity, SPAAC is the superior choice due to its biocompatibility and lack of RNA-damaging copper catalyst.[6][7] While CuAAC can offer very fast kinetics, the potential for cytotoxicity and RNA degradation are significant drawbacks.[2][3] For in vitro applications where speed is paramount and potential RNA damage can be tolerated or mitigated, CuAAC remains a viable option. Researchers should carefully consider the specific requirements of their experiment to select the most appropriate click chemistry approach for their studies of APC-labeled RNA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of 5-(3-Azidopropyl)cytidine Incorporation: A Comparative Guide for Researchers
For researchers in molecular biology, chemical biology, and drug development, the precise targeting of nucleic acids is paramount. Metabolic labeling with modified nucleosides offers a powerful tool for studying the dynamics of RNA and DNA. This guide provides a comprehensive comparison of the specificity of 5-(3-Azidopropyl)cytidine (AzC) incorporation into RNA versus DNA, offering insights into its application for targeted nucleic acid labeling.
While direct comparative studies on the incorporation of this compound into RNA versus DNA are not extensively documented, we can infer its specificity by examining the substrate preferences of RNA and DNA polymerases for structurally related 5-substituted cytidine (B196190) analogs. This guide synthesizes available data and provides a robust experimental framework for researchers to quantify this specificity in their own systems.
Executive Summary
This compound is anticipated to exhibit a strong preferential incorporation into RNA over DNA. This selectivity is primarily governed by the substrate specificity of RNA polymerases, which are generally more permissive of modifications at the 5-position of pyrimidines than their DNA polymerase counterparts. The presence of the 2'-hydroxyl group on the ribose sugar of AzC further directs its recognition by RNA polymerases. However, minimal incorporation into DNA cannot be entirely ruled out due to the potential for low-fidelity DNA polymerases to utilize modified ribonucleotides.
Comparative Analysis of Polymerase Substrate Specificity
The incorporation of a nucleoside analog into a growing nucleic acid chain is a multi-step process involving cellular uptake, enzymatic phosphorylation to the triphosphate form, and finally, recognition and incorporation by a polymerase. The final step is the primary determinant of specificity.
| Polymerase Family | General Substrate Specificity for 5-Substituted Pyrimidines | Implications for this compound |
| RNA Polymerases (e.g., T7, cellular RNA Pol II) | Generally tolerant of a wide range of modifications at the 5-position of pyrimidines. Studies have shown that various 5-substituted pyrimidine (B1678525) and 7-substituted 7-deazapurine nucleoside triphosphates are good substrates for T7 RNA polymerase.[1][2] | The 3-azidopropyl group at the 5-position of cytidine is likely to be well-tolerated by RNA polymerases, leading to efficient incorporation into RNA transcripts. |
| DNA Polymerases (e.g., Pol α, Pol δ, Pol ε) | Exhibit a higher degree of stringency for substrates. While some modifications at the 5-position are tolerated, bulky side chains can hinder incorporation. For instance, 5-substituted cytosine dNTPs have been shown to be substrates for some DNA polymerases, but their efficiency can be lower than that of the natural dCTP.[3] The deoxy version of a 5-substituted cytidine analog, 5-aza-2'-deoxycytidine-5'-triphosphate, is a good substrate for DNA polymerase alpha.[4] | The presence of the ribose sugar (with a 2'-hydroxyl group) in this compound makes it a poor substrate for high-fidelity DNA polymerases, which have active sites evolved to exclude ribonucleotides. However, some lower-fidelity or specialized DNA polymerases might exhibit a low level of incorporation. |
Experimental Workflow for Determining Specificity
To empirically determine the incorporation specificity of this compound, a multi-step experimental protocol is required.
Detailed Experimental Protocols
1. Cell Culture and Metabolic Labeling:
-
Culture cells of interest to mid-log phase.
-
Incubate the cells with a predetermined concentration of this compound (e.g., 10-100 µM) for a specified period (e.g., 4-24 hours). Include control cultures without the analog.
2. Total Nucleic Acid Extraction:
-
Harvest the cells and lyse them using a suitable buffer (e.g., containing chaotropic agents).
-
Extract total nucleic acids using a standard phenol-chloroform method or a commercial kit.
3. RNA and DNA Separation:
-
To isolate RNA, treat a portion of the total nucleic acid extract with RNase-free DNase I. Subsequently, purify the RNA using a column-based kit or lithium chloride precipitation.
-
To isolate DNA, treat another portion of the extract with DNase-free RNase A. Purify the DNA using a column-based kit or ethanol (B145695) precipitation.
-
Verify the purity of the isolated RNA and DNA samples using gel electrophoresis.
4. Quantification of this compound Incorporation:
-
Click Chemistry-based Detection (Relative Quantification):
-
React the purified RNA and DNA with an alkyne-bearing fluorescent dye (e.g., DBCO-Cy5) via copper-free click chemistry.
-
Measure the fluorescence intensity of the labeled nucleic acids. This provides a relative measure of incorporation.
-
-
Mass Spectrometry-based Quantification (Absolute Quantification):
-
Accurately quantify the amount of purified RNA and DNA.
-
Perform acid hydrolysis (e.g., with formic acid) to break down the nucleic acids into their constituent nucleobases.[5][6]
-
Analyze the hydrolysate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the modified base (or a derivative) relative to the canonical bases. This will provide a precise molar ratio of the analog in both RNA and DNA.
-
Logical Framework for Specificity
The following diagram illustrates the key factors influencing the preferential incorporation of this compound into RNA.
Conclusion
Based on the known substrate specificities of nucleic acid polymerases, this compound is a promising tool for the specific metabolic labeling of RNA. The presence of a 2'-hydroxyl group on its ribose sugar and the general tolerance of RNA polymerases for 5-position modifications strongly favor its incorporation into RNA over DNA. For researchers requiring definitive quantification of this specificity within their experimental system, the detailed protocol provided in this guide offers a robust framework for investigation. Such empirical validation is crucial for the confident application of this chemical tool in studies of RNA biology and function.
References
- 1. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry | NIST [nist.gov]
- 6. Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
Assessing the Impact of 5-(3-Azidopropyl)cytidine on Transcription: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of nascent RNA transcripts provides a dynamic snapshot of the cellular response to various stimuli and is crucial for understanding gene regulation. Metabolic labeling of newly synthesized RNA with modified nucleosides is a powerful technique that enables the distinction, isolation, and analysis of these transcripts. This guide provides a comparative analysis of 5-(3-Azidopropyl)cytidine and established alternatives, 5-ethynyluridine (B57126) (EU) and 5-bromouridine (B41414) (Bru), for assessing the impact on transcription.
Comparison of Nascent RNA Labeling Reagents
The selection of a suitable nucleoside analog is critical and depends on the specific experimental goals, including the required temporal resolution, potential for cellular perturbation, and the desired downstream applications. Below is a comparative overview of this compound, 5-ethynyluridine, and 5-bromouridine.
| Feature | This compound (Inferred) | 5-Ethynyluridine (EU) | 5-Bromouridine (Bru) |
| Chemical Handle | Azide (-N3) | Alkyne (C≡CH) | Bromo (-Br) |
| Detection Method | Click Chemistry (CuAAC or SPAAC) | Click Chemistry (CuAAC or SPAAC) | Immunodetection (anti-BrdU antibody) |
| Incorporation Efficiency | Likely incorporated by RNA polymerases, but efficiency in cells is not documented. A related uridine (B1682114) analog, 5-(3-Azidopropyl)uridine-5'-triphosphate, is a substrate for T7 RNA polymerase in vitro.[1][2] | High, widely validated in various cell types and organisms. | High, well-established method. |
| Potential for Perturbation | The bulky azidopropyl group may cause steric hindrance for RNA polymerases, potentially affecting transcription elongation and fidelity. Cytidine (B196190) analogs can have anti-metabolic and anti-tumor activities, suggesting potential cytotoxicity and off-target effects.[3][4] | Generally considered to have minimal perturbation on transcription at working concentrations. | Can be cytotoxic at higher concentrations and may affect transcription. |
| Downstream Applications | Nascent RNA sequencing (inferred), imaging, and affinity purification. | EU-Seq, imaging, affinity purification (e.g., Click-iT Nascent RNA Capture). | Bru-Seq, BruChase-Seq, imaging, immunoprecipitation. |
| Advantages | Azide handle allows for bioorthogonal copper-free click chemistry (SPAAC), which is advantageous for live-cell imaging. | Small alkyne group is minimally disruptive. Click chemistry provides a highly specific and efficient covalent labeling reaction. | Long history of use with well-established protocols and antibodies. |
| Limitations | Lack of direct experimental data on cellular incorporation, toxicity, and impact on transcription. Potential for off-target effects as a cytidine analog.[3][4] | Copper-catalyzed click chemistry (CuAAC) can be toxic to cells, though copper-free alternatives exist. | Antibody-based detection can have higher background and requires harsher denaturation conditions, which may not be suitable for all downstream applications. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. Below are summaries of the key experimental workflows for nascent RNA labeling and analysis.
Metabolic Labeling and Nascent RNA Sequencing Workflow
Caption: General experimental workflow for nascent RNA sequencing.
Detailed Methodologies:
1. This compound Labeling (Inferred Protocol):
-
Metabolic Labeling: Based on protocols for other cytidine analogs, cells would be incubated with this compound at a concentration that needs to be empirically determined to balance labeling efficiency with potential cytotoxicity. Incubation times would likely range from 30 minutes to a few hours.
-
RNA Isolation: Total RNA is isolated using standard methods (e.g., TRIzol).
-
Click Chemistry: The azide-modified nascent RNA is conjugated to a biotinylated alkyne probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Nascent RNA Capture: Biotinylated RNA is captured using streptavidin-coated magnetic beads.
-
Downstream Analysis: The enriched nascent RNA is then used for library preparation and sequencing.
2. 5-Ethynyluridine (EU) Labeling (EU-Seq):
-
Metabolic Labeling: Cells are typically incubated with 0.1 to 1 mM EU for 1 to 24 hours.
-
RNA Isolation: Total RNA is extracted from the cells.
-
Click Reaction: A biotin-azide molecule is "clicked" onto the alkyne group of the incorporated EU.
-
Capture: The biotinylated nascent RNA is purified using streptavidin magnetic beads.
-
Sequencing: The captured RNA is used to generate cDNA libraries for high-throughput sequencing.
3. 5-Bromouridine (Bru) Labeling (Bru-Seq):
-
Metabolic Labeling: Cells are pulsed with Bru for a short period (e.g., 30 minutes).
-
RNA Isolation: Total RNA is isolated.
-
Immunoprecipitation: An anti-BrdU antibody is used to specifically pull down the Bru-containing nascent RNA.
-
Library Preparation and Sequencing: The captured RNA is then processed for sequencing. For BruChase-Seq, a "chase" with unlabeled uridine is performed after the Bru pulse to study RNA stability.
Signaling Pathways and Cellular Processes Affected by Transcription Perturbation
The introduction of modified nucleosides can potentially perturb cellular processes beyond simply labeling nascent RNA. Understanding these potential off-target effects is crucial for accurate data interpretation.
References
comparative analysis of different click chemistry reagents for 5-(3-Azidopropyl)cytidine
For researchers, scientists, and drug development professionals working with 5-(3-Azidopropyl)cytidine, the selection of an appropriate click chemistry reagent is a critical decision that influences reaction efficiency, biocompatibility, and the stability of the final conjugate. This guide provides an objective comparison of the two primary click chemistry methodologies for labeling azido-modified nucleosides: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Executive Summary
The choice between CuAAC and SPAAC is fundamentally a trade-off between reaction speed and biocompatibility. CuAAC, a robust and cost-effective method, generally offers significantly faster reaction kinetics. However, the requisite copper(I) catalyst can be cytotoxic, limiting its application in living systems. In contrast, SPAAC is a bioorthogonal reaction that proceeds without a catalyst, making it the preferred method for live-cell imaging and in vivo studies, though it often exhibits slower kinetics and its reagents can be more expensive. Both methods result in the formation of a highly stable 1,2,3-triazole linkage.
Performance Comparison: CuAAC vs. SPAAC
The performance of each click chemistry approach can be evaluated based on several key parameters, including reaction kinetics, efficiency, and biocompatibility. The choice of the specific alkyne reagent is also a critical factor.
Quantitative Data Summary
The following tables summarize the key quantitative data for CuAAC and SPAAC reactions, providing a basis for comparison.
Table 1: Comparison of Reaction Kinetics
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[1] | 10⁻² to 1 M⁻¹s⁻¹ (with DBCO)[1] | CuAAC is typically 100 to 1000 times faster than SPAAC.[1] |
| Catalyst Requirement | Yes (Copper (I)) | No (Metal-free)[1] | SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.[1] |
| Biocompatibility | Limited (Copper is cytotoxic)[1] | High[1] | SPAAC is the preferred method for live-cell imaging and in vivo applications.[1] |
| Alkyne Reagent | Simple terminal alkynes | Bulky, strained cyclooctynes (e.g., DBCO, BCN, TCO) | SPAAC reagents are larger, which can introduce steric hindrance.[1] |
| Regioselectivity | High (yields 1,4-isomer)[1] | Low (yields a mixture of regioisomers)[1] | CuAAC provides a single, well-defined product isomer. |
Table 2: Comparative Reaction Yields and Stability
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Yield | Generally high to quantitative under optimized conditions.[2] In some oligonucleotide conjugations, >95% conversion can be achieved in 10-20 minutes. | High to quantitative yields are achievable.[2] However, in some direct comparisons for bioconjugation, SPAAC has shown lower efficiency than CuAAC. |
| Linkage Stability | The resulting 1,4-disubstituted 1,2,3-triazole is highly stable and resistant to hydrolysis, oxidation, and enzymatic degradation.[3] | The 1,2,3-triazole linkage is also highly stable, comparable to that formed by CuAAC.[3] |
| Side Reactions | Potential for oxidative damage to biomolecules due to the copper catalyst and reactive oxygen species generation.[4] | Some strained alkynes can exhibit off-target reactivity, particularly with thiol-containing molecules like cysteine.[2][5] |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible click chemistry reactions. Below are general protocols for both CuAAC and SPAAC that can be adapted and optimized for this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Oligonucleotides
This protocol is a general guideline for labeling an azido-modified oligonucleotide with a terminal alkyne.
Materials:
-
This compound-containing oligonucleotide
-
Terminal alkyne-functionalized molecule (4-50 equivalents)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
In a microcentrifuge tube, dissolve the this compound-containing oligonucleotide in the reaction buffer.
-
Add the terminal alkyne-functionalized molecule to the oligonucleotide solution.
-
Prepare the catalyst premix by incubating the CuSO₄ stock solution with the THPTA ligand stock solution at a 1:2 to 1:5 molar ratio for several minutes.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.
-
The labeled oligonucleotide can then be purified by methods such as ethanol (B145695) precipitation or chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This is a general protocol for labeling this compound with a strained cyclooctyne (B158145).
Materials:
-
This compound-containing molecule
-
Strained cyclooctyne reagent (e.g., DBCO, BCN, or TCO derivative) (1.5-10 equivalents)
-
Reaction buffer (e.g., PBS or other appropriate aqueous buffer)
Procedure:
-
Dissolve the this compound-containing molecule in the reaction buffer.
-
Add the strained cyclooctyne reagent to the solution.
-
Incubate the reaction at room temperature. The reaction time will vary depending on the specific cyclooctyne used and the concentration of the reactants (can range from minutes to several hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Once the reaction is complete, the labeled product can be purified as needed.
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the reaction workflows.
Caption: Workflow for the CuAAC reaction.
Caption: Workflow for the SPAAC reaction.
Caption: Logical flow for selecting a click chemistry reagent.
Conclusion
The choice between CuAAC and SPAAC for the modification of this compound is highly dependent on the specific experimental context. For in vitro applications where high reaction speed and cost-effectiveness are paramount, and potential cytotoxicity is manageable, CuAAC presents a robust option. Conversely, for applications involving live cells or in vivo systems where biocompatibility is non-negotiable, SPAAC is the unequivocal choice, offering a catalyst-free and bioorthogonal approach to modification. Careful consideration of the trade-offs in reaction kinetics, potential side reactions, and cost is essential for selecting the optimal click chemistry reagent for your research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Nascent RNA: A Comparative Guide to 5-(3-Azidopropyl)cytidine Labeling for Fluorescence Microscopy
For researchers in cellular biology and drug development, the ability to visualize newly synthesized RNA is paramount to understanding the dynamics of gene expression. Metabolic labeling of nascent RNA with subsequent fluorescent detection offers a powerful tool for these investigations. This guide provides a detailed comparison of 5-(3-Azidopropyl)cytidine (5-AC), an azide-modified cytidine (B196190) analog, with the more commonly used alkyne-modified nucleoside, 5-ethynyluridine (B57126) (EU), for the imaging of newly transcribed RNA via fluorescence microscopy.
This comparison focuses on the efficiency, experimental workflow, and potential considerations for each labeling reagent, supported by experimental data from the literature.
Principle of Detection: A Tale of Two Clicks
Both 5-AC and EU labeling strategies rely on the bioorthogonal "click" chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly specific and efficient reaction forms a stable triazole linkage between an azide (B81097) and an alkyne group, allowing for the attachment of a fluorescent reporter for visualization.
The key distinction lies in the placement of the reactive moieties. With 5-AC, the azide group is on the cytidine analog that is incorporated into the nascent RNA. Consequently, detection is achieved using a fluorescent dye conjugated to an alkyne. Conversely, EU contains an alkyne group and is detected with an azide-modified fluorophore. This fundamental difference has implications for experimental design, particularly in the choice of fluorescent probes and the potential for copper-free click reactions.
Quantitative Comparison of Nascent RNA Labeling Strategies
The following table summarizes the key performance characteristics of 5-AC and EU for nascent RNA labeling in the context of fluorescence microscopy. It is important to note that while extensive quantitative data exists for EU, direct comparative studies with 5-AC are less common. The data for 5-AC is largely inferred from studies using the analogous azide-modified uridine (B1682114) triphosphate (APUTP), which has been shown to have an incorporation efficiency on par with natural UTP in vitro.[1]
| Feature | This compound (5-AC) | 5-Ethynyluridine (EU) | References |
| Principle | Metabolic incorporation of an azide-modified cytidine analog into nascent RNA. | Metabolic incorporation of an alkyne-modified uridine analog into nascent RNA. | [1][2] |
| Detection | Copper(I)-catalyzed or strain-promoted click reaction with an alkyne -modified fluorescent dye. | Copper(I)-catalyzed click reaction with an azide -modified fluorescent dye. | [2][3] |
| Incorporation Efficiency | Reported to be on par with natural UTP for the analogous 5-azidopropyluridine triphosphate (APUTP) in vitro. Cellular incorporation is dependent on the activity of nucleoside salvage pathways. | Efficiently incorporated into nascent RNA by RNA polymerases I, II, and III. | [1] |
| Signal-to-Noise Ratio | Generally high due to the specificity of the click reaction. | High, with low background staining reported. | [3] |
| Cell Viability/Toxicity | The azide group is generally considered bio-inert. Copper catalyst used in CuAAC can be toxic, but copper-free click chemistry (SPAAC) is an option. | Generally low toxicity at working concentrations, though the copper catalyst remains a concern for live-cell imaging. | [1] |
| Perturbation to RNA Function | The larger azidopropyl group may have a greater potential for steric hindrance compared to the ethynyl (B1212043) group, but significant perturbation has not been widely reported. | The small size of the ethynyl group is thought to minimize interference with RNA function. | [4] |
| Suitability for Live-Cell Imaging | Advantageous due to the availability of cell-permeable, less toxic strained-alkyne fluorophores for copper-free click chemistry (SPAAC). | Primarily used for fixed cells due to the toxicity of the copper catalyst. | [1][2] |
Experimental Workflows and Protocols
The following sections provide detailed diagrams and protocols for the labeling of nascent RNA with 5-AC and EU for visualization by fluorescence microscopy.
Visualizing the Workflow: From Labeling to Imaging
Figure 1: Generalized experimental workflow for nascent RNA labeling and detection.
The Click Chemistry Reaction: 5-AC vs. EU
Figure 2: Comparison of the click reaction for 5-AC and EU.
Detailed Experimental Protocol for this compound (5-AC) Labeling
This protocol is a generalized procedure for labeling nascent RNA in cultured cells using 5-AC and can be adapted for various cell lines. Optimization of labeling time and concentration may be required.
Materials:
-
This compound (5-AC)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Alkyne-modified fluorescent dye (e.g., Alexa Fluor 488 DIBO Alkyne for copper-free click, or a terminal alkyne version for CuAAC)
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent (e.g., sodium ascorbate) solution
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Labeling:
-
Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Prepare a stock solution of 5-AC in an appropriate solvent (e.g., DMSO or sterile water).
-
Add 5-AC to the cell culture medium to the desired final concentration (a starting point of 10-100 µM can be tested).
-
Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the desired labeling density and the turnover rate of the RNA of interest.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction (Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC):
-
Prepare the SPAAC reaction cocktail containing the strained alkyne-fluorophore (e.g., DIBO-Alexa Fluor) in PBS or a suitable buffer.
-
Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Click Reaction (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Prepare the CuAAC reaction cocktail. A typical cocktail includes the alkyne-fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate (B8700270) in a buffer (e.g., Tris-buffered saline). The components should be added in this order, with the sodium ascorbate added last to initiate the reaction.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[2]
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst) for 5-15 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Concluding Remarks
This compound offers a valuable alternative to 5-ethynyluridine for the metabolic labeling and imaging of nascent RNA. Its key advantage lies in the azide modification, which opens the door to copper-free click chemistry, a significant benefit for live-cell imaging applications where copper toxicity is a concern. While direct quantitative comparisons of labeling efficiency with EU are still needed in the literature, the available data on analogous azide-modified nucleosides suggest robust incorporation.
The choice between 5-AC and EU will ultimately depend on the specific experimental goals. For fixed-cell imaging where a wide variety of azide-modified fluorophores are commercially available, EU remains a well-established and effective choice. However, for researchers interested in visualizing nascent RNA in living cells, the potential for copper-free detection makes 5-AC a highly attractive and promising tool. As with any metabolic labeling technique, empirical optimization of labeling conditions is crucial to achieve the best balance between signal intensity and minimal cellular perturbation.
References
- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
Cross-Validation of Nascent RNA Sequencing Data: A Comparative Guide to 5-(3-Azidopropyl)cytidine and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish newly transcribed RNA from the pre-existing RNA pool is fundamental to understanding the dynamics of gene expression. Metabolic labeling of nascent RNA with modified nucleosides has become a powerful tool for capturing a snapshot of active transcription. This guide provides a comparative overview of 5-(3-Azidopropyl)cytidine (APC) for nascent RNA sequencing, cross-validating its potential performance against established alternative methods. While direct comparative experimental data for APC is limited in the current literature, this guide extrapolates from studies on structurally similar azido-nucleosides and established labeling reagents to provide a comprehensive comparison.
Introduction to Nascent RNA Labeling
Nascent RNA sequencing methods provide a real-time view of transcription, offering insights into gene regulation, RNA processing, and decay rates that are often obscured in steady-state RNA-seq analysis.[1] These techniques typically involve the introduction of a modified nucleoside analog that is incorporated into newly synthesized RNA. This chemical "tag" then allows for the selective enrichment and sequencing of the nascent transcriptome.
This compound is a cytidine (B196190) analog containing a bioorthogonal azide (B81097) group. This azide moiety serves as a chemical handle for "click chemistry," a highly specific and efficient ligation reaction used to attach reporter molecules like biotin (B1667282) for enrichment or fluorophores for imaging.[2][3]
Comparative Analysis of Nascent RNA Labeling Methods
The choice of a metabolic labeling reagent is critical and depends on factors such as labeling efficiency, potential cytotoxicity, and the specific downstream application. Here, we compare the projected performance of this compound with two widely used alternatives: 5-Ethynyluridine (5-EU) and 4-Thiouridine (4sU).
Table 1: Quantitative Comparison of Nascent RNA Labeling Reagents
| Feature | This compound (APC) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) |
| Labeling Principle | Incorporation of an azido-modified cytidine analog. | Incorporation of an alkyne-modified uridine (B1682114) analog. | Incorporation of a thio-modified uridine analog. |
| Detection/Enrichment | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition (Click Chemistry).[2][3] | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition (Click Chemistry).[4][5][6] | Thiol-specific biotinylation followed by affinity purification.[7] |
| Typical Labeling Concentration | To be determined empirically (projected range: 10-500 µM).[2][3] | 0.1 - 1 mM.[2] | 100 - 500 µM.[2] |
| Potential for Cytotoxicity | Expected to be low at optimal concentrations, but requires empirical validation.[2] | Generally low, but can be cell-type dependent at higher concentrations.[5] | Can exhibit toxicity at higher concentrations.[2] |
| Incorporation Efficiency | To be determined empirically; may be influenced by the activity of nucleoside salvage pathways.[3] | High, widely used for various RNA types.[2] | High, incorporated into newly transcribed RNA. |
| Bioorthogonality | High, azide group is inert in biological systems.[3] | High, alkyne group is inert in biological systems.[1] | Moderate, potential for off-target reactions of the thiol group. |
| Downstream Applications | Nascent RNA-seq, imaging of newly synthesized RNA, RNA-protein interaction studies.[2] | Nascent RNA-seq, imaging, analysis of RNA stability and decay.[4][6] | SLAM-seq, TimeLapse-seq, analysis of RNA turnover.[7] |
Note: Data for this compound is projected based on findings for structurally similar azido-nucleosides, such as 3'-Azido-3'-deoxy-5-methylcytidine. Direct experimental validation is recommended.
Experimental Workflows and Protocols
The general workflow for nascent RNA sequencing using metabolic labeling involves three key stages: labeling, enrichment, and sequencing library preparation.
Detailed Experimental Protocol: Nascent RNA Capture with this compound
This protocol is a generalized procedure based on methods for other azido-nucleosides and should be optimized for your specific cell type and experimental conditions.[2][3]
1. Metabolic Labeling of Nascent RNA
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase.
-
Labeling Medium Preparation: Prepare complete cell culture medium containing the desired final concentration of this compound. The optimal concentration should be determined empirically to maximize labeling while minimizing cytotoxicity. A starting point could be in the range of 100 µM - 500 µM.[3]
-
Incubation: Remove the existing medium, wash cells with pre-warmed PBS, and add the labeling medium. Incubate for a period ranging from 30 minutes to 4 hours, depending on the desired temporal resolution.[3]
2. Total RNA Isolation
-
Following incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells and isolate total RNA using a standard method, such as TRIzol reagent or a column-based RNA purification kit.
3. Biotinylation of Azide-Labeled RNA via Click Chemistry (CuAAC)
-
Reaction Setup: In a nuclease-free tube, combine 5-10 µg of total RNA, an alkyne-biotin conjugate, copper(II) sulfate, and a copper-chelating ligand (e.g., THPTA) in a suitable reaction buffer.
-
Initiation: Initiate the click reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Purification: Purify the biotinylated RNA to remove unreacted components using an RNA cleanup kit or ethanol (B145695) precipitation.
4. Enrichment of Biotinylated Nascent RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a high-salt binding buffer.
-
Binding: Add the purified biotinylated RNA to the prepared beads and incubate at room temperature with gentle rotation to allow binding.
-
Washing: Wash the beads extensively with high-salt and low-salt wash buffers to remove non-biotinylated RNA.
-
Elution: Elute the captured nascent RNA from the beads using a suitable elution buffer or by enzymatic release.
5. Downstream Analysis
-
The enriched nascent RNA is now ready for downstream applications, including RT-qPCR, microarray analysis, or library preparation for high-throughput sequencing.
Signaling Pathways and Logical Relationships
The process of metabolic labeling and capture of nascent RNA relies on fundamental cellular pathways and subsequent bioorthogonal chemical reactions.
References
- 1. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sahoury.com [sahoury.com]
- 5. Invitrogen Click-iT Nascent RNA Capture Kit, for gene expression analysis 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Pathways of Cytidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Cytidine (B196190) analogs are a cornerstone of chemotherapy, particularly in the treatment of hematological malignancies and various solid tumors. Their efficacy is intrinsically linked to their intracellular metabolism, which dictates their activation to cytotoxic forms and their subsequent inactivation. This guide provides a detailed comparison of the metabolic pathways of four prominent cytidine analogs: Azacitidine, Decitabine (B1684300), Gemcitabine, and Cytarabine (B982). We present quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
At a Glance: Key Metabolic Features
The metabolic fate of these cytidine analogs shares a common theme: they are prodrugs that must be phosphorylated to their active triphosphate forms to exert their cytotoxic effects by incorporating into DNA and/or RNA. Conversely, they are all susceptible to deamination by cytidine deaminase (CDA), which leads to their inactivation. The balance between these activating and inactivating pathways is a critical determinant of their therapeutic efficacy.
| Feature | Azacitidine | Decitabine | Gemcitabine | Cytarabine |
| Primary Activating Kinase | Uridine-Cytidine Kinase (UCK) | Deoxycytidine Kinase (dCK) | Deoxycytidine Kinase (dCK) | Deoxycytidine Kinase (dCK) |
| Primary Incorporation | RNA and DNA | DNA | DNA | DNA |
| Primary Inactivating Enzyme | Cytidine Deaminase (CDA) | Cytidine Deaminase (CDA) | Cytidine Deaminase (CDA) | Cytidine Deaminase (CDA) |
| Plasma Half-life | ~41 minutes[1] | ~20 minutes[2] | 7-20 minutes[3] | Biphasic: initial ~10 min, terminal ~1-3 hr |
Metabolic Pathways: A Visual Comparison
The following diagrams, generated using Graphviz, illustrate the distinct yet overlapping metabolic pathways of Azacitidine, Decitabine, Gemcitabine, and Cytarabine.
Quantitative Comparison of Metabolic Parameters
The following tables summarize key quantitative data related to the metabolism and activity of the cytidine analogs. It is important to note that these values can vary significantly depending on the experimental system (e.g., cell line, patient samples) and assay conditions.
Table 1: Michaelis-Menten Constants (Km) for Key Enzymes
| Analog | Enzyme | Km (µM) | Source |
| Gemcitabine | dCK | 4.6 | [4] |
| Deoxycytidine (natural substrate) | dCK | 1.5 | [4] |
| Cytarabine | dCK | 20 | [3] |
| Gemcitabine | CDA | 95.7 | [4] |
| Deoxycytidine (natural substrate) | CDA | 46.3 | [4] |
A lower Km value indicates a higher affinity of the enzyme for the substrate.
Table 2: Comparative IC50 Values in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Azacitidine (µM) | Decitabine (µM) | Cytarabine (µM) | Gemcitabine (µM) | Source |
| HL-60 | ~1-5 | ~0.1-1 | Varies | Varies | [5][6] |
| KG-1a | ~1-5 | ~0.1-1 | Varies | Varies | [5] |
| THP-1 | ~1-5 | ~0.1-1 | Varies | Varies | [5] |
| OCI-AML3 | ~1-5 | ~0.1-1 | Varies | Varies | [5] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values are highly dependent on the specific cell line and experimental conditions.
Table 3: Intracellular Triphosphate Concentrations
| Analog | Cell Type | Concentration (µM·h) | Dosing | Source |
| Gemcitabine (dFdCTP) | Pediatric CNS tumor patients | 205 - 526 | 750-1250 mg/m² IV | [7] |
| Cytarabine (Ara-CTP) | AML patient blasts | 27-fold increase from standard to high dose | Standard vs. High Dose | [8] |
Direct comparison of absolute triphosphate concentrations across different studies is challenging due to variations in cell types, drug dosages, and analytical methods.
Experimental Protocols
This section outlines the general principles and methodologies for key experiments used to study the metabolism of cytidine analogs.
Measurement of Deoxycytidine Kinase (dCK) Activity
Principle: The activity of dCK is typically measured by quantifying the rate of phosphorylation of the cytidine analog. This can be achieved using radiolabeled analogs or by coupled enzyme assays.
Example Protocol (Radiolabeling):
-
Cell Lysate Preparation: Prepare cell lysates from the desired cell line or patient sample.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, a reaction buffer (e.g., Tris-HCl with MgCl2 and ATP), and the radiolabeled cytidine analog (e.g., [³H]-gemcitabine).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Separation: Stop the reaction and separate the phosphorylated analog from the unphosphorylated analog using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled phosphorylated product using a scintillation counter.
-
Data Analysis: Calculate the dCK activity as the amount of product formed per unit time per amount of protein in the cell lysate.
Measurement of Cytidine Deaminase (CDA) Activity
Principle: CDA activity is determined by measuring the rate of deamination of the cytidine analog to its corresponding uridine (B1682114) analog. This can be monitored spectrophotometrically or by HPLC.
Example Protocol (Spectrophotometric):
-
Sample Preparation: Prepare serum, plasma, or cell lysates.
-
Reaction Mixture: Combine the sample with a reaction buffer and the cytidine analog as the substrate.
-
Incubation: Incubate the mixture at 37°C. The deamination reaction releases ammonia (B1221849).
-
Coupled Enzyme Reaction: The released ammonia is used in a coupled enzymatic reaction (e.g., with glutamate (B1630785) dehydrogenase) that results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.
-
Spectrophotometric Reading: Monitor the change in absorbance over time.
-
Data Analysis: Calculate CDA activity based on the rate of absorbance change.
Quantification of Intracellular Nucleoside Triphosphate Levels
Principle: The active triphosphate forms of cytidine analogs are extracted from cells and quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Example Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the cytidine analog for a specified time.
-
Cell Lysis and Extraction: Harvest the cells and lyse them to release the intracellular contents. Extract the nucleotides using a method like protein precipitation with methanol (B129727) or perchloric acid.
-
Sample Cleanup: Remove proteins and other interfering substances from the extract, for example, by centrifugation.
-
HPLC-MS/MS Analysis: Inject the cleaned extract into an HPLC-MS/MS system. The triphosphate analogs are separated by chromatography and detected and quantified by mass spectrometry.
-
Data Analysis: Determine the concentration of the triphosphate analog in the cells, often normalized to the cell number or total protein content.
Conclusion
The metabolic pathways of Azacitidine, Decitabine, Gemcitabine, and Cytarabine, while sharing fundamental similarities, exhibit crucial differences that influence their pharmacological profiles and clinical applications. Azacitidine's incorporation into both RNA and DNA distinguishes it from the other three, which are primarily incorporated into DNA. The efficiency of activation by kinases and inactivation by CDA, along with the intracellular accumulation of the active triphosphate metabolites, are key determinants of their cytotoxic potential. A thorough understanding of these metabolic nuances is essential for the rational design of novel cytidine analogs and for optimizing the clinical use of these important anticancer agents. Further research is needed to obtain more comprehensive and directly comparable quantitative data across all analogs to refine our understanding and improve therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Effect of cytarabine and decitabine in combination in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of 5-(3-Azidopropyl)cytidine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of 5-(3-Azidopropyl)cytidine, a cytidine (B196190) nucleoside analog increasingly utilized in biochemical and pharmaceutical research. Due to the presence of a reactive azide (B81097) group, stringent disposal protocols are necessary to ensure the safety of laboratory personnel and prevent environmental contamination. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals handling this compound.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste. The primary hazard associated with this compound is the azide functional group, which can be energetic and react with certain materials to form explosive compounds.
Key safety protocols include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Designated Work Area: Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Incompatibilities:
-
Metals: Do not allow this compound or its waste to come into contact with heavy metals such as lead, copper, silver, mercury, or zinc. Azides can react with these metals to form highly shock-sensitive and explosive metal azides. Use only plastic or glass tools and containers.[1][2][3][4]
-
Acids: Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[2][5]
-
Halogenated Solvents: Do not mix with halogenated solvents like dichloromethane (B109758) or chloroform.[2][6]
-
-
Spill Management: In case of a spill, absorb the material with an inert, non-metallic absorbent material. Collect the contaminated material in a designated, sealed, and properly labeled non-metallic container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal facility. On-site chemical deactivation is not recommended without specific, validated protocols for this particular compound due to the potential for hazardous reactions.
-
Waste Segregation:
-
Collect all waste contaminated with this compound separately from other chemical waste streams.[3]
-
Maintain separate, clearly labeled containers for solid and liquid waste.
-
-
Solid Waste Collection:
-
Place all contaminated solid waste, such as gloves, weighing paper, and pipette tips, into a designated, leak-proof, and shatter-resistant plastic container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory required information.
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant plastic container.
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the approximate concentration.
-
Ensure the container cap is not metal.
-
-
Waste Storage:
-
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Ensure the storage area is away from incompatible materials, particularly acids and metals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the collected waste.
-
Provide the EHS office or contractor with accurate information about the waste contents.
-
Quantitative Data Summary
For the safe handling and disposal of this compound, the following quantitative guidelines should be observed.
| Parameter | Guideline | Rationale |
| Waste Container Material | Non-metallic (e.g., High-Density Polyethylene - HDPE) | To prevent the formation of explosive heavy metal azides. |
| Proximity to Incompatibles | Minimum of 10 feet from acids and metals | To minimize the risk of accidental contact and hazardous reactions. |
| pH of Aqueous Solutions | Maintain between 6.0 and 9.0 | To prevent the formation of hydrazoic acid under acidic conditions. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
